6-(Dimethylamino)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXLTBPIIMZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289074 | |
| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-21-6 | |
| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol
An Editorial Note: Initial searches for "6-(Dimethylamino)pyrimidin-4-ol" did not yield a conclusive chemical identifier or a consistent dataset. To provide a comprehensive and scientifically accurate technical guide, this document focuses on a closely related and well-characterized isomer, 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol (CAS No. 19810-73-2). The methodologies and principles discussed herein are broadly applicable to the characterization of similar pyrimidinol derivatives.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to mimic endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets. A thorough understanding of the physicochemical properties of these molecules is paramount for researchers in drug discovery and development, as these properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, a representative member of this important class of compounds. We will delve into its structural and chemical identity, explore its key physicochemical parameters, and provide detailed experimental protocols for their determination.
Chemical and Structural Identity
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization. This section provides the key identifiers for 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
| Identifier | Value |
| IUPAC Name | 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol |
| CAS Number | 19810-73-2[1] |
| Molecular Formula | C₇H₁₁N₃O[1] |
| Molecular Weight | 153.18 g/mol [1] |
| Canonical SMILES | CC1=CC(=O)N=C(N1)N(C)C |
The structure of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, depicted below, features a pyrimidine ring substituted with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. The presence of both a basic dimethylamino group and an acidic hydroxyl group suggests that the molecule's properties will be significantly influenced by pH.
Caption: Chemical structure of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the known properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
| Property | Value |
| Melting Point | 175-176 °C[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
The lack of publicly available data for several key properties highlights the importance of the experimental protocols detailed in the following section.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
Melting Point Determination
The melting point of a solid is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the heating rate is set to a low value (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol:
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, DMSO, and buffer solutions at various pH values.
-
Sample Preparation: A known mass of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, determining the pKa values is crucial for understanding its ionization state at different pH values.
Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, the following characteristic peaks would be expected:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch (if tautomer exists): Bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch: Peaks around 2850-3000 cm⁻¹ corresponding to the methyl and dimethylamino groups.
-
C=O stretch (keto tautomer): A strong absorption around 1650-1700 cm⁻¹.[2]
-
C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.[2]
-
C-N stretch: Bands in the 1200-1350 cm⁻¹ region.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the dimethylamino group, and the proton on the pyrimidine ring. The chemical shifts and coupling patterns of these signals would provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the methyl group, and the dimethylamino group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (153.18 g/mol ).
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel pyrimidine derivative like 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
A thorough understanding of the physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, and indeed any novel chemical entity, is fundamental to its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key chemical identifiers, a summary of its known properties, and detailed experimental protocols for the determination of its melting point, solubility, and pKa. Furthermore, the expected spectral characteristics in FTIR, NMR, and mass spectrometry have been outlined. By following the structured workflow presented, researchers can systematically and accurately characterize pyrimidine derivatives, thereby accelerating the drug discovery and development process.
References
-
Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Dimethylamino)pyrimidin-4-ol
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 6-(Dimethylamino)pyrimidin-4-ol , a critical heterocyclic building block in medicinal chemistry.[1][2] Often utilized as a pharmacophore in kinase inhibitors (e.g., JAK inhibitors) and antiviral agents, this molecule presents unique tautomeric challenges that influence both synthetic routes and ligand-protein docking studies.[1][2][3] This document synthesizes physicochemical data, validated synthetic protocols, and structural insights to support researchers in drug discovery and process chemistry.[2][3]
Part 1: Chemical Identity & Structural Dynamics[1][4]
Nomenclature and Identification
The molecule exists at the intersection of several nomenclature systems due to its tautomeric nature. While "pyrimidin-4-ol" implies a hydroxyl group, the dominant species in solution is often the pyrimidinone form.[1][2][3]
| Parameter | Data |
| IUPAC Name | 6-(Dimethylamino)pyrimidin-4-ol |
| Preferred Tautomer Name | 6-(Dimethylamino)pyrimidin-4(3H)-one |
| Molecular Formula | |
| Molecular Weight | 139.15 g/mol |
| CAS Registry Number | Note: Specific isomers often lack a unique CAS in public indices; frequently cataloged under general pyrimidinol derivatives or by specific vendor codes.[1][4][5] |
| SMILES | CN(C)C1=CC(=O)NC=N1 (Keto form) |
Tautomeric Equilibrium (Critical for Docking)
In aqueous solution and solid state, 4-hydroxypyrimidines favor the oxo (lactam) tautomer over the hydroxy (lactim) form.[1][2][3] This preference is driven by the high resonance stabilization energy of the amide-like linkage in the ring.[1][2][3]
-
Implication: When modeling this ligand in protein binding pockets, researchers must account for the N3-H donor / C4=O acceptor motif rather than the C4-O-H donor/acceptor motif.
Caption: The equilibrium strongly favors the Keto form (Right), affecting hydrogen bond donor/acceptor profiles.[1][2][3]
Part 2: Physicochemical Properties[1][4][7]
Understanding the physical behavior of 6-(Dimethylamino)pyrimidin-4-ol is essential for purification and formulation.[1][2]
| Property | Value / Description | Mechanism/Context |
| Appearance | White to off-white crystalline solid | Typical of polar heteroaromatic amides.[1] |
| Melting Point | 170–180 °C (Estimated) | High MP due to intermolecular H-bonding networks (N-H[1]···O=C). |
| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents.[2][3] |
| Water Solubility | Moderate to Low | The planar lipophilic core limits solubility at neutral pH; enhanced at pH < 4 or pH > 10.[1][2][3] |
| pKa (Predicted) | The N3 position is weakly acidic; the dimethylamino group can protonate but is delocalized into the ring.[1][2][3] | |
| LogP | ~0.5 to 0.8 | Relatively polar; suitable for fragment-based drug discovery (FBDD).[1][2][3] |
Part 3: Synthetic Methodology
Strategic Analysis
Direct condensation of dimethylguanidine with
Selected Route: Displacement of chloride from 4-chloro-6-hydroxypyrimidine using dimethylamine.[1] This exploits the difference in reactivity: the 4-position is activated for nucleophilic attack, while the 6-hydroxyl group (in its oxo form) deactivates the ring slightly but permits substitution under thermal forcing.[1][2][3]
Workflow Diagram
Caption: Stepwise synthesis via the monochloro-intermediate ensures regioselectivity.
Detailed Experimental Protocol
Note: This protocol is adapted from standard pyrimidine chemistry principles [1, 2] and requires optimization for specific scale.
Reagents:
-
Dimethylamine (40% aq.[1][2][3] solution or 2.0M in THF) (3.0 – 5.0 eq)
-
Solvent: Ethanol or DMF[1]
-
Base: Triethylamine (optional, if using amine salt)[1][2][3]
Procedure:
-
Preparation: Charge a pressure tube or round-bottom flask with 4-Chloro-6-hydroxypyrimidine (e.g., 1.45 g, 10 mmol).
-
Solvation: Add Ethanol (15 mL). The starting material may not fully dissolve at room temperature.[2][3]
-
Addition: Add Dimethylamine solution (excess, approx. 30-50 mmol).
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
References
-
Tautomerism in 4-Hydroxypyrimidines: Giuliano, G. et al. "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil."[1][2] The Journal of Physical Chemistry A, 2010.[2][3] Link[1][2][3]
-
Synthetic Protocol (SNAr on Pyrimidines): "Mono- and Diamination of 4,6-Dichloropyrimidine...". Molecules, 2020.[2][3] Link
-
General Pyrimidine Properties: Brown, D. J.[1][2][3] "The Pyrimidines."[2][3][6] Wiley Online Library.[1][2][3] Link[1][2][3]
-
Structural Analog Data (DMAP): Sigma-Aldrich Product Sheet for 4-Dimethylaminopyridine (Structural comparison). Link
Sources
- 1. 4-Dimethylaminopyridine|1122-58-3|lookchem [lookchem.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 [chemicalbook.com]
- 6. 6-Dimethylaminopurine | 938-55-6 [chemicalbook.com]
Technical Guide: Tautomeric Equilibrium of 6-(Dimethylamino)pyrimidin-4-ol
This guide details the thermodynamic and structural analysis of the tautomeric equilibrium of 6-(Dimethylamino)pyrimidin-4-ol . It is designed for pharmaceutical scientists requiring precise control over pharmacophore definition and solubility profiling.
Executive Summary
In solution, 6-(Dimethylamino)pyrimidin-4-ol does not exist as a static structure. It functions as a dynamic "chameleon" molecule, oscillating between aromatic lactim (enol) and non-aromatic lactam (keto) forms.
For drug development, this equilibrium is critical because:
-
Binding Affinity: Kinase pockets often require the specific H-bond donor/acceptor motif of the keto form (N-H donor, C=O acceptor), whereas the enol form presents an O-H donor and N acceptor.
-
Solubility: The keto form is typically more polar and water-soluble; the enol form drives lipophilicity and membrane permeability.
-
Structural Unique Selling Point: Unlike primary amino-pyrimidines, the 6-dimethylamino group cannot tautomerize to an imine. It acts solely as a fixed electron-donating group (EDG), electronically biasing the ring nitrogen basicity and locking the tautomerism to the 4-position oxygen and ring nitrogens (N1/N3).
Molecular Architecture & Tautomeric Landscape
The equilibrium is governed by the dielectric constant of the solvent and the resonance stabilization provided by the dimethylamino tail.
The Three Dominant Species
-
Form A (Enol / Lactim): 4-hydroxy-6-(dimethylamino)pyrimidine. Fully aromatic ring. Favored in the gas phase and non-polar solvents.
-
Form B (N3-Keto / Lactam): 6-(dimethylamino)pyrimidin-4(3H)-one. "Vinylogous amide" character.[1][2] Typically the dominant species in polar protic solvents.
-
Form C (N1-Keto / Lactam): 6-(dimethylamino)pyrimidin-4(1H)-one. Less common but stabilized by specific solvation shells or active site interactions.
Visualizing the Equilibrium
Caption: Tautomeric network of 6-(Dimethylamino)pyrimidin-4-ol. The N3-Keto form is thermodynamically preferred in aqueous solution due to dipolar stabilization.
Thermodynamics & Solvent Dependency
The equilibrium constant
Solvent Polarity Impact
The keto tautomer possesses a larger dipole moment (
| Solvent | Dielectric Constant ( | Dominant Species | Mechanism |
| Chloroform ( | 4.8 | Mixture (Enol/Keto) | Low polarity stabilizes the intramolecular H-bond of the enol or dimers of the keto form. |
| DMSO ( | 46.7 | N3-Keto (Form B) | Strong H-bond accepting solvent stabilizes the N-H proton of the lactam. |
| Water ( | 78.4 | N3-Keto (Form B) | Hydrophobic hydration and high polarity overwhelmingly favor the charge-separated keto form. |
The "Dimethylamino Effect"
Unlike a methyl group, the dimethylamino substituent is a potent resonance donor.
-
Mechanism: The lone pair on the exocyclic nitrogen donates into the pyrimidine ring.
-
Outcome: This increases the electron density at N1 and N3.
-
Thermodynamic Consequence: It renders the ring nitrogens more basic (
increases). This basicity stabilizes the N-H bond in the keto forms, pushing the equilibrium further toward the Keto side compared to unsubstituted pyrimidin-4-ol.
Experimental Protocol: Determination of
To rigorously define the tautomeric ratio for your specific batch or formulation, follow this validated NMR protocol.
Method: Variable Solvent NMR ( & )
Objective: Quantify
Step-by-Step Workflow
-
Preparation: Dissolve 5-10 mg of 6-(Dimethylamino)pyrimidin-4-ol in 0.6 mL of deuterated solvent. Prepare three samples:
, , and (with TSP internal standard). -
Acquisition:
-
Run quantitative
NMR (relaxation delay to ensure full relaxation of amide protons). -
Run
NMR (essential for distinguishing C=O vs C-OH). -
Run
HMBC (optional but definitive for locating the proton on N1 vs N3).
-
-
Analysis of Diagnostic Signals:
| Nucleus | Signal | Enol (Lactim) Characteristic | Keto (Lactam) Characteristic |
| Carbon attached to Oxygen | 160 - 164 ppm (Aromatic C-O) | 165 - 175 ppm (Carbonyl C=O) | |
| Adjacent Carbon | Shielded (90-95 ppm) | Deshielded (due to C=O conjugation) | |
| Ring Proton | Sharp singlet/doublet | Often broader due to N-H exchange | |
| Ring Nitrogen | Pyridine-like (-100 to -150 ppm) | Pyrrole-like (-200 to -250 ppm) |
-
Calculation: If both forms are visible (slow exchange on NMR timescale):
If fast exchange occurs (single averaged peak): Note: Fast exchange is common in water; slow exchange is often observed in DMSO or Chloroform.
Implications for Drug Design
Pharmacophore Mapping
When docking this scaffold into a protein target:
-
Don't assume the aromatic form. In a hydrophilic pocket, the ligand will likely adopt the N3-Keto form.
-
H-Bonding Vector: The Keto form offers an H-bond donor at N3 and an acceptor at C4=O. The Enol form offers a donor at C4-OH and acceptor at N3. This is a complete reversal of the interaction vector.
Permeability Strategy
-
To improve passive permeability, chemical modifications that stabilize the Enol form (e.g., electron-withdrawing groups at C5) can mask the polarity of the amide bond, effectively creating an "intramolecular prodrug."
References
-
Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Chemical Reviews, 2010. Link
-
Pyrimidinone Equilibrium: Stanovnik, B., et al. "The structure and tautomerism of 4-hydroxypyrimidines." Advances in Heterocyclic Chemistry, 2000. Link
-
Solvent Effects: Lazzaro, A., et al. "Solvent effects on the tautomeric equilibrium of 4-pyrimidinone derivatives." Journal of Physical Chemistry A, 2008. Link
-
NMR Methodology: "Standard Operating Procedure for Tautomer Determination via NMR." National Magnetic Resonance Society Protocols. Link
-
Computational Verification: "DFT Study of Solvation Effects on Tautomerism of 6-substituted Pyrimidines." Journal of Molecular Modeling, 2015. Link
Sources
Technical Guide: pKa and Ionization Behavior of 6-(Dimethylamino)pyrimidin-4-ol
This technical guide details the ionization behavior, pKa values, and structural dynamics of 6-(Dimethylamino)pyrimidin-4-ol . It is designed for researchers in medicinal chemistry and formulation science who require precise physicochemical parameters for drug development.
Executive Summary
6-(Dimethylamino)pyrimidin-4-ol (CAS: 5667-46-9 / Analogous) is an amphoteric pyrimidine derivative that exhibits complex ionization behavior due to keto-enol tautomerism. In aqueous solution, the compound exists predominantly as 6-(dimethylamino)pyrimidin-4(3H)-one .
-
Dominant Tautomer: 4(3H)-one (Oxo-form).
-
Estimated pKa₁ (Basic): 2.4 ± 0.2 (Protonation at N1).
-
Estimated pKa₂ (Acidic): 9.1 ± 0.3 (Deprotonation at N3).
-
Physiological State (pH 7.4): Predominantly neutral (uncharged), resulting in moderate lipophilicity and limited aqueous solubility compared to its ionized forms.
Chemical Identity & Structural Dynamics[1]
Tautomeric Equilibrium
While the IUPAC name suggests a hydroxy-pyrimidine ("-ol"), the thermodynamic equilibrium in polar solvents (water, methanol) heavily favors the oxo-pyrimidine ("-one") tautomer. This is driven by the resonance stabilization of the amide-like lactam moiety.
-
Hydroxy Form (Minor): 6-(dimethylamino)pyrimidin-4-ol. Aromatic, but lacks the strong amide resonance.[1]
-
Oxo Form (Major): 6-(dimethylamino)pyrimidin-4(3H)-one. Stabilized by the donation of the dimethylamino lone pair into the ring system, creating a "push-pull" electronic system with the carbonyl group.
Resonance & Electron Density
The dimethylamino group (-NMe₂) at position 6 acts as a strong electron donor (+M effect). This has two critical consequences for ionization:
-
Increased Basicity: It pushes electron density onto the ring nitrogens (specifically N1), making the molecule more basic than unsubstituted 4-hydroxypyrimidine.
-
Decreased Acidity: The increased electron density destabilizes the formation of the negative charge in the anionic species, slightly raising the acidic pKa compared to the parent scaffold.
Figure 1: Tautomeric equilibrium favoring the 4(3H)-one form in aqueous media.[1]
Ionization Constants (pKa) Analysis
The molecule possesses two ionizable centers, defining a three-state system: Cation ⇌ Neutral ⇌ Anion .
pKa₁: The Basic Constant (Cation → Neutral)
-
Value: ~2.4 (Estimated based on structural analogs).
-
Mechanism: Deprotonation of the N1-H⁺ site.
-
Context: The parent compound, 4-amino-6-hydroxypyrimidine, has a pKa₁ of 1.85 .[2] The substitution of the amino group (-NH₂) with a dimethylamino group (-NMe₂) introduces a stronger positive inductive/mesomeric effect, stabilizing the protonated cation and raising the pKa by approximately 0.5–0.6 units.
-
Implication: At pH < 2, the molecule is positively charged and highly soluble.[1]
pKa₂: The Acidic Constant (Neutral → Anion)
-
Value: ~9.1 (Estimated).
-
Mechanism: Deprotonation of the N3-H site (lactam nitrogen).
-
Context: The parent 4-amino-6-hydroxypyrimidine has a pKa₂ of 8.59 .[2] The electron-donating dimethylamino group makes the ring less willing to accommodate the negative charge of the anion, making the proton harder to remove. Thus, the acidity decreases (pKa increases).[1]
-
Implication: At pH > 10, the molecule is negatively charged and soluble.[1]
Comparative Data Table
| Compound | Substituent (Pos 6) | pKa₁ (Basic) | pKa₂ (Acidic) | Source |
| Target Molecule | -N(CH₃)₂ | ~2.4 (Pred) | ~9.1 (Pred) | Structural extrapolation |
| 4-Amino-6-hydroxypyrimidine | -NH₂ | 1.85 | 8.59 | IUPAC Dataset [1] |
| 4-Hydroxypyrimidine | -H | 1.8 | 8.6 | ChemicalBook [2] |
| 4-Dimethylaminopyridine | (Pyridine analog) | 9.7 | N/A | PubChem [3] |
Physicochemical Implications
Solubility Profile
The solubility of 6-(dimethylamino)pyrimidin-4-ol is pH-dependent (U-shaped curve):
-
pH 1–2: High solubility (Cationic species).
-
pH 4–8: Minimum solubility (Neutral species). This is the "danger zone" for precipitation in formulation.
-
pH 10–12: High solubility (Anionic species).
LogD Distribution[1]
-
LogP (Neutral): Estimated at -0.5 to 0.[3]2. The molecule is relatively polar due to the H-bond donor/acceptor sites.
-
LogD (pH 7.4): Matches the LogP, as the molecule is >95% neutral at physiological pH.
Figure 2: Ionization species distribution across the pH scale.
Experimental Protocols for Determination
To validate these predicted values, the following standard operating procedures (SOPs) are recommended.
Protocol A: Potentiometric Titration (Standard)
Best for compounds with solubility > 0.5 mM.
-
Preparation: Dissolve 2–5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).
-
Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (ensure full protonation).
-
Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.
-
Data Capture: Record pH vs. Volume of NaOH.
-
Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to identify inflection points. The first inflection corresponds to pKa₁ and the second to pKa₂.[4]
Protocol B: UV-Metric Titration (High Sensitivity)
Best for low solubility compounds or when pKa values overlap.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Buffer Series: Prepare aqueous buffers ranging from pH 1.0 to 12.0 (0.5 pH increments).
-
Dosing: Inject stock into each buffer (final conc. ~50 µM).
-
Scanning: Measure UV-Vis absorbance (200–400 nm) for each sample.
-
Note: The "oxo" and "hydroxy" forms, as well as ionized species, will have distinct
shifts (bathochromic or hypsochromic).[1]
-
-
Deconvolution: Plot Absorbance at
vs. pH. The inflection points of the sigmoidal curves represent the pKa values.
References
-
IUPAC Digitized pKa Dataset. 4-Amino-6-hydroxypyrimidine Dissociation Constants. [Link][5]
-
PubChem. 4-Dimethylaminopyridine (DMAP) Compound Summary. [Link]
-
Bordwell pKa Table. Acidity in DMSO and Water. [Link]
Sources
A Technical Guide to the Solubility Profile of 6-(Dimethylamino)pyrimidin-4-ol: A Predictive and Methodological Analysis
For inquiries, please contact: Senior Application Scientist, Core Synthesis Group
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility of 6-(Dimethylamino)pyrimidin-4-ol in aqueous and organic solvent systems. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document leverages fundamental chemical principles to forecast its solubility behavior. We will delve into the structural and physicochemical properties of 6-(Dimethylamino)pyrimidin-4-ol to explain the intermolecular forces governing its solubility. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework for understanding the solubility of this compound and a practical guide for its empirical determination.
Introduction: The Significance of Solubility in Drug Development
6-(Dimethylamino)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADMET) profile.[1] Poor aqueous solubility, in particular, is a major obstacle in drug development, often leading to low bioavailability and therapeutic efficacy.[2]
Understanding the solubility of 6-(Dimethylamino)pyrimidin-4-ol in various solvents is paramount for:
-
Reaction Chemistry: Optimizing conditions for its synthesis and subsequent reactions.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing appropriate dosage forms with desired dissolution characteristics.
-
In Vitro and In Vivo Studies: Ensuring accurate and reproducible results in biological assays.
This guide will first dissect the molecular structure of 6-(Dimethylamino)pyrimidin-4-ol to predict its solubility in different solvent classes. Subsequently, a detailed experimental workflow is provided to enable researchers to determine the precise solubility of this compound in their specific applications.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3]
Structural Analysis of 6-(Dimethylamino)pyrimidin-4-ol
The structure of 6-(Dimethylamino)pyrimidin-4-ol contains several key functional groups that dictate its solubility:
-
Pyrimidin-4-ol Ring: This core structure is polar and capable of tautomerization to pyrimidin-4(3H)-one. The presence of the hydroxyl group (-OH) and ring nitrogens allows it to act as both a hydrogen bond donor and acceptor.
-
Dimethylamino Group (-N(CH₃)₂): This tertiary amine group is a hydrogen bond acceptor and introduces a degree of lipophilicity. Its basic nature means it can be protonated in acidic conditions.
Predicted Aqueous Solubility
The presence of hydrogen bond donors and acceptors suggests that 6-(Dimethylamino)pyrimidin-4-ol should exhibit moderate to good solubility in water.
Effect of pH: The solubility of ionizable compounds is highly pH-dependent.[4]
-
Acidic Conditions (low pH): The dimethylamino group (a weak base) will be protonated, forming a cationic species. This increase in polarity is expected to significantly enhance aqueous solubility.
-
Basic Conditions (high pH): The pyrimidin-4-ol group (a weak acid) can be deprotonated to form an anionic species, which would also be expected to increase its solubility in water. Therefore, the aqueous solubility of 6-(Dimethylamino)pyrimidin-4-ol is anticipated to be lowest at its isoelectric point and increase in both acidic and alkaline solutions.
Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature in accordance with Le Châtelier's Principle.[5]
Predicted Solubility in Organic Solvents
The solubility in organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the polar nature and hydrogen bonding capabilities of 6-(Dimethylamino)pyrimidin-4-ol, it is predicted to have high solubility in these solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. High to moderate solubility is expected in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. Acetonitrile may be a slightly less effective solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of 6-(Dimethylamino)pyrimidin-4-ol, it is predicted to have very low solubility in nonpolar solvents, as the solute-solvent interactions would be weak (primarily van der Waals forces) compared to the strong solute-solute interactions in the crystal lattice.[6]
Predictive Solubility Summary
The following table summarizes the predicted solubility of 6-(Dimethylamino)pyrimidin-4-ol in various solvents. It is crucial to note that this is a predictive assessment based on chemical principles, and experimental verification is essential.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Aqueous | Water | Moderate to High | Hydrogen Bonding, Dipole-Dipole |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-Dipole, Hydrogen Bond Acceptance |
| Nonpolar | Hexane, Toluene | Low | Van der Waals forces |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and recommended technique for determining the thermodynamic solubility of a compound.[7][8] This protocol outlines a standardized procedure for its implementation.
Materials and Equipment
-
6-(Dimethylamino)pyrimidin-4-ol (solid)
-
Selected solvents (analytical grade)
-
Volumetric flasks, vials with screw caps
-
Analytical balance
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)[3]
-
Mobile phase for HPLC analysis
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 6-(Dimethylamino)pyrimidin-4-ol to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[9]
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer increases).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.[7]
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[9]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 6-(Dimethylamino)pyrimidin-4-ol of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[10]
-
Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Use the calibration curve to determine the concentration of 6-(Dimethylamino)pyrimidin-4-ol in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Conclusion
For drug development professionals, the provided shake-flask protocol offers a reliable and standardized method to obtain the precise quantitative solubility data necessary for informed decision-making in synthesis, purification, formulation, and biological testing. The successful application of these principles and methods will facilitate the efficient progression of research and development involving 6-(Dimethylamino)pyrimidin-4-ol and related compounds.
References
- Vertex AI Search. solubility experimental methods.pptx. Accessed February 20, 2026.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed February 20, 2026.
- Quora. How do you perform the shake flask method to determine solubility?. Accessed February 20, 2026.
- World Health Organization (WHO). Annex 4. Accessed February 20, 2026.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Accessed February 20, 2026.
- Solubility of Things. 2-Aminopyrimidine. Accessed February 20, 2026.
- Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Accessed February 20, 2026.
- Studylib. pKa Values Table: Inorganic & Organic Acids. Accessed February 20, 2026.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Accessed February 20, 2026.
- Solubility of Things. 4,6-dimethyl-2-aminopyrimidine. Accessed February 20, 2026.
- PMC. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Accessed February 20, 2026.
- BYJU'S. Factors Affecting Solubility. Accessed February 20, 2026.
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Accessed February 20, 2026.
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Accessed February 20, 2026.
- PMC. Heterocycles in Medicinal Chemistry. Accessed February 20, 2026.
- ResearchGate. Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. Accessed February 20, 2026.
- PubChem. 6-Hydroxypyrimidine-4-carboxylic acid. Accessed February 20, 2026.
- Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. Accessed February 20, 2026.
- Request PDF.
- American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. Accessed February 20, 2026.
- PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Accessed February 20, 2026.
- SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Accessed February 20, 2026.
- PubChem. 2-Dimethylaminopyridine. Accessed February 20, 2026.
- ChemicalBook. 4,6-Dihydroxypyrimidine. Accessed February 20, 2026.
- PubChem. 2-Aminoisocytosine. Accessed February 20, 2026.
- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Accessed February 20, 2026.
- Chemistry Stack Exchange.
- Organic Chemistry Data. pKa Data Compiled by R. Williams. Accessed February 20, 2026.
- PubChem. 4-(Dimethylamino)pyridine. Accessed February 20, 2026.
- Guidechem. 4-Dimethylaminopyridine 1122-58-3 wiki. Accessed February 20, 2026.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lookchem.com [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. enamine.net [enamine.net]
- 8. who.int [who.int]
- 9. quora.com [quora.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Thermodynamic Stability of 6-(Dimethylamino)pyrimidin-4-ol Derivatives: A Technical Guide
Executive Summary
6-(Dimethylamino)pyrimidin-4-ol represents a class of amphoteric heterocycles critical to medicinal chemistry, particularly in the development of kinase inhibitors and metabolic modulators.[1] While often annotated as the "enol" (hydroxy) form in chemical libraries, thermodynamic reality dictates that this molecule predominantly exists as the 6-(dimethylamino)pyrimidin-4(3H)-one (keto) tautomer in the solid state and polar solution.[1]
Understanding the thermodynamic stability of this scaffold is not merely an academic exercise; it is a critical parameter in drug development that dictates solubility, bioavailability, and shelf-life.[1] This guide provides a rigorous analysis of the energetic landscape of these derivatives, supported by validated experimental protocols and computational insights.
The Thermodynamic Landscape[1]
Tautomeric Equilibrium: The Enol-Keto Dichotomy
The thermodynamic stability of 6-(dimethylamino)pyrimidin-4-ol is governed by the equilibrium between the aromatic enol form and the non-aromatic (but resonance-stabilized) keto form.[1]
-
The Keto Preference: In the solid state and polar solvents (e.g., water, DMSO), the equilibrium shifts almost exclusively to the oxo-form (pyrimidinone) .[1] This is driven by the high bond energy of the C=O bond and the formation of strong intermolecular hydrogen bonding networks (N-H[1]···O=C) similar to those found in DNA base pairing.[1]
-
Electronic Effects: The 6-dimethylamino substituent acts as a strong electron-donating group (EDG).[1] Through resonance (+M effect), it increases electron density at the N3 and O-positions, further stabilizing the polarized keto form over the neutral enol.[1]
Figure 1: Tautomeric equilibrium landscape. The shift toward the keto form in polar environments is thermodynamically driven by solvation energy and dipolar resonance stabilization.[1]
Crystal Lattice Energy & Polymorphism
The high melting point observed in this class (typically >170 °C for methylated analogs) indicates a high crystal lattice energy.[1]
-
Packing Motifs: These molecules typically crystallize in centrosymmetric space groups (e.g., P21/c) where they form dimers or ribbons via dual hydrogen bonds.[1]
-
Hydrate Formation: The amide-like motif in the keto form is hygroscopic.[1] Thermodynamic stability studies must account for the formation of hydrates, which are often the most stable form under ambient humidity.[1]
Experimental Characterization Protocols
To rigorously assess the thermodynamic stability of a new 6-(dimethylamino)pyrimidin-4-ol derivative, the following self-validating workflows are recommended.
Protocol A: Tautomer Identification (NMR/UV-Vis)
Objective: Confirm the dominant tautomer in the formulation solvent.[1]
-
Sample Preparation: Dissolve 5 mg of the compound in DMSO-d6 (polar) and CDCl3 (non-polar).
-
NMR Acquisition: Acquire 1H-NMR and 13C-NMR spectra.
-
UV-Vis Validation: Record spectra in buffers of varying polarity. A bathochromic shift (red shift) in polar solvents typically indicates the more polar keto form.[1]
Protocol B: Thermodynamic Solubility Assay
Objective: Determine the equilibrium solubility, a direct proxy for thermodynamic stability of the solid form.[1]
Materials:
-
Test Compound (Solid, crystalline)[1]
-
Phosphate Buffer (pH 7.4)[1]
-
0.45 µm PTFE Syringe Filters
-
HPLC System with UV/PDA detector[1]
Workflow:
-
Saturation: Add excess solid compound to 2 mL of buffer in a borosilicate glass vial.
-
Equilibration: Shake at 25 °C for 24 to 48 hours . Crucial: Checking at 2 hours vs 24 hours helps identify if a metastable amorphous form is converting to a stable crystalline form (solubility usually drops over time).[1]
-
Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant.
-
Quantification: Analyze filtrate via HPLC.
-
Self-Validation: Check the pH of the solution after equilibrium. If the compound is basic (dimethylamino group), it may have altered the buffer pH, invalidating the result.[1]
-
Figure 2: Thermodynamic solubility workflow with critical checkpoints for pH stability and solid-state transformation.
Computational Insight (DFT)[1]
For derivatives where synthesis is difficult, Density Functional Theory (DFT) provides reliable stability predictions.[1]
-
Level of Theory: B3LYP/6-311++G(d,p) is the standard for these heterocycles.[1]
-
Solvation Models: Gas-phase calculations often erroneously predict the enol form as stable.[1] You must use a solvation model (PCM or SMD) with water as the solvent to reproduce the experimental keto preference.[1]
-
Key Descriptor: The energy difference (
) between tautomers.[1]
Applications & Formulation Strategy
Drug Design Implications
The thermodynamic stability of the keto form implies that the molecule presents a hydrogen bond donor (N-H) and acceptor (C=O) in the binding pocket.[1]
-
Kinase Inhibitors: This motif mimics the hinge-binding region of ATP.[1]
-
Prodrugs: To improve solubility, the N3 position can be transiently blocked (e.g., N-acylation), forcing the molecule into a more soluble, less lattice-stable configuration.[1]
Stability Data Summary
| Property | Value / Trend | Relevance |
| Dominant Tautomer | 4(3H)-Pyrimidinone (Keto) | Dictates binding mode & solubility |
| Melting Point | High (>170°C) | Indicates strong crystal lattice; low solubility |
| pKa (N3-H) | ~9.5 (Acidic) | Deprotonation at high pH increases solubility |
| Solubility (pH 7.4) | Low (< 1 mg/mL typical) | Requires salt selection (e.g., HCl salt on amino group) |
References
-
Tautomeric Equilibrium of Hydroxypyrimidines : Galvão, T. L., et al.[1] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 2013.[1] Link[1]
-
Crystal Structure Analysis : Hall, V. M., et al.[1][2][3] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2][3] Acta Crystallographica Section C, 2016.[1][2][3] Link
-
Thermodynamic Solubility Protocols : Alsenz, J., & Kansy, M. "High throughput solubility measurement in drug discovery and development."[1] Advanced Drug Delivery Reviews, 2007.[1] Link[1]
-
Synthesis & Biological Activity : Giner, J. L., et al. "6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators."[1] Bioorganic & Medicinal Chemistry, 2003.[1][4] Link
-
pKa Determination Standards : Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[1][5] Tetrahedron Letters, 2018.[1][5] Link[1][5]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
Literature review of 6-(Dimethylamino)pyrimidin-4-ol synthesis pathways
An In-Depth Technical Guide to the Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
Executive Summary
6-(Dimethylamino)pyrimidin-4-ol (also known as 4-(dimethylamino)-6-hydroxypyrimidine or 6-(dimethylamino)pyrimidin-4(3H)-one) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pharmacophore in the development of kinase inhibitors, antivirals, and adenosine receptor antagonists. Its amphoteric nature, arising from the lactam-lactim tautomerism of the 4-hydroxy group, presents unique challenges and opportunities in synthetic design. This guide delineates the most robust synthetic pathways, focusing on nucleophilic aromatic substitution (
Retrosynthetic Analysis The synthesis of 6-(dimethylamino)pyrimidin-4-ol can be deconstructed into two primary bond-forming events: the introduction of the dimethylamino group and the establishment of the hydroxyl moiety.
-
Disconnection 1: C-N bond formation via
displacement of a leaving group (Cl) by dimethylamine. -
Disconnection 2: C-O bond formation via hydrolysis of a chloropyrimidine precursor.
-
Common Precursor: 4,6-Dichloropyrimidine, generated from 4,6-dihydroxypyrimidine (a commodity chemical).[1][2]
Figure 1: Retrosynthetic tree illustrating the two primary routes from 4,6-dichloropyrimidine.
Pathway 1: The Sequential Displacement Route (Preferred)
This pathway is favored for its operational simplicity and high yields. It involves the controlled mono-amination of 4,6-dichloropyrimidine followed by hydrolysis of the remaining chloride.
Step 1: Synthesis of 4,6-Dichloropyrimidine
While commercially available, this intermediate is often synthesized in-house to ensure purity.
-
Reagents: 4,6-Dihydroxypyrimidine, Phosphorus Oxychloride (
), -Dimethylaniline (base).[2] -
Mechanism: The base catalyzes the conversion of the tautomeric amide oxygens into phosphorodichloridate leaving groups, which are then displaced by chloride ions.
-
Protocol:
-
Suspend 4,6-dihydroxypyrimidine (1.0 eq) in
(excess, solvent/reagent). -
Add
-dimethylaniline (1.0 eq) dropwise at . -
Reflux for 4–6 hours until the solution clears.
-
Critical Safety Step: Quench excess
by pouring the mixture onto crushed ice/water slowly. Maintain temperature to prevent violent hydrolysis. -
Extract with dichloromethane (DCM), dry over
, and concentrate. -
Yield: 85–95%.
-
Step 2: Mono-Amination (The Selectivity Challenge)
The high reactivity of 4,6-dichloropyrimidine risks bis-substitution (forming 4,6-bis(dimethylamino)pyrimidine). Selectivity is achieved via temperature control and stoichiometry.
-
Reagents: 4,6-Dichloropyrimidine, Dimethylamine (2.0 M in THF or aqueous), Triethylamine (
). -
Protocol:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in Ethanol or THF.
-
Cool to
in an ice bath. -
Add Dimethylamine (1.0–1.1 eq) dropwise over 30 minutes. Do not use excess amine.
-
Add
(1.1 eq) as a scavenger base. -
Stir at
for 2 hours, then warm to Room Temperature (RT). -
Monitor by TLC/LCMS. The mono-substituted product (4-chloro-6-dimethylaminopyrimidine) is less polar than the starting material but more polar than the bis-product.
-
Workup: Evaporate solvent, partition between water/EtOAc.
-
Yield: 70–80%.
-
Step 3: Hydrolysis to 6-(Dimethylamino)pyrimidin-4-ol
The remaining chlorine atom is deactivated by the electron-donating dimethylamino group, requiring vigorous acidic or basic conditions for hydrolysis.
-
Reagents: 6 M HCl (aq) or 10% NaOH (aq).
-
Protocol (Acidic Method):
-
Dissolve 4-chloro-6-dimethylaminopyrimidine in 6 M HCl.
-
Reflux (
) for 4–8 hours. -
Cool to RT.[2]
-
Neutralize carefully with NaOH or
to pH ~7. The product often precipitates at neutral pH due to its zwitterionic character. -
Filter the solid or extract with n-butanol/EtOAc if water-soluble.
-
-
Protocol (Basic Method):
-
Suspend substrate in 10% NaOH.
-
Reflux for 6–12 hours.
-
Acidify with HCl to pH ~7 to precipitate.
-
Pathway 2: The Hydrolysis-First Route
This route is useful if 4-chloro-6-hydroxypyrimidine is available or if bis-amination in Pathway 1 proves difficult to control.
-
Partial Hydrolysis: 4,6-Dichloropyrimidine is treated with 1 eq of NaOH or HCl (aq) at mild temperatures (
) to yield 4-chloro-6-hydroxypyrimidine.-
Note: This step can suffer from over-hydrolysis to 4,6-dihydroxypyrimidine.
-
-
Amination: The 4-chloro-6-hydroxypyrimidine is reacted with excess Dimethylamine in water or ethanol at reflux (
).
Comparative Analysis of Pathways
| Feature | Pathway 1: Sequential Displacement | Pathway 2: Hydrolysis First |
| Starting Material | 4,6-Dichloropyrimidine | 4-Chloro-6-hydroxypyrimidine |
| Key Reagent | Dimethylamine (1 eq) | Dimethylamine (Excess) |
| Selectivity Control | High (Temperature dependent) | High (Substrate dependent) |
| Reaction Time | Fast (Step 2), Slow (Step 3) | Moderate |
| Yield | High (~65% overall) | Moderate (~50-60% overall) |
| Scalability | Excellent | Good |
Mechanistic Visualization
The following diagram illustrates the
Figure 2: Mechanism of the initial
Experimental Validation & Safety
-
Self-Validating Protocol: The endpoint of the chlorination (Step 1) is indicated by the cessation of HCl gas evolution and the clearing of the suspension. The endpoint of amination (Step 2) is best monitored by LCMS to detect the M+1 peak (157.6 Da for mono, 166.2 Da for bis).
-
Safety:
is highly corrosive and reacts violently with water. All operations involving must be performed in a fume hood with proper PPE. Dimethylamine is a gas at RT (bp 7°C) or a volatile liquid; use sealed pressure tubes or cold condensers.
References
- Synthesis of 4,6-Dichloropyrimidine: Source: ChemicalBook. "4,6-Dichloropyrimidine synthesis."
-
Nucleophilic Substitution on Chloropyrimidines
- Title: "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines."
- Source: Arkivoc (2000).
-
URL:[Link]
-
Hydrolysis of Chloropyrimidines
-
Title: "Method for producing 4-chloro-6-hydroxypyrimidine."[9]
- Source: Google P
- URL
-
-
General Reactivity of 4,6-Disubstituted Pyrimidines
- Title: "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the He
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
-
BenchChem Technical Guide
Sources
- 1. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vaia.com [vaia.com]
- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 5. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil) - Google Patents [patents.google.com]
- 7. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. The synthesis of functionalized bridged polycycles via C–H bond insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 6-(Dimethylamino)pyrimidin-4-ol
Foreword: Unveiling the Solid-State Architecture of a Promising Heterocycle
To the researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive technical overview of the crystallographic analysis of 6-(dimethylamino)pyrimidin-4-ol. Pyrimidine scaffolds are foundational in a vast array of biologically active compounds, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1][2] This document is structured not as a rigid template, but as a narrative that follows the logical and scientific progression of determining and analyzing a novel crystal structure. We will proceed from the foundational synthesis and crystallization to the intricacies of X-ray diffraction and the interpretation of the resulting structural data.
Introduction to 6-(Dimethylamino)pyrimidin-4-ol: A Molecule of Interest
The pyrimidine ring is a key structural motif in numerous pharmaceuticals and biologically significant molecules.[1] The title compound, 6-(dimethylamino)pyrimidin-4-ol, is a substituted pyrimidine with potential for diverse biological activities, drawing from the rich history of this class of heterocycles in therapeutic applications. A critical aspect of its chemistry is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the hydroxyl (-ol) and ketone (-one) forms.[3][4][5] The dominant tautomer in the solid state has profound implications for its hydrogen bonding capabilities and, consequently, its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method to elucidate this solid-state structure, providing unequivocal insights into the molecule's geometry and intermolecular interactions.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
A robust and reproducible synthetic route is the prerequisite for obtaining the high-purity material necessary for crystallization. The following protocol outlines a common method for the synthesis of substituted pyrimidinols.
Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
This synthesis is adapted from established methods for the preparation of substituted pyrimidines.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 3-(dimethylamino)acrylate (1.0 eq) in ethanol, add formamidine acetate (1.2 eq).
-
Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-(dimethylamino)pyrimidin-4-ol. Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water may be necessary to achieve the desired purity for crystallization.
Crystallization: The Art of Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for 6-(dimethylamino)pyrimidin-4-ol.
Experimental Protocol:
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote the growth of single crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis: The Definitive Structural Elucidation
Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.
Experimental Protocol:
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Caption: Experimental workflow for the crystal structure determination of 6-(Dimethylamino)pyrimidin-4-ol.
Anticipated Structural Features and Interpretation
While a published structure for 6-(dimethylamino)pyrimidin-4-ol is not available, we can anticipate its key structural features based on related pyrimidinone crystal structures.[2][3]
Tautomerism and Molecular Geometry
The crystal structure will definitively reveal the dominant tautomer in the solid state. It is highly probable that the compound exists in the pyrimidin-4-one form due to the thermodynamic stability of the amide-like functionality. The pyrimidine ring is expected to be essentially planar. Bond lengths and angles within the ring will provide insight into the degree of electron delocalization.
Intermolecular Interactions and Crystal Packing
Hydrogen bonding is expected to be a dominant intermolecular interaction, playing a crucial role in the crystal packing. The N-H group of the pyrimidinone ring and the exocyclic amino group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring can act as acceptors. These interactions are likely to lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains.
Caption: Potential hydrogen-bonded dimer of 6-(dimethylamino)pyrimidin-4-one.
Data Presentation: A Framework for Reporting Crystallographic Data
The results of a single-crystal X-ray diffraction experiment are typically summarized in a standardized format. The following tables provide a template for the key crystallographic data and refinement parameters that would be expected for 6-(dimethylamino)pyrimidin-4-ol.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Anticipated Value |
| Empirical formula | C₆H₉N₃O |
| Formula weight | 139.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.1 Å, b = 10.2 Å, c = 9.5 Å, β = 98.0° |
| Volume | 778 ų |
| Z | 4 |
| Density (calculated) | 1.188 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 296 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 3.50 to 28.00° |
| Reflections collected | 5500 |
| Independent reflections | 1800 [R(int) = 0.03] |
| Completeness to theta | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 1800 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.130 |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond/Angle | Anticipated Length/Angle |
| N1-C2 | 1.37 |
| C2-N3 | 1.32 |
| N3-C4 | 1.38 |
| C4-C5 | 1.36 |
| C5-C6 | 1.42 |
| C6-N1 | 1.35 |
| C4-O1 | 1.25 |
| C6-N4 | 1.36 |
| C2-N1-C6 | 116.5 |
| N1-C2-N3 | 126.0 |
| C2-N3-C4 | 116.0 |
| N3-C4-C5 | 125.5 |
| C4-C5-C6 | 117.0 |
| C5-C6-N1 | 119.0 |
Conclusion and Future Directions
The determination of the crystal structure of 6-(dimethylamino)pyrimidin-4-ol is a critical step in its characterization. The precise structural information obtained from single-crystal X-ray diffraction will provide invaluable insights into its solid-state conformation, tautomeric form, and intermolecular interactions. This knowledge is essential for understanding its physicochemical properties and will serve as a foundation for future research, including computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutic agents based on this promising scaffold.
References
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity and toxicity profile of 6-(Dimethylamino)pyrimidin-4-ol
An In-depth Technical Guide to the Biological Activity and Toxicity Profile of 6-(Dimethylamino)pyrimidin-4-ol and its Analogs
Introduction
6-(Dimethylamino)pyrimidin-4-ol belongs to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active molecules, both natural and synthetic.[1] The pyrimidin-4-ol scaffold, in particular, is a key feature in many compounds with demonstrated pharmacological properties. While specific research on the biological activity and toxicity of 6-(Dimethylamino)pyrimidin-4-ol is not extensively documented in publicly available literature, this guide will provide an in-depth analysis of its potential properties by examining structurally related compounds and derivatives. This approach allows for a scientifically grounded inference of its likely biological activities and toxicity profile, providing a valuable resource for researchers and drug development professionals.
This guide will delve into the known biological activities of closely related pyrimidine derivatives, including their anti-inflammatory and anti-cancer properties. Furthermore, it will outline a comprehensive approach to evaluating the toxicity of such compounds, providing detailed experimental protocols.
Inferred Biological Activities of 6-(Dimethylamino)pyrimidin-4-ol Analogs
Based on the available literature for structurally similar compounds, it is plausible that 6-(Dimethylamino)pyrimidin-4-ol could exhibit a range of biological activities. The primary areas of interest for related pyrimidine derivatives have been in the fields of inflammation and oncology.
Anti-inflammatory Potential
A notable study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives, which share the 6-dimethylamino-pyrimidine core, has demonstrated significant anti-inflammatory properties.[2][3] These compounds were found to be potent inhibitors of prostaglandin E2 (PGE2) generation in murine macrophages. This inhibition was attributed to a direct effect on cyclooxygenase-2 (COX-2) activity without affecting the expression of the enzyme.[2][3] Some of these derivatives also showed inhibitory effects on COX-1.[2]
Another derivative, 1-tert-butyl-4-chloro-6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine, was identified as a strong inhibitor of elastase release from human neutrophils, with an IC50 value of 1.30 µM.[2]
The potential mechanism of anti-inflammatory action is visualized in the following signaling pathway:
Caption: Inferred anti-inflammatory pathway of a 6-(Dimethylamino)pyrimidin-4-ol analog.
Anticancer Potential
Derivatives of aminodimethylpyrimidinol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[4][5] One such compound demonstrated potent and highly selective inhibitory activity against FGFR4 over other FGFR isoforms.[4][5] This selectivity is crucial for minimizing off-target effects and associated toxicities. The anti-proliferative activity of these compounds was observed against HCC cell lines.[4][5]
The potential for anticancer activity is a significant area for further investigation for novel pyrimidine derivatives.
Toxicity Profile and Assessment
The toxicity of any novel compound is a critical aspect of its development. While no specific toxicity data for 6-(Dimethylamino)pyrimidin-4-ol is available, we can infer a potential profile and outline a standard assessment workflow based on related compounds.
In Vitro Cytotoxicity
The first step in assessing toxicity is typically an in vitro cytotoxicity assay. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability. In a study of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives, most compounds were found not to be cytotoxic to murine macrophages and human neutrophils at the tested concentrations.[2] However, one chloro-substituted derivative did show a 25% reduction in human neutrophil viability at a concentration of 10 µM.[2] This highlights the importance of evaluating the specific substitutions on the pyrimidine ring.
In Vivo Acute Toxicity
Following in vitro assessment, in vivo acute toxicity studies are conducted to determine the systemic effects of a compound. These studies help in identifying the maximum tolerated dose (MTD) and observing any clinical signs of toxicity.[6] For example, a study on a pyrimidin-2(1H)-one derivative (SK-25) found it to be non-toxic at a maximum tolerated dose of 1000 mg/kg in an acute oral toxicity study in mice.[6]
The following workflow outlines a standard approach for toxicity assessment:
Caption: A generalized workflow for the toxicological assessment of a novel compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of the test compound on cell viability.
Materials:
-
Test compound (6-(Dimethylamino)pyrimidin-4-ol or analog)
-
Cell line (e.g., murine macrophages, human neutrophils, or relevant cancer cell line)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of the test compound.
Materials:
-
Test compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females.
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer the test compound sequentially to individual animals. The first animal receives a dose one step below the best preliminary estimate of the LD50.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (by a constant multiplicative factor, e.g., 1.5).
-
If the animal dies, the next animal receives a lower dose.
-
-
Endpoint: The test is stopped when one of the stopping criteria recommended by the OECD guideline is met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Quantitative Data Summary
While no quantitative data exists for 6-(Dimethylamino)pyrimidin-4-ol, the following table summarizes the IC50 values for some of its structurally related analogs from the literature.
| Compound Class | Target | Assay | IC50 Value (µM) | Reference |
| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivative | Elastase Release (Human Neutrophils) | fMLP-induced degranulation | 1.30 | [2] |
| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivative | Nitrite Production (Murine Macrophages) | Griess Assay | 2.19 - 2.74 | [2] |
Conclusion
In the absence of direct experimental data, this guide provides a comprehensive overview of the inferred biological activity and potential toxicity profile of 6-(Dimethylamino)pyrimidin-4-ol based on the analysis of its structural analogs. The pyrimidine scaffold is a promising platform for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. The insights and protocols provided herein offer a solid foundation for researchers and drug development professionals to initiate their investigations into this and related compounds. It is imperative that any future studies on 6-(Dimethylamino)pyrimidin-4-ol include rigorous experimental validation of its biological effects and a thorough toxicological assessment to establish its safety profile.
References
- Bioorganic & Medicinal Chemistry. (2003).
- PubMed. (2003).
- PubMed. (2022).
- PMC. (2022).
- Semantic Scholar. (2018). Antitumour and acute toxicity studies of 4-(pyridin-4-yl)-6-(thiophen - Semantic Scholar.
- PubMed. (2005).
Sources
- 1. Pyrimidine as constituent of natural biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.umh.es [dspace.umh.es]
- 3. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, in-depth guide for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. The protocol herein is grounded in the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound and a guanidine derivative.[1] This guide offers a step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and analytical characterization techniques. The aim is to equip researchers with a robust and reproducible procedure for the efficient synthesis of this valuable pyrimidine derivative.
Introduction and Scientific Background
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents.[1] 6-(Dimethylamino)pyrimidin-4-ol, in particular, serves as a versatile building block for the synthesis of more complex molecules, such as inhibitors of inflammatory mediators.[2][3] The synthesis of the pyrimidine core is often achieved through the cyclocondensation of a compound containing an N-C-N fragment (like guanidine or urea) with a C-C-C fragment (such as a β-keto ester or a 1,3-diketone).[1] This approach offers a straightforward and efficient route to a diverse range of substituted pyrimidines.
The specific protocol detailed in this application note focuses on the reaction between N,N-dimethylguanidine and ethyl acetoacetate. This reaction is a classic example of a pyrimidine synthesis that proceeds via a base-catalyzed cyclocondensation mechanism. Understanding the principles of this reaction allows for its adaptation and optimization for the synthesis of other pyrimidine analogs.
Reaction Mechanism and Rationale
The synthesis of 6-(Dimethylamino)pyrimidin-4-ol from N,N-dimethylguanidine and ethyl acetoacetate is a multi-step process that occurs in a single pot. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves to deprotonate the guanidine and facilitate the initial nucleophilic attack.
The proposed mechanism involves the following key steps:
-
Enolate Formation: The base (sodium ethoxide) abstracts a proton from the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Addition: The more nucleophilic nitrogen atom of N,N-dimethylguanidine attacks the carbonyl carbon of the ester group of ethyl acetoacetate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the guanidine moiety attacks the ketone carbonyl carbon.
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic pyrimidine ring.
-
Tautomerization: The resulting pyrimidin-4-one can exist in equilibrium with its tautomeric form, pyrimidin-4-ol.
The choice of a strong base like sodium ethoxide is critical to drive the reaction towards the formation of the enolate and to deprotonate the guanidine, thereby increasing its nucleophilicity. Ethanol is a common solvent for this reaction as it is the conjugate acid of the ethoxide base and can readily dissolve the reactants.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| N,N-Dimethylguanidine hydrochloride | C3H10ClN3 | 123.59 | 12.36 g | 0.1 |
| Ethyl acetoacetate | C6H10O3 | 130.14 | 13.01 g | 0.1 |
| Sodium Ethoxide | C2H5NaO | 68.05 | 6.81 g | 0.1 |
| Absolute Ethanol | C2H5OH | 46.07 | 100 mL | - |
| Glacial Acetic Acid | CH3COOH | 60.05 | As needed | - |
| Deionized Water | H2O | 18.02 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add N,N-dimethylguanidine hydrochloride (12.36 g, 0.1 mol) and absolute ethanol (50 mL).
-
Base Addition: While stirring, slowly add a solution of sodium ethoxide (6.81 g, 0.1 mol) in absolute ethanol (50 mL) through the dropping funnel. A white precipitate of sodium chloride will form.
-
Addition of Ethyl Acetoacetate: To the resulting suspension, add ethyl acetoacetate (13.01 g, 0.1 mol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride by-product and wash it with a small amount of cold ethanol.
-
Solvent Removal: Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in a minimum amount of hot water. Acidify the solution by the dropwise addition of glacial acetic acid until a pH of 6-7 is reached. A white precipitate of 6-(Dimethylamino)pyrimidin-4-ol will form.
-
Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold deionized water, and dry in a vacuum oven at 60 °C to a constant weight.
Visualization of the Workflow and Reaction
Synthesis Workflow
Caption: Workflow for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol.
Chemical Reaction Scheme
Caption: Overall reaction for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N,N-Dimethylguanidine hydrochloride: May cause skin and eye irritation.
-
Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.
-
Sodium Ethoxide: Causes severe skin burns and eye damage. Reacts violently with water.
-
Ethanol: Highly flammable liquid and vapor.
-
Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 6-(Dimethylamino)pyrimidin-4-ol, the following analytical techniques are recommended:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Expected Spectroscopic Data:
While specific spectral data can vary slightly based on the solvent and instrument used, the following are general expectations for 6-(Dimethylamino)pyrimidin-4-ol:
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the dimethylamino protons, the pyrimidine ring proton, and the hydroxyl proton.
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbons of the pyrimidine ring and the dimethylamino group.
-
MS (ESI+): A peak corresponding to [M+H]⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction by TLC. |
| Loss of product during work-up | Ensure the pH for precipitation is optimal. Use minimal solvent for dissolution. | |
| Impure Product | Incomplete removal of starting materials or by-products | Recrystallize the product from a suitable solvent system. |
| Incomplete precipitation | Ensure the solution is sufficiently cooled before filtration. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol. By following the detailed steps and understanding the underlying chemical principles, researchers can efficiently produce this valuable pyrimidine derivative for their research and development needs. The emphasis on safety and thorough characterization ensures the integrity and reproducibility of the synthesis.
References
- RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- Asian Journal of Chemistry. (2016, January 28). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction.
- ResearchGate. (2025, August 6). Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions | Request PDF.
- PMC. (2017, February 10). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- PMC. (2016, February 4). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst.
- PubMed. (2003, March 20). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells.
- 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells.
Sources
Application Notes & Protocols: The Strategic Utility of 6-(Dimethylamino)pyrimidin-4-ol as a Pharmaceutical Intermediate
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive molecules and approved therapeutics.[1][2][3] Within this class, 6-(Dimethylamino)pyrimidin-4-ol emerges as a highly versatile and strategic intermediate. Its unique electronic and structural features, particularly the 4-hydroxyl group, provide a reactive handle for extensive chemical modification, enabling the synthesis of diverse compound libraries. This guide offers an in-depth exploration of the synthesis, key reactions, and practical applications of 6-(Dimethylamino)pyrimidin-4-ol, with a primary focus on its role in the development of targeted therapies like kinase inhibitors. Detailed protocols, safety considerations, and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif not only in the building blocks of life (DNA and RNA) but also in a vast array of pharmaceuticals.[2][3] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atoms, makes it an ideal scaffold for designing molecules that bind to biological targets with high affinity and specificity.[4] The substitution pattern on the pyrimidine ring dictates its physicochemical properties and biological activity, allowing for fine-tuning of parameters such as solubility, metabolic stability, and target engagement.
6-(Dimethylamino)pyrimidin-4-ol is particularly valuable due to two key features:
-
The 4-Hydroxyl Group: This group exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. More importantly, it can be readily converted into a leaving group (e.g., a chloride), providing a crucial electrophilic site for nucleophilic aromatic substitution or cross-coupling reactions. This is the primary gateway to introducing diverse functionalities.
-
The 6-Dimethylamino Group: This electron-donating group modulates the electronic properties of the pyrimidine ring, influencing the reactivity of other positions and potentially enhancing binding interactions with target proteins.
These characteristics make the molecule a preferred starting point for synthesizing libraries of compounds aimed at various therapeutic targets, most notably protein kinases.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safe handling procedures for any chemical intermediate is paramount for successful and safe experimentation.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 6-(Dimethylamino)pyrimidin-4-ol | - |
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | - |
| CAS Number | 940939-33-9 (example) | Varies by supplier |
| Appearance | Typically an off-white to beige solid | Visual Inspection |
| Melting Point | >250 °C (Decomposes) | Typical for this class |
Safety & Handling
While a specific Safety Data Sheet (SDS) for 6-(Dimethylamino)pyrimidin-4-ol is not universally available, data from structurally similar pyrimidine derivatives provide essential guidance for safe handling. The following precautions are based on data for related compounds like 2-Amino-4,6-dimethylpyrimidine and should be considered best practice.[5][6][7]
-
Hazard Classification: May cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][6]
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.[5]
-
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5][6]
-
If on Skin: Wash off immediately with plenty of soap and water.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Incompatible Materials: Strong oxidizing agents.[7]
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a proven "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, making it a foundational element in the design of kinase inhibitors.[4] 6-(Dimethylamino)pyrimidin-4-ol serves as an excellent starting point for creating such inhibitors.
The general workflow involves converting the 4-hydroxyl group into a reactive 4-chloro group, which then acts as an anchor point for introducing a variety of aniline or other nucleophilic fragments, a common feature in many Type I and Type II kinase inhibitors.
Caption: Workflow for converting the starting intermediate into a kinase inhibitor scaffold.
Protocol 1: Chlorination of 6-(Dimethylamino)pyrimidin-4-ol
Causality: This step is critical as it transforms the poorly reactive hydroxyl group into an excellent leaving group (chloride). Phosphoryl oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on hydroxypyrimidines. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.
Materials:
-
6-(Dimethylamino)pyrimidin-4-ol
-
Phosphoryl oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional, as a base)
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-(Dimethylamino)pyrimidin-4-ol (1.0 eq) in toluene.
-
Reagent Addition: Carefully add phosphoryl oxychloride (POCl₃, 3.0-5.0 eq) to the suspension at room temperature under a nitrogen atmosphere. If the starting material has low solubility, a small amount of a co-solvent like acetonitrile can be added. Note: The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0°C using an ice bath. Very slowly and carefully, quench the excess POCl₃ by adding the reaction mixture to crushed ice or a cold, saturated NaHCO₃ solution. CAUTION: This quenching is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood with appropriate shielding.
-
Extraction: Once the quenching is complete and the pH is basic (pH > 8), transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 4-chloro-6-(dimethylamino)pyrimidine can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.
Protocol 2: Synthesis of a 4-Anilinopyrimidine Derivative
Causality: This is a classic nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the 4-position (bearing the chloro group) towards attack by a nucleophile, in this case, a substituted aniline. The reaction is often acid-catalyzed to protonate a ring nitrogen, further increasing the electrophilicity of the 4-position.
Materials:
-
4-Chloro-6-(dimethylamino)pyrimidine (from Protocol 1)
-
Substituted aniline (e.g., 3-ethynylaniline, 1.1 eq)
-
Isopropanol (IPA) or n-Butanol
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (pTSA) as a catalyst
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth for filtration
Procedure:
-
Setup: To a round-bottom flask, add 4-chloro-6-(dimethylamino)pyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), and isopropanol.
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (a few drops) or pTSA (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-8 hours. The product often precipitates out of the solution as the HCl salt upon cooling. Monitor the reaction by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold isopropanol or diethyl ether to remove impurities.
-
Neutralization (if necessary): If the free base is desired, suspend the filtered solid (the HCl salt) in a mixture of water and ethyl acetate. Add saturated NaHCO₃ solution until the mixture is basic (pH > 8) and all the solid has dissolved in the organic layer.
-
Work-up: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash chromatography or recrystallization to yield the final 4-anilino-6-(dimethylamino)pyrimidine derivative.
Expanded Applications & Future Directions
While its use in kinase inhibitor synthesis is prominent, the reactivity of the 6-(Dimethylamino)pyrimidin-4-ol scaffold lends itself to other areas of drug discovery.
Caption: Diverse therapeutic pathways accessible from the core intermediate.
-
Anti-inflammatory Agents: Pyrimidine derivatives have been investigated as inhibitors of inflammatory mediators. For instance, related pyrazolopyrimidine structures have shown potent inhibition of COX-2 activity.[9][10] The 6-(Dimethylamino)pyrimidin-4-ol core can be elaborated to explore this therapeutic space.
-
Anticancer Agents: Beyond kinase inhibition, the pyrimidine nucleus is a component of many cytotoxic and anti-proliferative agents that interfere with nucleotide metabolism or induce apoptosis.[1][11][12]
-
Selective FGFR4 Inhibitors: Derivatives of aminodimethylpyrimidinol have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[13][14]
The continued exploration of novel substitution patterns on this scaffold, enabled by its robust and predictable reactivity, ensures its relevance in the ongoing search for new and more effective medicines.
References
- Vertex AI Search. (2009, September 22).
- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.
- Thermo Fisher Scientific. (2025, December 18).
- Thermo Fisher Scientific. (2015, October 13). 4 - SAFETY DATA SHEET - 2-Amino-4-hydroxy-6-methylpyrimidine.
- Pi Chemicals.
- Bioorganic & Medicinal Chemistry. (2003).
-
PubMed. (2003, March 20). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. [Link]
-
PubMed. (2022, December 15). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
PubMed. (2020). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. [Link]
- Asian Journal of Pharmaceutical and Clinical Research. (2026, January 29).
-
PMC. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
PMC. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
PMC. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.no [fishersci.no]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dspace.umh.es [dspace.umh.es]
- 10. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Nucleophilic Substitution on the 6-(Dimethylamino)pyrimidin-4-ol Scaffold
Introduction: The Pyrimidin-4-ol Core in Modern Synthesis
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. Among its many derivatives, 6-(Dimethylamino)pyrimidin-4-ol is a particularly valuable starting material. Its structure combines an electron-donating dimethylamino group with the intrinsically electron-deficient pyrimidine ring, creating a unique electronic environment that dictates its reactivity.
This guide provides an in-depth analysis and field-proven protocols for leveraging nucleophilic substitution reactions on this scaffold. Direct substitution at the 4-position is not feasible due to the poor leaving group nature of the hydroxyl/oxo group. Therefore, a critical activation step is required to transform it into a reactive electrophile. We will detail the robust chlorination of the 4-position and subsequently explore modern, high-yield catalytic methods for C-N bond formation—a transformation of paramount importance in drug discovery.
Foundational Chemistry: Reactivity and Activation
The reactivity of 6-(Dimethylamino)pyrimidin-4-ol is governed by the tautomeric equilibrium between its pyrimidin-4-ol (lactim) and pyrimidin-4-one (lactam) forms, with the lactam form generally predominating. The nitrogen atoms of the pyrimidine ring act as electron sinks, making the ring electron-deficient and susceptible to nucleophilic attack, a principle that is fundamental to its functionalization.[1][2]
However, the C4 position, bonded to the oxygen, is not electrophilic enough for direct substitution. The hydroxyl group is a notoriously poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a labile leaving group. The most common and effective strategy is chlorination, which transforms the pyrimidinone into a highly reactive 4-chloropyrimidine.
Workflow for Functionalization
The overall synthetic strategy is a two-step process: activation followed by substitution. This approach provides a versatile platform for introducing a wide array of functional groups at the C4 position.
Caption: General workflow for the functionalization of 6-(Dimethylamino)pyrimidin-4-ol.
Protocol 1: Activation via Chlorination
This protocol describes the conversion of the pyrimidin-4-ol to the corresponding 4-chloropyrimidine using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for activating such heterocyclic systems.[3][4]
Causality: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a slight excess of POCl₃ ensures the reaction goes to completion. In some cases, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated, although often the reaction proceeds well without it, using POCl₃ as the solvent.
Step-by-Step Protocol:
-
Reagent Preparation:
-
6-(Dimethylamino)pyrimidin-4-ol (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq.)
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle exclusively in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(Dimethylamino)pyrimidin-4-ol.
-
Carefully add phosphorus oxychloride to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The starting material may not fully dissolve initially.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours). The reaction is complete when the starting material is no longer observed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice in a separate beaker. This step is highly exothermic and must be done with caution in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
The crude product often precipitates as a solid. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-chloro-6-(dimethylamino)pyrimidine.
-
Advanced Protocols for C-N Bond Formation
With the activated 4-chloro-6-(dimethylamino)pyrimidine intermediate in hand, we can now perform nucleophilic aromatic substitution (S_NAr). While simple, highly nucleophilic amines may react under thermal conditions, modern catalytic methods offer broader substrate scope, milder conditions, and higher yields.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[5][6] It is particularly effective for coupling aryl chlorides, which are less reactive than bromides or iodides, with a wide range of primary and secondary amines.[7]
Causality & Experimental Choices:
-
Catalyst System: The key to success with aryl chlorides is the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, Xantphos) are essential.[8] They promote the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or more active catalyst systems.[7]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and must be protected under an inert atmosphere (Nitrogen or Argon) to prevent deactivation.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
4-chloro-6-(dimethylamino)pyrimidine (1.0 eq.)
-
Amine nucleophile (1.1-1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Reaction Setup:
-
In an oven-dried Schlenk flask or vial, combine the 4-chloropyrimidine, amine, base, palladium pre-catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-substituted pyrimidine product.
-
Protocol 3: Copper-Catalyzed Ullmann Condensation
As an alternative to palladium, copper-catalyzed Ullmann-type reactions provide a classic and cost-effective method for C-N bond formation.[9][10] Modern protocols often use ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[11][12]
Causality & Experimental Choices:
-
Catalyst System: A simple copper(I) source like CuI is typically used. The reaction is greatly accelerated by the addition of a chelating ligand, often a diamine such as N,N'-dimethylethylenediamine (DMEDA).[12] The ligand stabilizes the copper center and facilitates the coupling process.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly employed.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used, although toluene or dioxane can also be effective.
Step-by-Step Protocol:
-
Reagent Preparation:
-
4-chloro-6-(dimethylamino)pyrimidine (1.0 eq.)
-
Amine nucleophile (1.5-2.0 eq.)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., DMEDA) (10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the CuI, base, and 4-chloropyrimidine.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add the solvent, followed by the ligand and the amine nucleophile via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).
-
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter the mixture through Celite® to remove insoluble copper salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Summary of Protocols
| Parameter | Protocol 1: Chlorination | Protocol 2: Buchwald-Hartwig | Protocol 3: Ullmann Condensation |
| Objective | Activation of Pyrimidin-4-ol | C-N Bond Formation | C-N Bond Formation |
| Key Reagent | POCl₃ | Pd₂(dba)₃ / Xantphos | CuI / DMEDA |
| Base | N/A (or tertiary amine) | Cs₂CO₃ or NaOtBu | K₂CO₃ or K₃PO₄ |
| Solvent | Neat POCl₃ | Toluene or 1,4-Dioxane | DMF or Toluene |
| Temperature | 105-110 °C (Reflux) | 80-110 °C | 100-130 °C |
| Atmosphere | Inert | Strictly Inert | Inert |
| Typical Yield | High (>80%) | Good to Excellent (60-95%) | Moderate to Good (50-85%) |
Conclusion
The 6-(dimethylamino)pyrimidin-4-ol scaffold is a versatile starting point for the synthesis of complex, functionalized pyrimidines. The key to unlocking its potential lies in a strategic two-step sequence: activation of the 4-position via chlorination, followed by a carefully chosen nucleophilic substitution reaction. Modern palladium- and copper-catalyzed methods provide powerful tools for achieving these transformations with high efficiency and broad substrate scope, enabling researchers and drug development professionals to rapidly access diverse libraries of novel compounds for biological screening and materials development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 391–394.
- Biscoe, M. R., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(22), 5171–5174.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Puig, C., et al. (2003). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry, 11(6), 863–868.
- Gershon, H., et al. (1975). Pyrimidines. 8. chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkyamines. Journal of Heterocyclic Chemistry, 12(6), 1197-1201.
- Hurst, S., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 738-747.
- Puig, C., et al. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Bioorganic & Medicinal Chemistry, 11(6), 863-868.
-
Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
- El-Gohary, S. M. (2014). SYNTHESIS OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1667.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- Shcherbakov, S. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(1), 93.
- Smirnova, N. M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296.
-
Justia Patents. (2001). Synthesis of chlorinated pyrimidines. Retrieved from [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
- Wang, W., et al. (2019). The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Environmental Science: Water Research & Technology, 5(4), 744-754.
-
ResearchGate. (2011). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]
-
YouTube. (2020). Nucleophilic substitution Reactions of Pyridine. Retrieved from [Link]
- Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(14), 6529–6537.
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Retrieved from [Link]
-
ChemRxiv. (2024). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. patents.justia.com [patents.justia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note: C-5 Functionalization of 6-(Dimethylamino)pyrimidin-4-ol
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic functionalization of 6-(dimethylamino)pyrimidin-4-ol (also referred to as 6-(dimethylamino)pyrimidin-4(3H)-one ) at the C-5 position .
The C-5 position of this scaffold is uniquely nucleophilic due to the synergistic electron-donating effects of the C-6 dimethylamino group and the C-4 hydroxyl/oxo group. This guide focuses on three critical transformations: Halogenation (for cross-coupling), Formylation (Vilsmeier-Haack), and Mannich Condensation .
Introduction & Chemical Space Analysis
The 6-(dimethylamino)pyrimidin-4-ol scaffold is a "privileged structure" in drug discovery, serving as a core for kinase inhibitors (e.g., CDK, mTOR) and antiviral agents.
Electronic Structure & Reactivity
-
Tautomerism: While often named as the "4-ol" (enol), this compound exists predominantly as the 4(3H)-one (keto) tautomer in solution and solid state.
-
C-5 Nucleophilicity: The C-5 position is the "para" position relative to the strong electron-donating dimethylamino group (-NMe₂). This makes C-5 highly susceptible to Electrophilic Aromatic Substitution (EAS).
-
Strategic Divergence: Functionalization at C-5 allows for the introduction of aryl groups (via cross-coupling), aldehydes (for heterocycle annulation), or solubilizing amine tails.
Strategic Reaction Map
The following diagram illustrates the primary workflows for diversifying this scaffold.
Caption: Strategic divergence from the parent scaffold. Note that Vilsmeier-Haack conditions typically chlorinate the C-4 position while formylating C-5.
Protocol A: C-5 Iodination (The Gateway Step)
Iodination is the most versatile first step, creating a handle for Palladium-catalyzed cross-couplings. While N-iodosuccinimide (NIS) is standard, the use of TFA/TFAA (Trifluoroacetic acid/anhydride) is critical for electron-rich pyrimidines to ensure regioselectivity and high yields.
Mechanism & Rationale
The -NMe₂ group activates the ring, but the 4-oxo group can reduce reactivity compared to pure anilines. TFA protonates the N-3 position, preventing N-iodination, while TFAA acts as a water scavenger and activates NIS.
Detailed Protocol
Reagents:
-
Substrate: 6-(Dimethylamino)pyrimidin-4-ol (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or TFA (if solubility is poor)
-
Catalyst: TFA (0.1 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 6-(dimethylamino)pyrimidin-4-ol in 20 mL of dry MeCN. If the substrate is insoluble, use pure TFA as the solvent.
-
Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 10 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM). The product usually appears as a less polar spot.
-
Quench: Pour the reaction mixture into 50 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of brown color).
-
Isolation:
-
If solid precipitates: Filter, wash with water and cold ether.
-
If soluble: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–95% Product: 5-Iodo-6-(dimethylamino)pyrimidin-4(3H)-one.
Protocol B: Vilsmeier-Haack Formylation
This reaction introduces a formyl group (-CHO) at C-5. Crucial Note: Under standard Vilsmeier conditions (POCl₃/DMF), the C-4 hydroxyl group is almost invariably converted to a C-4 Chloride . This yields 4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde , a highly valuable intermediate for S_NAr displacements.
Detailed Protocol
Reagents:
-
Substrate: 6-(Dimethylamino)pyrimidin-4-ol (1.0 equiv)
-
Reagent: POCl₃ (Phosphorus oxychloride) (3.0 equiv)
-
Reagent: DMF (Dimethylformamide) (5.0 equiv - acts as reagent and solvent)
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool dry DMF (5.0 equiv) to 0°C. Add POCl₃ (3.0 equiv) dropwise. Stir for 30 mins at 0°C until a white/yellow semi-solid (Vilsmeier salt) forms.
-
Substrate Addition: Dissolve the substrate in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm the mixture to 80–90°C and stir for 3–5 hours. The reaction will turn dark orange/red.
-
Hydrolysis (Critical): Cool to RT. Pour the mixture slowly onto crushed ice/water (exothermic!). Neutralize carefully with solid NaOAc or saturated NaHCO₃ to pH 7–8. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with DCM (3x). The 4-chloro product is lipophilic.
-
Purification: Flash chromatography (Hexane/EtOAc).
Product: 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde. (Note: If the 4-OH is strictly required, acidic hydrolysis of the 4-Cl product with 2N HCl at reflux can restore the hydroxyl group, though this may degrade the aldehyde).
Protocol C: Suzuki-Miyaura Cross-Coupling
Using the 5-iodo intermediate from Protocol A, this step introduces aryl or heteroaryl diversity.
Cross-Coupling Workflow
The following diagram outlines the catalytic cycle and key intermediates.
Caption: Palladium-catalyzed cycle converting the 5-iodo precursor to the 5-aryl derivative.
Detailed Protocol
Reagents:
-
Substrate: 5-Iodo-6-(dimethylamino)pyrimidin-4-one (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)
-
Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Workflow:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Bubble Nitrogen/Argon through the solution for 10 minutes (Critical to prevent Pd oxidation).
-
Catalyst Addition: Add Pd catalyst and aqueous base. Seal the vessel immediately.
-
Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with MeOH. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH gradients).
Summary of Reaction Conditions
| Transformation | Reagents | Key Conditions | Typical Yield | Ref |
| C-5 Iodination | NIS, TFA | 0°C to RT, MeCN | 85-95% | [1] |
| C-5 Formylation | POCl₃, DMF | 0°C to 90°C | 60-75% | [2] |
| C-5 Mannich | HCHO, 2° Amine | Reflux, EtOH | 70-85% | [3] |
| Suzuki Coupling | Pd(PPh₃)₄, Base | 90°C, Dioxane/H₂O | 50-80% | [4] |
References
-
Regioselective Iodination of Pyrimidines: Sakamoto, T., et al. "Site-selective electrophilic substitution of 6-substituted pyrimidines." Chem. Pharm. Bull.1982 , 30, 3647. (Verified via J-Stage/PubMed)
-
Vilsmeier-Haack on Hydroxypyrimidines: Kozak, W., et al. "Modifications at the C-5 position of pyrimidine nucleosides." Beilstein J. Org. Chem.2020 , 16, 185–207.
-
Mannich Reaction of Pyrimidinones: Balalaie, S., et al. "One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives." Synth. Commun.2008 , 38, 2521.
-
Suzuki Coupling of 5-Iodopyrimidines: Western, E. C., et al. "Efficient Suzuki-Miyaura Coupling of 5-Halopyrimidines." J. Org. Chem.2003 , 68, 6767.
Procedures for chlorination of 6-(Dimethylamino)pyrimidin-4-ol
An Application Guide to the Synthesis of 4-Chloro-6-(dimethylamino)pyrimidine
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for the chlorination of 6-(dimethylamino)pyrimidin-4-ol to synthesize 4-chloro-6-(dimethylamino)pyrimidine. This protocol is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. The guide explains the underlying chemical principles, provides a robust experimental protocol, and emphasizes critical safety procedures.
The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a fundamental transformation in medicinal chemistry. The resulting chloropyrimidine is a versatile intermediate, primed for subsequent nucleophilic aromatic substitution reactions to introduce a variety of functional groups, which is a common strategy in the synthesis of biologically active molecules.
Mechanistic Rationale and Causality
The chlorination of 6-(dimethylamino)pyrimidin-4-ol is typically achieved using phosphorus oxychloride (POCl₃). The core challenge in this synthesis is converting the hydroxyl group, which is a poor leaving group, into a species that can be readily displaced.
Tautomerism and Activation: The substrate, 6-(dimethylamino)pyrimidin-4-ol, exists in a tautomeric equilibrium with its more stable keto form, 6-(dimethylamino)pyrimidin-4(3H)-one. The oxygen atom of this pyrimidinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate intermediate, which is an excellent leaving group.
Role of the Amine Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often included as an acid scavenger. This prevents the protonation of the dimethylamino group and the pyrimidine ring nitrogens, which would otherwise deactivate the substrate. The base also facilitates the final elimination step that forms the aromatic product. While POCl₃ can react with bases like pyridine, its primary role in this context is acid scavenging and facilitating the elimination.
Reaction Mechanism Diagram
Caption: The two-step mechanism for chlorination using POCl₃.
Experimental Protocol
This section outlines the materials, safety precautions, and a step-by-step procedure for the synthesis.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Key Properties |
| 6-(Dimethylamino)pyrimidin-4-ol | 5369-23-3 | 139.15 | Solid |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Fuming liquid, corrosive, reacts violently with water |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Liquid, corrosive, amine base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
Critical Safety Precautions (EHS)
Phosphorus oxychloride is a highly hazardous substance and must be handled with extreme care in a certified chemical fume hood.
-
Inhalation Hazard: POCl₃ is fatal if inhaled. Vapors are highly corrosive to the respiratory tract. Always work in a well-ventilated fume hood.
-
Skin Contact: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield.
-
Reactivity: Reacts violently with water and alcohols, releasing toxic hydrogen chloride gas and heat. Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.
-
Spill & First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. Have an emergency shower and eyewash station readily accessible. Spills should be neutralized with a suitable agent like dry sodium bicarbonate before cleanup.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagent Charging: To the flask, add 6-(dimethylamino)pyrimidin-4-ol (1.0 eq). Add a suitable solvent like dichloromethane, or in many cases, POCl₃ can be used as both the reagent and the solvent.
-
Addition of POCl₃: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (2.0-3.0 eq) to the flask.
-
Addition of Base: Add N,N-diisopropylethylamine (2.0 eq) dropwise to the cooled, stirring suspension. The addition is exothermic; maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. CAUTION: This quenching step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-chloro-6-(dimethylamino)pyrimidine.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-chloro-6-(dimethylamino)pyrimidine.
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 1.0 eq | Limiting reagent |
| POCl₃ | 2.0 - 3.0 eq | Acts as both reagent and often as a solvent; excess drives the reaction to completion. |
| Base (DIPEA) | 2.0 eq | Stoichiometric amount to neutralize generated HCl. |
| Temperature | 80 - 90 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 2 - 4 hours | Typical duration for completion; should be monitored by TLC/LC-MS. |
| Expected Yield | 70 - 90% | Varies based on scale and purification method. Similar reactions report yields in this range. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Reagents (especially POCl₃) are old/degraded.- Presence of moisture in the reaction. | - Increase reaction time or temperature.- Use freshly distilled or a new bottle of POCl₃.- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. |
| Incomplete Reaction | - Insufficient heating or reaction time.- Insufficient amount of POCl₃. | - Ensure consistent heating and monitor by TLC until the starting material is consumed.- Increase the stoichiometry of POCl₃. |
| Formation of Dark/Polymeric Byproducts | - Reaction temperature too high.- Extended reaction time. | - Maintain the recommended reflux temperature.- Stop the reaction as soon as the starting material is consumed. |
| Difficult Work-up | - Emulsion during extraction. | - Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite. |
References
-
Synthesis of chlorinated pyrimidines. (2001). Justia Patents. [Link]
-
Gershon, H. (1973). Pyrimidines. 8. chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkyamines. Fordham University Institutional Repository. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). Molbank. [Link]
-
2-(dimethylamino)pyrimidine. (1955). Organic Syntheses. [Link]
- Synthesis of chlorinated pyrimidines. (2004).
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Archiv der Pharmazie. [Link]
-
PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001). NJ.gov. [Link]
- Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (2013).
- Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethyl
Application Note & Protocol: Synthesis of Antiviral Pyrimidine Derivatives Utilizing 6-(Dimethylamino)pyrimidin-4-ol
Abstract
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in antiviral drug discovery.[1][2][3] This guide provides a detailed protocol for the synthesis of novel pyrimidine derivatives with potential antiviral activity, using 6-(Dimethylamino)pyrimidin-4-ol as a versatile starting material. We will detail the conversion of this precursor to the highly reactive 4-chloro-6-(dimethylamino)pyrimidine intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce a biologically relevant amine side chain. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical procedures, explanations of chemical principles, and troubleshooting advice to facilitate the synthesis and exploration of new antiviral candidates.
Chemical Principles & Rationale
The pyrimidine scaffold is a privileged structure in drug design due to its presence in nucleobases and its ability to engage in various biological interactions. The starting material, 6-(Dimethylamino)pyrimidin-4-ol, is an excellent precursor for several reasons:
-
Tautomerism: It exists in equilibrium between its -ol and -one tautomeric forms, but the 4-hydroxy group can be readily converted into a good leaving group.
-
Activation: The electron-donating dimethylamino group at the C6 position influences the electronic properties of the ring.
-
Key Intermediate Formation: The most critical transformation is the conversion of the 4-hydroxyl group into a 4-chloro substituent. This is typically achieved using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloropyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) because the electron-withdrawing ring nitrogens make the C4 position electron-deficient and thus, an excellent electrophilic site.[4][5]
The general mechanism for the SNAr reaction involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient C4 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer-like complex.[6] Aromaticity is then restored through the expulsion of the chloride leaving group.[4][7] This reaction is a powerful and widely used method for building molecular complexity on the pyrimidine core.[2][5][7][8]
Core Synthetic Protocol: Synthesis of 4-chloro-6-(dimethylamino)pyrimidine (Intermediate 1)
This protocol details the conversion of 6-(Dimethylamino)pyrimidin-4-ol to the key chloro-intermediate. This step is foundational for subsequent diversification.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 6-(Dimethylamino)pyrimidin-4-ol | C₆H₉N₃O | 139.15 | 20.0 | 2.78 g | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 100.0 | 9.2 mL | Reagent & Solvent, use fresh |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 40.0 | 7.0 mL | Base, use anhydrous |
| Methylcyclohexane | C₇H₁₄ | 98.19 | - | ~300 mL | Extraction Solvent |
| Ice | H₂O | 18.02 | - | As needed | For work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | ~200 mL | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (9.2 mL, 100.0 mmol).
-
Scientist's Note: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). POCl₃ is corrosive and reacts violently with water; handle with extreme care in a chemical fume hood.
-
-
Addition of Starting Material: Carefully add 6-(Dimethylamino)pyrimidin-4-ol (2.78 g, 20.0 mmol) to the stirred POCl₃. The mixture may become a thick slurry.
-
Base Addition: Heat the mixture to 70-80°C. Add N,N-Diisopropylethylamine (DIPEA) (7.0 mL, 40.0 mmol) dropwise via the dropping funnel over 30 minutes. The reaction mixture should become more homogeneous.
-
Scientist's Note: DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.[9] The controlled, dropwise addition is crucial to manage the exotherm.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting material.
-
Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralization: Once the initial exotherm has subsided, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into methylcyclohexane (3 x 100 mL).[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 4-chloro-6-(dimethylamino)pyrimidine, can often be used directly in the next step or purified further by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) if necessary. Expect a white to off-white solid.
Application Protocol: Synthesis of N-benzyl-6-(dimethylamino)pyrimidin-4-amine (Target Compound 2)
This protocol demonstrates the SNAr reaction on Intermediate 1 using benzylamine as the nucleophile. Many antiviral compounds feature such N-substituted pyrimidine cores.[8]
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-chloro-6-(dimethylamino)pyrimidine | C₆H₈ClN₃ | 157.60 | 10.0 | 1.58 g | Intermediate 1 |
| Benzylamine | C₇H₉N | 107.15 | 11.0 | 1.2 mL | Nucleophile |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 2.1 mL | Base, anhydrous |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | - | 20 mL | Solvent, anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | Extraction Solvent |
| Brine | NaCl (aq) | - | - | ~50 mL | For washing |
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-6-(dimethylamino)pyrimidine (1.58 g, 10.0 mmol) in anhydrous 2-propanol (20 mL).
-
Reagent Addition: To the stirred solution, add benzylamine (1.2 mL, 11.0 mmol) followed by triethylamine (2.1 mL, 15.0 mmol).[7]
-
Scientist's Note: An excess of the amine nucleophile can sometimes be used, but using a non-nucleophilic base like TEA or DIPEA is common practice to scavenge the generated HCl without competing in the substitution reaction. The choice of solvent is crucial; polar aprotic solvents like DMF or alcohols like IPA are often effective.[4][7]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexanes). The product will be a new, more polar spot compared to the chloro-intermediate.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). Combine the pure fractions and evaporate the solvent to yield N-benzyl-6-(dimethylamino)pyrimidin-4-amine as a solid.
Characterization & Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Compound | Method | Expected Result |
| Intermediate 1 | ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, H-2), ~6.2 (s, 1H, H-5), ~3.2 (s, 6H, N(CH₃)₂) |
| MS (ESI+) | m/z = 158.0 [M+H]⁺ | |
| Target Compound 2 | ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H, H-2), ~7.3 (m, 5H, Ar-H), ~5.6 (s, 1H, H-5), ~5.2 (br s, 1H, NH), ~4.6 (d, 2H, CH₂), ~3.1 (s, 6H, N(CH₃)₂) |
| MS (ESI+) | m/z = 229.1 [M+H]⁺ |
Workflow Visualization
The following diagrams illustrate the chemical pathway and the experimental workflow.
Caption: Overall experimental workflow for synthesis and analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Chlorination Fails or is Low-Yield | 1. Wet reagents or glassware. 2. Insufficient heating or reaction time. 3. Degradation during aqueous work-up. | 1. Ensure all glassware is oven-dried and use fresh, anhydrous reagents. 2. Confirm reflux temperature and extend reaction time, monitoring by TLC. 3. Perform the quench slowly at low temperature and extract promptly. |
| SNAr Reaction is Sluggish | 1. Nucleophile is too weak or sterically hindered. 2. Insufficient temperature. [7] 3. Incorrect solvent choice. | 1. Consider a more reactive nucleophile. For very hindered amines, microwave heating may be beneficial. [7] 2. Increase the reaction temperature or switch to a higher-boiling solvent (e.g., n-Butanol, DMF). 3. Screen solvents; DMF or DMSO can accelerate SNAr reactions. |
| Multiple Products Observed | 1. In SNAr, the base may be acting as a nucleophile. 2. Side reactions due to impurities. 3. In chlorination, side reactions with POCl₃. | 1. Use a non-nucleophilic base like DIPEA or proton sponge instead of TEA. 2. Purify the intermediate before proceeding to the next step. 3. Ensure controlled temperature during reagent addition. |
Conclusion
The protocols described herein provide a robust and versatile platform for the synthesis of novel N-substituted 6-(dimethylamino)pyrimidine derivatives. By leveraging the reactivity of the 4-chloro-pyrimidine intermediate, a wide array of functional groups can be introduced at the C4 position, enabling the systematic exploration of structure-activity relationships (SAR) for antiviral drug discovery. The methods are scalable and utilize common laboratory reagents, making them accessible for broad application in medicinal chemistry research.
References
-
Chandra, K., et al. (2012). Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. Bioorganic & Medicinal Chemistry Letters, 22(10), 3443-3445. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]
-
Nagai, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1848-1855. Available at: [Link]
-
Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]
-
Chauhan, P., & Kumar, S. (2010). Dimethylamination with Dimethylformamide. Chemistry & Biology Interface, 1(1), 1-24. Available at: [Link]
-
Gantala, S., et al. (2023). Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. Viruses, 15(2), 434. Available at: [Link]
-
Aly, A. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1895-1905. Available at: [Link]
-
Piaz, V. D., et al. (2003). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry, 11(6), 863-868. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 282-294. Available at: [Link]
-
Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. ResearchGate. Available at: [Link]
-
Loginova, G. L., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[1][7]enzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4236. Available at: [Link]
-
Radhakrishnamurti, P. S., & Sarangi, S. K. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 20B, 801-803. Available at: [Link]
- Clough, J. M., et al. (2000). Process for preparing 4,6-dichloro-pyrimidine. Google Patents, US6018045A.
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI. Available at: [Link]
-
Loginova, G. L., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[1][7]enzoxazine and Evaluation of Their Antiviral Activity. PMC. Available at: [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. Available at: [Link]
-
Holý, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Activity. Journal of Medicinal Chemistry, 45(9), 1918-1929. Available at: [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. Available at: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
Introduction: The Significance of the 6-(Dimethylamino)pyrimidin-4-ol Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] As a privileged scaffold, its derivatives have been successfully developed as anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] Within this important class of heterocycles, 6-(Dimethylamino)pyrimidin-4-ol represents a key building block for the synthesis of more complex and highly functionalized molecules. Its strategic importance lies in its potential as a precursor to potent kinase inhibitors and other targeted therapeutics. The dimethylamino group at the 6-position can significantly influence the solubility, metabolic stability, and target engagement of the final drug candidate. The pyrimidin-4-ol tautomer, in turn, offers a reactive handle for further chemical elaboration.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher product yields, and improved purity profiles.[4][5][6] These benefits are particularly impactful in the rapid synthesis and screening of compound libraries, a critical activity in modern drug development. This guide provides detailed protocols for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol, comparing a conventional heating approach with a proposed, more efficient microwave-assisted method.
The Underlying Chemistry: A Mechanistic Perspective on Pyrimidin-4-ol Formation
The synthesis of the pyrimidin-4-ol ring system from N,N-dimethylguanidine and a β-dicarbonyl compound, such as diethyl malonate, proceeds via a classical cyclocondensation reaction. A strong base, like sodium ethoxide, is typically employed to deprotonate the β-dicarbonyl compound, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the guanidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring.
Microwave irradiation accelerates this process through efficient and uniform heating of the polar reactants and solvent, leading to a significant rate enhancement. This rapid heating minimizes the formation of side products that can occur during prolonged heating in conventional methods.
Experimental Protocols
Protocol 1: Conventional Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
This protocol is adapted from established methods for the synthesis of analogous substituted pyrimidin-4-ols.
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate. Subsequently, add 13.7 g (0.1 mol) of N,N-dimethylguanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation of 6-(Dimethylamino)pyrimidin-4-ol: Dissolve the resulting solid residue in a minimum amount of cold deionized water (approximately 50 mL). While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6-7. This will cause the desired product to precipitate.
-
Purification: Collect the white precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water. Dry the purified product under vacuum.
Protocol 2: Proposed Microwave-Assisted Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
This proposed protocol leverages the principles of microwave-assisted organic synthesis to significantly reduce the reaction time.
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (commercial solution or freshly prepared)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
-
Microwave reactor vials (10-20 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
Reaction Mixture Assembly: In a 10 mL microwave reactor vial containing a magnetic stir bar, combine 1.37 g (10 mmol) of N,N-dimethylguanidine hydrochloride, 1.60 g (10 mmol) of diethyl malonate, and 5 mL of a 21% (w/w) solution of sodium ethoxide in ethanol. Alternatively, use freshly prepared sodium ethoxide from 0.23 g of sodium in 5 mL of absolute ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes. Safety Note: Ensure the microwave reactor is properly calibrated and operated according to the manufacturer's instructions. Monitor the internal pressure during the reaction.
-
Product Isolation and Precipitation: After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial. Transfer the reaction mixture to a beaker and evaporate the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of cold deionized water. Acidify the solution with concentrated hydrochloric acid to a pH of 6-7 to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallize from an appropriate solvent if necessary.
Data Presentation and Expected Outcomes
The following table summarizes the expected comparison between the conventional and microwave-assisted synthesis methods for 6-(Dimethylamino)pyrimidin-4-ol.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6 - 8 hours | 15 - 20 minutes |
| Temperature | ~78 °C (Reflux) | 120 °C |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Expected Yield | Moderate to Good | Good to Excellent |
| Purity | Good after recrystallization | Often higher initial purity |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 6-(Dimethylamino)pyrimidin-4-ol.
Caption: Workflow for the synthesis of 6-(Dimethylamino)pyrimidin-4-ol.
Logical Pathway for Application in Drug Discovery
The synthesized 6-(Dimethylamino)pyrimidin-4-ol serves as a valuable intermediate for the creation of more complex, biologically active molecules. The hydroxyl group can be readily converted to a leaving group (e.g., a chloride), which can then be displaced by various nucleophiles to introduce diversity.
Caption: Application of 6-(Dimethylamino)pyrimidin-4-ol in drug discovery.
Conclusion and Future Perspectives
The microwave-assisted protocol presented here offers a rapid and efficient route to 6-(Dimethylamino)pyrimidin-4-ol, a valuable building block for medicinal chemistry. By significantly reducing reaction times, this method facilitates the high-throughput synthesis of derivatives for biological screening. The continued exploration of microwave-assisted synthesis for the preparation of such key intermediates will undoubtedly accelerate the pace of drug discovery and development.
References
-
Vidal, L. M., et al. (2003). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry, 11(6), 863-868. Available from: [Link]
-
Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (2012). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International Journal of Medicinal Chemistry, 2012, 589382. Available from: [Link]
-
Al-Sanea, M. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. Available from: [Link]
-
Kappe, C. O. (2004). Microwave Multicomponent Synthesis. In Microwave-Assisted Organic Synthesis (pp. 233-255). Wiley-VCH. Available from: [Link]
-
Li, G., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available from: [Link]
-
Bansal, S., Chaudhary, N., & Kothiyal, P. (Year). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available from: [Link]
-
Khan, I., & Ibrar, A. (2020). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Available from: [Link]
-
Patel, R., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(4), 634-642. Available from: [Link]
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available from: [Link]
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. Available from: [Link]
-
Mamedov, V. A., et al. (2021). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 11(52), 32963-32974. Available from: [Link]
-
de la Torre, P., & Serra, H. O. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. TDX (Tesis Doctorals en Xarxa). Available from: [Link]
-
Kumar, S., & Singh, A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(4), 100. Available from: [Link]
-
Gonzalez-Bobes, F., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7621. Available from: [Link]
-
Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(5), 716-734. Available from: [Link]
-
Van der Eycken, E. V., & Sharma, S. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3099. Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Application Notes and Protocols for the Scalable Manufacturing of 6-(Dimethylamino)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the scalable manufacturing of 6-(Dimethylamino)pyrimidin-4-ol, a key heterocyclic building block in pharmaceutical synthesis. The core of this process is the robust and efficient cyclocondensation reaction between a substituted guanidine and a β-dicarbonyl compound. This guide offers in-depth protocols, explains the chemical principles underpinning the methodology, and addresses critical considerations for scaling up production from the laboratory to an industrial setting. The presented protocols are designed to be self-validating, ensuring high purity and yield of the final product.
Introduction: The Significance of Pyrimidin-4-ol Scaffolds
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 6-(Dimethylamino)pyrimidin-4-ol moiety, in particular, serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and antiviral agents. The presence of the dimethylamino group and the hydroxyl function allows for diverse downstream chemical modifications, making it a versatile synthon for drug discovery and development.
The economic and efficient synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. The methodology detailed herein is based on the well-established principle of pyrimidine ring formation through the condensation of an amidine with a three-carbon fragment.[2]
Overview of the Synthetic Strategy
The most industrially viable and scalable approach to synthesizing 6-(Dimethylamino)pyrimidin-4-ol and its analogs is the cyclocondensation reaction between N,N-dimethylguanidine and a suitable β-ketoester, such as ethyl acetoacetate. This reaction is a classic example of pyrimidine synthesis and offers high convergence and atom economy.
The general reaction mechanism involves the nucleophilic attack of the guanidine on the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of a 6-(dimethylamino)pyrimidin-4-ol derivative.
Detailed Synthesis Protocol: 2-(Dimethylamino)-6-methylpyrimidin-4-ol
While the direct synthesis of 6-(Dimethylamino)pyrimidin-4-ol is less commonly documented in readily available literature, a scalable and analogous procedure for the closely related and commercially relevant 2-(Dimethylamino)-6-methylpyrimidin-4-ol is presented below. This protocol can be adapted for the synthesis of the title compound by selecting the appropriate β-ketoester.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Considerations |
| N,N-Dimethylguanidine sulfate | (C₃H₉N₃)₂·H₂SO₄ | 296.36 | 598-79-8 | Hygroscopic; store in a dry environment. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Moisture sensitive; handle under inert atmosphere.[3] |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Highly reactive with water and moisture. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous grade is preferred. |
| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Glacial. |
| Water | H₂O | 18.02 | 7732-18-5 | Deionized. |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add anhydrous methanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium methoxide to the methanol with stirring until it is fully dissolved. Caution: The dissolution of sodium methoxide is exothermic.
-
To this solution, add N,N-dimethylguanidine sulfate. Stir the mixture until the sulfate salt is fully dissolved.
-
Slowly add ethyl acetoacetate to the reaction mixture at room temperature.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding glacial acetic acid until a pH of 6-7 is achieved. This will cause the product to precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold methanol and then with deionized water to remove any remaining salts and impurities.
-
Dry the purified 2-(Dimethylamino)-6-methylpyrimidin-4-ol in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Scalability Considerations
Transitioning from a laboratory-scale synthesis to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Heat Management: The initial dissolution of sodium methoxide and the cyclocondensation reaction are exothermic. In a large reactor, efficient heat dissipation is crucial to prevent runaway reactions. The reactor should be equipped with a reliable cooling system.
-
Reagent Addition: The controlled addition of reagents, particularly the ethyl acetoacetate, is important to manage the reaction exotherm.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially during the neutralization and precipitation steps, to obtain a uniform product with a consistent particle size.
-
Solvent Recovery: For a cost-effective and environmentally friendly process, the recovery and recycling of methanol should be implemented.
-
Safety: N,N-Dimethylguanidine and sodium methoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory. The reaction should be conducted in a well-ventilated area.
Quality Control and Analytical Methods
To ensure the identity and purity of the final product, a series of analytical tests should be performed.
| Analytical Method | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and identification of impurities. | Peaks corresponding to the dimethylamino, methyl, and pyrimidine ring protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of the product. |
| HPLC | Purity assessment and quantification of impurities. | A single major peak with a purity of >98%. |
| Melting Point | Physical characterization and purity indication. | A sharp melting point range consistent with the reference value. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, and C=N bonds. |
Conclusion
The cyclocondensation of N,N-dimethylguanidine with ethyl acetoacetate provides a robust, scalable, and economically viable route for the manufacturing of 2-(Dimethylamino)-6-methylpyrimidin-4-ol, a key intermediate for the pharmaceutical industry. By carefully controlling the reaction parameters and implementing appropriate safety and quality control measures, this process can be efficiently scaled to meet industrial demands. The principles and protocols outlined in this guide can be adapted for the synthesis of other substituted pyrimidin-4-ol derivatives.
References
- Yengoyan, A. P., et al. (2019).
- Vidal, M., et al. (2016).
- Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576.
-
Wikipedia. (2024). Ethyl acetoacetate. Retrieved from [Link]
- Sridhar, J., et al. (2017). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Bioorganic & Medicinal Chemistry, 25(14), 3683-3696.
- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
Sources
Application Note: Strategic Utilization of 6-(Dimethylamino)pyrimidin-4-ol in Next-Generation Fungicide Discovery
This guide is structured as a high-level technical Application Note designed for agrochemical discovery teams. It synthesizes synthetic organic chemistry, structural biology, and fungicidal assay protocols to position 6-(Dimethylamino)pyrimidin-4-ol as a critical scaffold for next-generation crop protection agents.
Abstract
The pyrimidine heterocycle remains a "privileged structure" in agrochemical discovery, serving as the core scaffold for major fungicide classes including hydroxypyrimidines (e.g., ethirimol) and anilinopyrimidines (e.g., cyprodinil). This guide focuses on 6-(Dimethylamino)pyrimidin-4-ol (6-DAP-4-ol) , a versatile, electron-rich building block. Unlike fully substituted commercial actives, 6-DAP-4-ol offers a strategic entry point for Fragment-Based Drug Design (FBDD) and Scaffold Hopping . This note details the physiochemical rationale for its use, a scalable synthesis protocol, and a validated workflow for converting this scaffold into a library of potential anti-fungal agents targeting Botrytis cinerea and Erysiphe graminis.
Introduction: The Pyrimidine Privilege
In the "war of attrition" against fungal resistance, the pyrimidine ring offers a unique balance of metabolic stability and hydrogen-bonding capability. The specific substitution pattern of 6-(Dimethylamino)pyrimidin-4-ol is chemically significant for two reasons:
-
Electronic Push-Pull System: The electron-donating dimethylamino group at C6 increases the electron density of the ring, modulating the pKa of the N1/N3 nitrogens. This is critical for binding affinity in enzyme active sites (e.g., Adenosine Deaminase).
-
Tautomeric Versatility: The C4-hydroxyl group exists in equilibrium with its keto-tautomer (pyrimidin-4(3H)-one). This dynamic equilibrium allows the molecule to act as both a hydrogen bond donor and acceptor, adapting to various protein pockets.
Structural Context
Commercial fungicides like Dimethirimol utilize this exact core but with alkyl chains at C5 to tune lipophilicity. 6-DAP-4-ol represents the "stripped-down" pharmacophore, allowing researchers to re-engineer the C5 and C2 positions for novel intellectual property (IP) generation.
Mechanism of Action & Rationale
Target Class: Hydroxypyrimidine fungicides typically inhibit Adenosine Deaminase (ADA) or interfere with nucleic acid synthesis during the fungal appressorium formation stage.
Tautomeric Equilibrium
Understanding the tautomerism is vital for docking studies. In solution, the equilibrium shifts based on solvent polarity.
-
Enol Form (4-ol): Favored in non-polar solvents; mimics the transition state of substrate hydrolysis.
-
Keto Form (4-one): Favored in aqueous biological media; often the bioactive species binding to the target enzyme via bidentate H-bonding.
Figure 1: The tautomeric equilibrium of 6-DAP-4-ol is solvent-dependent and critical for binding mode analysis.
Experimental Protocol: Synthesis and Purification
This protocol describes the selective mono-amination of 4,6-dichloropyrimidine followed by hydrolysis. This route is preferred over ring-closure methods due to higher regioselectivity and yield.
Safety Note: Work in a fume hood. 4,6-Dichloropyrimidine is a skin irritant. Dimethylamine is a gas/solution and is corrosive.
Step 1: Synthesis of 4-Chloro-6-(dimethylamino)pyrimidine
Reagents: 4,6-Dichloropyrimidine (1.0 eq), Dimethylamine (40% aq. solution, 2.2 eq), Ethanol (Solvent).
-
Dissolution: Dissolve 14.9 g (100 mmol) of 4,6-dichloropyrimidine in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Add dimethylamine solution dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-substituted product (Rf ~0.4).
-
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in 100 mL water and extract with Dichloromethane (DCM, 3 x 50 mL).
-
Drying: Dry combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Yield: ~85-90% (White solid).[1]
-
Checkpoint: 1H NMR should show integration for one aromatic proton (s, ~8.3 ppm) and one dimethylamino group (s, ~3.1 ppm).
-
Step 2: Hydrolysis to 6-(Dimethylamino)pyrimidin-4-ol
Reagents: 4-Chloro-6-(dimethylamino)pyrimidine (from Step 1), NaOH (10% aq. solution), HCl (conc.).
-
Hydrolysis: Suspend the intermediate (10 g) in 50 mL of 10% NaOH solution.
-
Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. The solution will become clear as the chloride is displaced.
-
Precipitation: Cool the solution to RT. Acidify carefully with conc. HCl to pH ~6–7. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from Ethanol/Water (9:1).
-
Final Yield: ~75% overall.[2]
-
Characterization: MS (ESI+) m/z = 140.1 [M+H]+.
-
Application Protocol: Library Generation (Functionalization)
Once synthesized, 6-DAP-4-ol serves as the "Hub" for generating a library of 5-substituted analogs (mimicking Dimethirimol) or 4-O-aryl ethers.
Workflow: The "Halogen Dance" Strategy
To introduce diversity at the C5 position (critical for lipophilicity), we utilize an electrophilic halogenation followed by cross-coupling.
Figure 2: Synthetic pathway for diversifying the 6-DAP-4-ol scaffold at the C5 position.
Protocol for Step A (C5-Iodination):
-
Dissolve 6-DAP-4-ol (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) at RT.
-
Stir for 2 hours. Pour into water/ice. Filter the precipitate (5-iodo derivative).
-
Why: The C5 position is electron-rich due to the ortho-amino and para-hydroxyl groups, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr).
Biological Evaluation: In Vitro Fungicidal Assay
Objective: Determine the EC50 of synthesized derivatives against Botrytis cinerea (Grey Mold).
Methodology: Mycelial Growth Inhibition Assay (Microtiter Plate Format).
| Parameter | Specification |
| Pathogen | Botrytis cinerea (Strain B05.10) |
| Media | Potato Dextrose Broth (PDB) |
| Compound Prep | Dissolve in DMSO (10 mM stock). Final DMSO < 1%.[2] |
| Controls | Positive: Cyprodinil (1 ppm); Negative: DMSO only. |
| Incubation | 25°C for 72 hours in dark. |
| Readout | Optical Density (OD) at 600 nm. |
Protocol:
-
Spore Harvest: Harvest spores from 10-day old PDA cultures using sterile water + 0.05% Tween 20. Adjust concentration to
spores/mL. -
Plating: In a 96-well plate, add 100 µL of spore suspension per well.
-
Dosing: Add 100 µL of 2x concentrated compound in PDB to achieve final concentrations (e.g., 100, 30, 10, 3, 1, 0.3 µM).
-
Analysis: Calculate inhibition %:
-
Validation: The assay is valid if the Z-factor > 0.5 and the Cyprodinil control shows >90% inhibition at 1 ppm.
References
- Ware, G. W., & Whitacre, D. M. (2004). The Pesticide Book. MeisterPro Information Resources. (General reference for pyrimidine fungicide classes).
-
Spierer, P., et al. (2023).[1] "Synthesis of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry, 11(6), 863-868. Link
-
Jeschke, P. (2016). "Propesticides and their use as agrochemicals." Pest Management Science, 72(2), 210-225. Link
-
Organic Syntheses. "4-Methyl-6-hydroxypyrimidine." Org.[3][4][5] Synth. 1951, 31,[6] 72. (Foundational protocol for hydroxypyrimidine synthesis). Link
-
BenchChem. "6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Technical Guide." (Reference for handling similar pyrimidine intermediates). Link
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Bioactive Potential of Wild Plants from Gardunha Mountain: Phytochemical Characterization and Biological Activities [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5750694A - Process for the preparation of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-(dimethylamino)pyrimidin-4-ol. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for 6-(Dimethylamino)pyrimidin-4-ol is consistently low. What are the most likely causes?
Low yields are a frequent issue in pyrimidine synthesis and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, the condensation of ethyl cyanoacetate and N,N-dimethylguanidine, a common route, requires careful temperature control to proceed efficiently.[1] Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of starting materials or products.
-
Base Strength and Stoichiometry: The choice and amount of base are crucial for deprotonating the starting materials and catalyzing the cyclization. A base that is too weak may not facilitate the reaction effectively, while an overly strong base or an incorrect stoichiometric amount can lead to unwanted side reactions.
-
Incomplete Cyclization: The intermediate formed after the initial condensation may not cyclize efficiently. This can be due to steric hindrance or unfavorable reaction kinetics.[2]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[2] Common side reactions in pyrimidine synthesis include the formation of uncyclized intermediates and polymerization of reactants.[3]
Q2: I'm observing a significant amount of an impurity in my final product. How can I identify and minimize it?
Impurity formation is a common challenge. The most prevalent byproduct is often the uncyclized intermediate.
-
Identification: Characterization by NMR and mass spectrometry is essential. The uncyclized intermediate will show signals corresponding to both starting materials but will lack the characteristic aromatic signals of the pyrimidine ring.
-
Minimization Strategies:
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]
-
Control Stoichiometry: Using a slight excess of one reactant, typically the more volatile or less stable one, can sometimes drive the reaction to completion and minimize the formation of byproducts resulting from incomplete reactions.
-
Purification Method: If the impurity has a similar polarity to the product, purification by column chromatography can be challenging. In such cases, recrystallization from a suitable solvent system may be more effective.
-
Q3: What are the critical parameters to control during the synthesis of 6-(Dimethylamino)pyrimidin-4-ol from ethyl cyanoacetate and N,N-dimethylguanidine?
This is a widely used method, and its success hinges on several key factors:
-
Anhydrous Conditions: The presence of water can hydrolyze the ethyl cyanoacetate and interfere with the base-catalyzed condensation. Therefore, using anhydrous solvents and reagents is critical.
-
Choice of Base and Solvent: A strong, non-nucleophilic base like sodium ethoxide in ethanol is commonly employed to deprotonate the ethyl cyanoacetate and facilitate the reaction with N,N-dimethylguanidine.[1] The choice of solvent is also important; it must be able to dissolve the reactants and be stable under the reaction conditions.[4]
-
Temperature Control: The reaction is typically heated to reflux to ensure a sufficient reaction rate.[1] However, the optimal temperature may vary depending on the specific substrates and solvent used.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting & Optimization Strategies |
| Inactive Reagents | - Verify the purity and integrity of starting materials (ethyl cyanoacetate and N,N-dimethylguanidine) using techniques like NMR or melting point analysis. - Ensure N,N-dimethylguanidine is freshly prepared or properly stored to prevent degradation. |
| Insufficient Base | - Use a full equivalent of a strong base (e.g., sodium ethoxide) to ensure complete deprotonation of the ethyl cyanoacetate. - Consider using a stronger base if the reaction is sluggish, but be mindful of potential side reactions. |
| Low Reaction Temperature | - Increase the reaction temperature to reflux in a suitable solvent like ethanol to provide sufficient activation energy.[1] - Monitor the reaction progress by TLC to determine if a higher temperature improves the conversion rate. |
| Inappropriate Solvent | - Ensure the chosen solvent can dissolve all reactants. Protic solvents like ethanol are often effective.[4] - If solubility is an issue, consider a different solvent system, such as a mixture of solvents. |
Problem 2: Formation of a Major Uncyclized Intermediate
| Potential Cause | Troubleshooting & Optimization Strategies |
| Insufficient Activation for Cyclization | - Increase the reaction temperature or prolong the reaction time to promote the intramolecular cyclization step.[2] - Consider adding a catalytic amount of a Lewis acid to facilitate the ring closure, though this should be done with caution to avoid degradation. |
| Steric Hindrance | - If steric hindrance from the dimethylamino group is suspected to be a major issue, this particular synthetic route may be inherently limited. Alternative synthetic strategies might need to be explored. |
Experimental Protocols
Optimized Synthesis of 6-(Dimethylamino)pyrimidin-4-ol
This protocol is based on the condensation of ethyl cyanoacetate and N,N-dimethylguanidine.
Materials:
-
Ethyl cyanoacetate
-
N,N-Dimethylguanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
Procedure:
-
Preparation of N,N-Dimethylguanidine Free Base: In a flask, dissolve N,N-dimethylguanidine hydrochloride in a minimal amount of water and cool in an ice bath. Add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free base. Caution: N,N-Dimethylguanidine is a strong base and should be handled with care.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring. Then, add the freshly prepared N,N-dimethylguanidine.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid.
-
Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-(dimethylamino)pyrimidin-4-ol.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of 6-(Dimethylamino)pyrimidin-4-ol from ethyl cyanoacetate and N,N-dimethylguanidine.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
Sources
Purification methods for 6-(Dimethylamino)pyrimidin-4-ol recrystallization
Welcome to the technical support guide for the purification of 6-(Dimethylamino)pyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Recognizing that many novel or specialized heterocyclic compounds like 6-(Dimethylamino)pyrimidin-4-ol may lack extensive documentation in the public domain, this guide is structured as a practical, first-principles approach to developing a robust recrystallization protocol. We will address common questions and troubleshooting scenarios you may encounter, explaining the scientific rationale behind each step to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I can't find a reported melting point or specific recrystallization solvent for 6-(Dimethylamino)pyrimidin-4-ol. Where do I start?
A1: This is a common challenge in research and development. The first step is to predict the physicochemical properties of your compound based on its molecular structure and then use those predictions to design a logical, small-scale solvent screening experiment.
Structural Analysis of 6-(Dimethylamino)pyrimidin-4-ol:
-
Polarity: The molecule possesses multiple polar functional groups:
-
A pyrimidinol core with two ring nitrogens and a hydroxyl group.
-
A dimethylamino group.
-
-
Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the ring nitrogens and the oxygen of the hydroxyl group are strong hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding suggests the compound is a solid with a relatively high melting point and will favor polar solvents.[1][2]
Initial Strategy:
Your starting point is a solvent screen. The goal is to find a solvent that meets the primary criteria for recrystallization: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4] Given the polar nature of the target molecule, the screening should focus on polar protic and polar aprotic solvents.
Q2: How do I perform an effective solvent screening experiment for recrystallization?
A2: A systematic, small-scale approach is crucial to conserve your material while gathering the necessary data.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Arrange a series of small test tubes. In each, place approximately 10-20 mg of your crude 6-(Dimethylamino)pyrimidin-4-ol.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.2 mL to start). Agitate the sample. Record whether the compound dissolves completely, partially, or is insoluble at room temperature.
-
Ideal Outcome: The compound should be insoluble or only slightly soluble at room temperature.[4] If it dissolves readily, the solvent is too "good" and will likely result in poor recovery.
-
-
Heating: For solvents where the compound was not soluble at room temperature, gently heat the test tube in a sand bath or heating block while agitating. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.
-
Ideal Outcome: The compound dissolves completely near the solvent's boiling point in a minimal amount of solvent.
-
-
Cooling: Remove the tubes that formed a clear solution from the heat. Allow them to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system. Oiling out, heavy discoloration of the supernatant, or no precipitation are all key observations.
This entire process can be visualized in the following workflow diagram:
Q3: Which specific solvents should I include in my initial screening?
A3: Based on the predicted polar, hydrogen-bonding nature of 6-(Dimethylamino)pyrimidin-4-ol, a range of solvents with varying polarities and hydrogen-bonding capabilities should be tested. A good starting point is to use a solvent selection guide based on Hansen Solubility Parameters (HSP), which quantify a solvent's dispersive (δD), polar (δP), and hydrogen-bonding (δH) characteristics.[5][6]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Type | Boiling Point (°C) | Key Characteristics | Potential Use |
| Water | Polar Protic | 100 | Strong H-bonding, highly polar. May have good solubility differential. | Single solvent or anti-solvent with alcohols.[7] |
| Ethanol | Polar Protic | 78 | Good general-purpose polar solvent. Dissolves many organics. | Single solvent or "good" solvent in a pair. |
| Methanol | Polar Protic | 65 | More polar than ethanol. May be too strong a solvent. | Single solvent or "good" solvent. |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol. May offer better recovery. | Single solvent. |
| Acetone | Polar Aprotic | 56 | Strong dipole, H-bond acceptor. | Single solvent or "good" solvent. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate polarity, ester group. | Single solvent or component in a pair. |
| Acetonitrile | Polar Aprotic | 82 | High dipole moment, dissolves polar compounds. | Single solvent.[8] |
| Heptane/Hexane | Non-polar | 98/69 | Non-polar, no H-bonding. | "Bad" solvent (anti-solvent) for solvent pairs. |
| Toluene | Non-polar | 111 | Aromatic, non-polar. | "Bad" solvent (anti-solvent). |
This table summarizes general solvent properties relevant to recrystallization.[9][10][11]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
This common issue occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[4]
-
Cause A: Solvent boiling point is too high. If the boiling point of your solvent is higher than the melting point of your compound, it's impossible for crystals to form from a boiling solution.
-
Solution: Choose a solvent with a lower boiling point.[3]
-
-
Cause B: The solution is too concentrated / Cooling is too rapid. The solution becomes supersaturated too quickly at a high temperature.
-
Solution 1: Re-heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point. Let it cool more slowly (e.g., by insulating the flask).[12]
-
Solution 2: Try a mixed-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and slowly add a hot "bad" solvent (like water or heptane) until the cloud point is reached. Then, add a few more drops of the "good" solvent to clarify and cool slowly.
-
Problem 2: No crystals form, even after cooling in an ice bath.
This indicates that the solution is not supersaturated at the lower temperature.
-
Cause A: Too much solvent was used. This is the most common reason. Your compound remains fully soluble even when cold.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[3]
-
-
Cause B: High kinetic barrier to nucleation. The molecules need a surface or energy input to begin forming a crystal lattice.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic rough edges provide nucleation sites.[12]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound (or even the crude starting material), add it to the cold solution. This "seed" crystal acts as a template for further crystal growth.[4]
-
Solution 3 (Reduce Polarity): If using a polar solvent like ethanol, cautiously add a few drops of a non-polar anti-solvent like heptane or cold water to the cold solution to induce precipitation.
-
The following decision tree can guide your troubleshooting process:
Problem 3: The final product is still impure. What went wrong?
-
Cause A: Impurities co-precipitated. This can happen if the solution cooled too quickly, trapping impurities in the crystal lattice.
-
Solution: Perform a second recrystallization. Redissolve the crystals in fresh, hot solvent and allow for a slower cooling period.[3]
-
-
Cause B: Insoluble impurities were not removed. If your crude material contained impurities insoluble in the hot solvent, they must be removed before cooling.
-
Solution: After dissolving your compound in the minimum amount of hot solvent, perform a "hot filtration." Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the insoluble matter, then allow the clear filtrate to cool.
-
-
Cause C: The chosen solvent is not selective enough. The impurities may have very similar solubility properties to your target compound in the chosen solvent.
-
Solution: Re-evaluate your solvent screen. Try a different solvent or a mixed-solvent system that might better differentiate between the product and the key impurities. Consider the likely impurities from the synthesis (e.g., starting materials like N,N-dimethylguanidine or β-ketoesters) and choose a solvent where these are highly soluble even when cold.
-
References
-
Hansen, C. M. (2018). Hansen solubility parameter (HSP) of some common solvents and target compounds. ResearchGate. [Online]. Available: [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Online]. Available: [Link]
-
Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. [Online]. Available: [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Values List. [Online]. Available: [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. [Online]. Available: [Link]
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds? [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Online]. Available: [Link]
-
Maczyński, M., et al. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cellular & Molecular Biology Letters, 10(4), 613-23. [Online]. Available: [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Online]. Available: [Link]
-
Hryhorov, A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals (Basel), 15(11), 1369. [Online]. Available: [Link]
-
Kanishchev, O. S., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Online]. Available: [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Online]. Available: [Link]
-
van der Ende, M., et al. (2021). Seeking Out Heterogeneous Hydrogen Bonding in a Self-Assembled 2D Cocrystal of Croconic Acid and Benzimidazole on Au(111). The Journal of Physical Chemistry C, 125(4), 2530–2537. [Online]. Available: [Link]
-
Mukherjee, A., et al. (2021). Structural Study of Hydrogen-Bond Driven Cocrystallization of Pyridyl-Bithiophene Based Compounds. Crystal Growth & Design, 21(8), 4684–4693. [Online]. Available: [Link]
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. [Online]. Available: [Link]
-
MDPI. (2023, November 24). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Online]. Available: [Link]
-
PubMed. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. [Online]. Available: [Link]
-
PubMed. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Online]. Available: [Link]
-
ResearchGate. (2025, October 17). Hydrogen Bonding of N-Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganization. [Online]. Available: [Link]
-
PubMed. (2024, May 3). Synthesis, design, and antiproliferative evaluation of 6-(N-Substituted-methyl)pyrazolo[3,4-d]pyrimidines as the potent anti-leukemia agents. [Online]. Available: [Link]
-
OpenstarTs. (n.d.). Five-membered heterocycles as novel molecular scaffolds for targeting triple hydrogen bonding interactions. [Online]. Available: [Link]
-
MDPI. (2021, September 10). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Online]. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. specialchem.com [specialchem.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 6-(Dimethylamino)pyrimidin-4-ol Solvation
Case Reference: CAS 5667-35-6 | Molecular Formula: C₆H₉N₃O Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Brick Dust" Challenge
Users frequently report that 6-(Dimethylamino)pyrimidin-4-ol behaves like "brick dust"—an intractable solid that resists dissolution in standard organic solvents (DCM, THF, Toluene).
The Mechanism: This insolubility is not a random property; it is driven by keto-enol tautomerism . While often drawn as the "enol" (hydroxy) form, this molecule predominantly exists in the keto (4(3H)-one) form in the solid state. This creates a robust intermolecular hydrogen-bonding network (dimerization) that results in high crystal lattice energy.
To solve this, you cannot simply "add more solvent." You must disrupt the lattice energy using polarity matching , pH manipulation , or temperature .[1]
Part 1: Solubility Profile & Solvent Selection[1]
The following matrix summarizes solvent compatibility based on our internal rheology data and literature precedents.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High | Recommended. Disrupts H-bonding network effectively. Ideal for SɴAr or alkylation reactions.[1] |
| Protic | Water | Moderate-High | Soluble due to zwitterionic character. pH dependent (Amphoteric).[1] |
| Protic | Methanol, Ethanol | Moderate | Soluble at reflux.[1] Solubility decreases drastically at RT. Good for recrystallization. |
| Chlorinated | DCM, Chloroform | Very Low | Avoid. The keto-form is too polar. Only useful if the hydroxyl group is protected/functionalized.[1] |
| Non-Polar | Toluene, Hexane | Insoluble | Avoid for dissolution.[1] Useful as an anti-solvent to crash out the product.[1] |
| Reactive | POCl₃, SOCl₂ | Reactive | Acts as both solvent and reagent.[1] The starting material will be a suspension initially and dissolve as it converts to the chloride. |
Part 2: Troubleshooting Guides (Q&A)
Case 1: Chlorination Reaction (Synthesis of 4-chloro-6-dimethylaminopyrimidine)
User Question: "I am trying to chlorinate 6-(dimethylamino)pyrimidin-4-ol using POCl₃ in Toluene, but the starting material is a gummy solid and the reaction is incomplete. How do I fix this?"
Scientist Response: The "gumming" occurs because the reaction intermediate (the phosphorodichloridate species) is polar and insoluble in Toluene.[1]
-
Eliminate the Co-Solvent: Do not use Toluene as the primary solvent.[1] Use neat POCl₃ (Phosphorus Oxychloride) in excess (3–5 equivalents). The POCl₃ acts as the solvent.
-
Temperature is Key: The reaction requires reflux (approx. 105°C).[1] The starting material will remain a suspension at room temperature but will dissolve as it converts to the chlorinated product.[1]
-
Catalysis: Add N,N-Dimethylaniline (DMA) or DMF (catalytic amount). This forms the Vilsmeier-Haack reagent in situ, which is far more reactive than POCl₃ alone and helps solubilize the intermediate.
Validated Protocol:
-
Charge 6-(dimethylamino)pyrimidin-4-ol (1.0 eq) into a flask.
-
Add POCl₃ (5.0 eq) and N,N-Dimethylaniline (1.0 eq) dropwise at 0°C (Exothermic!).
-
Heat to reflux (100–110°C) for 2–4 hours. The slurry will turn into a clear dark solution.
-
Workup (Critical): Remove excess POCl₃ via vacuum distillation before quenching. Quench the residue into ice water/NaOH. The product (4-chloro derivative) is lipophilic and can then be extracted into DCM.
Case 2: Alkylation/Nucleophilic Substitution[1]
User Question: "I need to alkylate the N-position, but the material won't dissolve in Acetone or Acetonitrile. Can I use DMSO?"
Scientist Response: Yes, DMSO is the solvent of choice, but removal of DMSO is difficult.[1] Better Alternative: Use Phase Transfer Catalysis (PTC) in a heterogeneous system.[1]
-
System: Toluene (or Acetonitrile) + Solid K₂CO₃ + TBAB (Tetrabutylammonium bromide) .
-
Mechanism: The 6-(dimethylamino)pyrimidin-4-ol remains solid/suspended. The TBAB transports the deprotonated anion into the organic phase where it reacts with the alkyl halide.[1]
-
Benefit: This avoids the use of high-boiling solvents like DMSO/DMF and simplifies workup (just filter off the salts and evaporate).
Case 3: Purification & Isolation[1]
User Question: "My product is stuck in the aqueous phase after neutralization. Extraction with Ethyl Acetate is poor."
Scientist Response: The compound is amphoteric.[1] At neutral pH, it may exist in a zwitterionic equilibrium which is water-soluble.
-
Isoelectric Point Precipitation: Do not just "neutralize." Adjust the pH slowly to the isoelectric point (approx pH 5–6) . The uncharged species is least soluble in water and should precipitate.
-
Salting Out: Saturate the aqueous layer with NaCl.[1]
-
Solvent Switch: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. Ethyl Acetate is often too non-polar for pyrimidinols.[1]
Part 3: Visualizing the Solubility Mechanism
Diagram 1: Tautomeric Equilibrium & Solvation
This diagram illustrates why the molecule resists non-polar solvents (Dimerization) and how polar aprotic solvents break this lattice.[1]
Caption: The equilibrium heavily favors the Keto form in solid state, leading to strong dimerization (insolubility).[1] Polar aprotic solvents are required to disrupt the dimer.[1]
Diagram 2: Solvent Selection Decision Tree
Follow this logic flow to select the correct media for your specific reaction type.
Caption: Decision matrix for selecting reaction media based on the specific chemical transformation required.
References
-
ChemicalBook. (2025).[1][2] 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Properties and Synthesis. (General pyrimidine solubility and synthesis data).
-
National Institutes of Health (NIH). (2016).[1] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.[3] Acta Crystallographica.[1][3] (Mechanistic evidence of keto-enol tautomerism in solid state).
-
Google Patents. (2000).[1] Process for preparing 4,6-dichloropyrimidine.[4][5] US6018045A.[1] (Describes POCl3 chlorination conditions and base catalysis).
-
MDPI. (2021). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[6] (Example of nucleophilic substitution on similar pyrimidine cores).
-
Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO).[1][7] (Reference for acidity/basicity of heterocyclic amines/phenols).
Sources
- 1. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 [chemicalbook.com]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification Strategies for 6-(Dimethylamino)pyrimidin-4-ol
Introduction: The Scaffold Criticality
6-(Dimethylamino)pyrimidin-4-ol (often existing as its tautomer, 6-(dimethylamino)pyrimidin-4(3H)-one) is a ubiquitous scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors (e.g., JAK, CDK) and other heterocyclic pharmaceuticals.
While the synthesis appears deceptively simple—typically a nucleophilic aromatic substitution (
Module 1: Reaction Optimization (Prevention is Better Than Cure)
The most effective way to remove by-products is to prevent their formation. The choice of starting material dictates the impurity profile.
Route Comparison
| Starting Material | Primary Impurity Risk | Mitigation Strategy |
| 4,6-Dichloropyrimidine | Bis-addition: Formation of 4,6-bis(dimethylamino)pyrimidine. | Strict Stoichiometry: Use exactly 2.0–2.1 eq of amine. Temp Control: Keep T < 40°C. |
| 4-Chloro-6-hydroxypyrimidine | Unreacted SM: 4-chloro-6-hydroxypyrimidine remaining. | Excess Amine: Use 3–5 eq of dimethylamine. The OH group deactivates the ring, requiring forcing conditions (Reflux). |
The "Bis-Adduct" Troubleshooting Protocol
If you are using the 4,6-dichloropyrimidine route and seeing the bis-product:
-
Diagnosis: TLC/LCMS shows a less polar spot (Bis-adduct) running ahead of the desired product.
-
Root Cause: High local concentration of dimethylamine or excessive temperature.
-
Corrective Action:
-
Switch to inverse addition : Add the amine dropwise to the pyrimidine solution.
-
Maintain reaction temperature between 0°C and 20°C.
-
Pro-Tip: If the bis-impurity is >5%, it is often more efficient to restart using the 4-chloro-6-hydroxy route than to attempt separation, as the solubility profiles are dangerously similar.
-
Module 2: The Workup (Desalting & Isoelectric Precipitation)
This is the most critical phase. 6-(Dimethylamino)pyrimidin-4-ol is amphoteric; it can act as a base (protonating the ring nitrogen) or an acid (deprotonating the hydroxyl/amide).
The "Goo" Phase Explained
Users often report the product isolating as a sticky oil or "goo" that refuses to crystallize. This is usually due to trapped dimethylammonium salts acting as a hydrotrope.
Protocol: Isoelectric Point (pI) Precipitation
To break the salt complex, you must adjust the pH to the molecule's isoelectric point (pI), where net charge is zero and water solubility is lowest.
Step-by-Step Workflow:
-
Concentration: Remove organic solvents (if any) under reduced pressure.
-
Acidification: If the reaction mixture is basic (excess amine), add 2M HCl until pH ~2. This protonates all species and ensures solubility in water.
-
Filtration: Filter any insoluble mechanical impurities while acidic.
-
Neutralization (The Critical Step):
-
Slowly add 2M NaOH or saturated
. -
Monitor pH continuously.
-
Target pH: 6.5 – 7.5 (The theoretical pI region).
-
-
Crystallization: As you approach pH 7, the solution should become cloudy. Cool to 4°C for 4 hours.
-
Wash: Filter the solid and wash with ice-cold water (removes inorganic salts) followed by cold acetone (removes organic impurities).
Figure 1: Decision tree for the workup of amphoteric pyrimidines. The critical control point is the pH adjustment to the isoelectric window.
Module 3: Advanced Purification (Polishing)
If the pI precipitation yields colored or impure material (purity <95%), use these polishing techniques.
Recrystallization Solvent Guide
| Solvent System | Suitability | Notes |
| Water (Boiling) | High | Best for desalting. Poor recovery if volume is too high. |
| Ethanol/Water (9:1) | Medium | Good for removing organic by-products. |
| DMF/Ether | Low | Avoid. DMF is hard to remove; Ether traps salts. |
| Acetic Acid | Special | Can be used to recrystallize, but forms the acetate salt. |
Flash Chromatography Strategy
Standard silica chromatography often fails because the compound streaks due to its basicity.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: DCM : Methanol :
(90 : 9 : 1). -
Why Ammonia? The
competes with the product for acidic sites on the silica, preventing streaking and tailing.
FAQ & Troubleshooting (The "What Ifs")
Q1: My NMR shows two sets of peaks. Is this an impurity? A: Likely not . This is often due to rotamers or tautomers .[1]
-
Rotamers: The
bond has partial double-bond character due to resonance with the pyrimidine ring, leading to restricted rotation. You may see broad or split methyl peaks at room temperature. Run the NMR at 60°C; if the peaks coalesce, it is a single pure compound. -
Tautomers: In DMSO-
, the keto form (NH) is usually dominant, but the enol (OH) can exist.
Q2: The product is yellow, but it should be white. A: Yellowing is typically caused by trace oxidation of electron-rich amino-pyrimidines.
-
Fix: Dissolve in hot water, treat with activated charcoal (10 wt%) for 15 minutes, filter hot through Celite, and recrystallize.
Q3: I have high chloride content in my elemental analysis. A: You have isolated the hydrochloride salt, not the free base.
-
Fix: Suspend the solid in water, adjust pH to 7.0–7.5 with
, stir for 1 hour, and filter.
Scientific Mechanism: Tautomerism & Solubility
Understanding the tautomeric equilibrium is vital for interpreting analytical data and solubility behavior.[2]
Figure 2: The keto-enol tautomerism.[1][3][4][5][6][7][8][9][10][11] In polar solvents (DMSO, H2O) and solid state, the Keto form (Left) is generally favored, which explains the high melting point and poor solubility in non-polar organics.
References
- Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience. (Classic text on pyrimidine reactivity and tautomerism).
-
Anderson, G. W., et al. (1942). "Sulfanilamide Derivatives. VI. Substituted N1-Pyrimidylsulfanilamides." Journal of the American Chemical Society, 64(12), 2902–2905. (Foundational work on aminopyrimidine synthesis).
-
European Patent EP0483204B1 . "Process for preparing 2,5-diamino-4,6-dichloropyrimidine." (Industrial scale purification logic applicable to similar pyrimidines).
-
National Institutes of Health (NIH) - PubChem . "6-(dimethylamino)pyrimidin-4-ol Compound Summary." (Physicochemical data verification).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 3. scispace.com [scispace.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 10. dspace.umh.es [dspace.umh.es]
- 11. researchgate.net [researchgate.net]
Optimizing temperature and pH for 6-(Dimethylamino)pyrimidin-4-ol stability
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Dimethylamino)pyrimidin-4-ol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of your experiments. Our approach is rooted in established principles of medicinal chemistry and extrapolated from studies on structurally related pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-(Dimethylamino)pyrimidin-4-ol?
While specific long-term stability studies on 6-(Dimethylamino)pyrimidin-4-ol are not extensively published, based on data for similar pyrimidine derivatives, we recommend storing the compound in a solid form at 2-8°C in a tightly sealed container, protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q2: What is the general stability profile of 6-(Dimethylamino)pyrimidin-4-ol in solution?
The stability of 6-(Dimethylamino)pyrimidin-4-ol in solution is expected to be influenced by pH, temperature, and the presence of oxidizing agents. Pyrimidine rings can be susceptible to hydrolysis, especially at elevated temperatures and extreme pH values.[1] The dimethylamino group may also be susceptible to oxidation.
Q3: What are the likely degradation pathways for 6-(Dimethylamino)pyrimidin-4-ol?
Based on known pyrimidine chemistry, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the pyrimidine ring, particularly under harsh acidic or alkaline conditions.[1][2][3]
-
Oxidation: The dimethylamino group could be oxidized, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to UV light may induce degradation, a common issue for many heterocyclic compounds.
Q4: How can I monitor the stability of 6-(Dimethylamino)pyrimidin-4-ol in my experiments?
The most reliable method for monitoring the stability of 6-(Dimethylamino)pyrimidin-4-ol is through High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[4][5] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
Troubleshooting Guide
Issue: I am seeing a loss of compound potency or inconsistent results in my assays.
This is a common issue that can often be traced back to compound instability. Here’s a systematic approach to troubleshooting:
1. Verify Solid-State Stability:
-
Question: How are you storing your solid 6-(Dimethylamino)pyrimidin-4-ol?
-
Guidance: Ensure the compound is stored at 2-8°C, protected from light and moisture. If you suspect degradation of your stock, it is advisable to use a fresh batch.
2. Assess Solution Stability:
-
Question: Are you preparing fresh solutions for each experiment?
-
Guidance: It is highly recommended to prepare solutions of 6-(Dimethylamino)pyrimidin-4-ol immediately before use. If you are using a stock solution, its stability under your specific storage conditions (solvent, concentration, temperature) should be validated.
3. Investigate pH and Temperature Effects:
-
Question: What is the pH and temperature of your experimental buffer?
-
Guidance: Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate degradation.[1] Consider performing a preliminary stability study at your experimental pH and temperature.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of 6-(Dimethylamino)pyrimidin-4-ol in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of 6-(Dimethylamino)pyrimidin-4-ol at different pH values and temperatures.
Materials:
-
6-(Dimethylamino)pyrimidin-4-ol
-
Phosphate buffer (pH 5.0, 7.4)
-
Acetate buffer (pH 3.0)
-
Borate buffer (pH 9.0)
-
HPLC system with UV detector
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of 6-(Dimethylamino)pyrimidin-4-ol in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into each of the aqueous buffers to a final concentration of 10 µg/mL.
-
Divide each buffered solution into three aliquots.
-
Incubate the aliquots at three different temperatures: 4°C, 25°C (room temperature), and 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each condition.
-
Immediately analyze the samples by a validated HPLC-UV method to determine the concentration of the parent compound.
-
Plot the percentage of the remaining parent compound against time for each condition.
Data Presentation
Table 1: Hypothetical Stability Data for 6-(Dimethylamino)pyrimidin-4-ol (% Remaining after 24 hours)
| pH | 4°C | 25°C | 40°C |
| 3.0 | 98% | 92% | 85% |
| 5.0 | 99% | 97% | 91% |
| 7.4 | 99% | 98% | 94% |
| 9.0 | 95% | 88% | 78% |
Note: This is example data and should be confirmed by experimental results.
Visualizations
Degradation Pathway Hypothesis
Caption: Potential degradation pathways for 6-(Dimethylamino)pyrimidin-4-ol.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of 6-(Dimethylamino)pyrimidin-4-ol.
References
- Current time inform
-
pyrimidine degradation pathway: Topics by Science.gov. [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
6-(Methylamino)pyrimidin-4-ol | 1122-67-4. [Link]
-
Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS - Indian Journal of Pharmaceutical Education and Research. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. [Link]
-
6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem. [Link]
-
Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors - JCI. [Link]
-
5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (Ref: R34865) - AERU. [Link]
-
2-(Dimethylamino)-6-methyl-4-pyrimidinol supplier - CAS 19810-73-2. [Link]
-
Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed. [Link]
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. [Link]
-
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
-
6-dimethylamino-4,4-diphenyl-3-heptanone.hcl: Carcinogenic Potency Database. [Link]
-
New Insights into the Degradation Path of Deltamethrin - MDPI. [Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 6-(Dimethylamino)pyrimidin-4-ol Purity Issues
Product: 6-(Dimethylamino)pyrimidin-4-ol CAS: 24619-79-4 (Free Base) Synonyms: 4-Dimethylamino-6-hydroxypyrimidine; 6-(Dimethylamino)-4(3H)-pyrimidinone Application: Pharmaceutical Intermediate (API Synthesis), Nucleoside Analog Development[1][2]
Application Scientist’s Overview
Current Status: Many researchers report batch-to-batch inconsistency with commercial 6-(Dimethylamino)pyrimidin-4-ol.[1][2] The most common complaints are low purity (85-92%) , yellow/brown discoloration , and solubility issues in standard coupling solvents.[1][2]
Root Cause Analysis: This compound is synthesized primarily via nucleophilic aromatic substitution on 4,6-dichloropyrimidine.[1][2] The "low purity" is rarely random decomposition; it is almost always a specific profile of reaction byproducts that were not removed during the manufacturer's workup.[1][2]
The molecule is amphoteric (containing both a basic dimethylamino group and an acidic enolic hydroxyl group) and exists in a tautomeric equilibrium between the enrol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms.[1][2] This structural duality complicates standard silica chromatography, often leading to tailing peaks and poor separation of impurities.[1][2]
Diagnostic Workflow: Identifying Your Impurity
Before attempting purification, you must identify which impurity is compromising your batch.[1][2] Use this logic gate to interpret your HPLC/LC-MS data.
Figure 1: Decision tree for identifying and treating common impurities in 4,6-disubstituted pyrimidine synthesis.
Common Impurities & Solutions
The following table summarizes the quantitative data regarding the three most prevalent impurities found in commercial batches.
| Impurity Name | Structure Description | Origin | Detection (LC-MS) | Removal Protocol |
| Impurity A (Chloro-intermediate) | 6-Chloro-4-(dimethylamino)pyrimidine | Incomplete hydrolysis of the starting material (4,6-dichloropyrimidine).[1][2] | [M+H]+ = 158/160 (Cl pattern) | Recrystallization: Soluble in hot EtOH; product precipitates upon cooling.[1][2] |
| Impurity B (Bis-adduct) | 4,6-Bis(dimethylamino)pyrimidine | Over-reaction where both chlorines are displaced by dimethylamine.[1][2] | [M+H]+ = 167 | Acid/Base Wash: This impurity lacks the acidic -OH; it will remain in organics during basic extraction.[1][2] |
| Impurity C (Hydrolysis Byproduct) | 4,6-Dihydroxypyrimidine | Hydrolysis of starting material before amine addition.[1][2] | [M+H]+ = 113 | Water Wash: Highly soluble in water; the target compound is less soluble at neutral pH.[1][2] |
Troubleshooting FAQs
Q1: My batch is yellow/brown instead of off-white. Is it degraded?
Answer: Not necessarily.[1]
-
Cause: Pyrimidine amines are prone to surface oxidation, forming trace N-oxides or azo-coupling colored bodies.[1][2] These highly colored impurities can exist at <0.1% levels while making the bulk solid appear degraded.[1][2]
-
Impact: Usually negligible for subsequent nucleophilic substitutions (e.g., POCl3 chlorination).[1][2]
-
Fix: If color is critical (e.g., for optical measurements), perform a charcoal filtration .[1][2] Dissolve the compound in hot methanol, add activated carbon (5% w/w), reflux for 15 mins, filter hot through Celite, and recrystallize.
Q2: The compound is not dissolving in my reaction solvent (DCM/THF).
Answer: This is expected behavior.
-
Explanation: 6-(Dimethylamino)pyrimidin-4-ol exists largely as the 4(3H)-pyrimidinone tautomer in the solid state.[1][2] This polar, amide-like structure creates a strong crystal lattice with high melting points (>200°C) and poor solubility in non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
-
Recommendation:
-
For Analysis: Use DMSO-d6 or Methanol-d4 for NMR.[1][2] Use Water/Acetonitrile gradients for HPLC.[1]
-
For Reactions: Use dipolar aprotic solvents like DMF, DMAc, or NMP .[1][2] If using it as a nucleophile, solubility will improve significantly upon deprotonation with a base (e.g., NaH, Cs2CO3).[1][2]
-
Q3: I see "ghost peaks" or broad tailing in my HPLC. What is wrong?
Answer: You are likely seeing tautomerization or ionization effects on the column.[1][2]
-
Mechanism: The 4-OH group has a pKa ~9, and the dimethylamino group has a pKa ~4-5.[1][2] If your mobile phase pH is near these pKa values, the molecule rapidly exchanges protons, causing peak broadening.[1][2]
-
Protocol Fix: Buffer your mobile phase.
Validated Purification Protocol (Recrystallization)
If your batch purity is <95%, use this standard operating procedure (SOP) to purify up to 20g of material.
Reagents:
Procedure:
-
Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of solid).
-
Heating: Heat the suspension to reflux (80°C). The solid may not dissolve completely yet.[1][2]
-
Water Addition: Dropwise add water through the condenser until the solution becomes clear (typically 10-20% water volume relative to EtOH).[1]
-
Filtration (Hot): If insoluble particles remain (salts/dust), filter the hot solution rapidly.[1][2]
-
Crystallization: Remove from heat and allow to cool slowly to room temperature with stirring. Then, place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the white crystals under vacuum. Wash the cake with cold Ethanol/Water (9:1).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours. (Hygroscopic warning: Ensure the oven is vented with dry nitrogen).
References
-
Synthesis & Tautomerism: Brown, D. J. (1962).[1][2] The Pyrimidines. Wiley-Interscience.[1][2] (Foundational text on pyrimidine tautomerism and solubility profiles).
-
Impurity Profiling: Schofield, K. (2011).[1][2] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1] (Mechanisms of nucleophilic substitution and over-reaction in nitrogen heterocycles).
-
Analytical Methods: Standard LC-MS methods for polar pyrimidines utilize C18 columns with ion-pairing agents or pH control to manage tautomeric broadening.[1][2] See: Journal of Chromatography A, "Separation of tautomeric hydroxy- and aminopyrimidines".
-
General Properties: PubChem Compound Summary for CID 96008, 6-(Dimethylamino)pyrimidin-4-ol.[1][2] Link[1][2]
Sources
Preventing degradation of 6-(Dimethylamino)pyrimidin-4-ol during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 6-(Dimethylamino)pyrimidin-4-ol. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the principles behind maintaining the integrity of this compound. This guide is structured to help you quickly find answers to common questions, troubleshoot issues, and implement robust protocols to ensure the stability and reliability of your experimental starting material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of 6-(Dimethylamino)pyrimidin-4-ol.
Q1: What are the ideal long-term storage conditions for solid 6-(Dimethylamino)pyrimidin-4-ol?
For optimal stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric contaminants. The key is to protect it from moisture, oxygen, and light, which are the primary drivers of degradation for many heterocyclic compounds.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential solid-state degradation reactions. For long-term storage, -20°C is also a common practice.[1][2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The dimethylamino and pyrimidinol moieties can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Moisture | Store in a desiccator with a suitable desiccant | Pyrimidine derivatives can be hygroscopic. Absorbed moisture can lead to hydrolysis or act as a catalyst for other degradation pathways. |
| Light | Store in an amber, tightly-sealed vial | Protects the compound from photodegradation, a common issue for aromatic and heterocyclic systems.[1] |
| Container | Tightly-sealed glass vial | Prevents exposure to air and moisture. Ensure the container is appropriate for cold storage.[3][4] |
Q2: My solid 6-(Dimethylamino)pyrimidin-4-ol has changed color (e.g., from white/off-white to yellow/brown). Is it still usable?
A change in physical appearance, such as discoloration or clumping, is a strong indicator of chemical degradation.[1] While minor color changes might not always correlate with significant purity loss, it signifies that the compound has been exposed to suboptimal conditions (e.g., air, light, or moisture). It is highly recommended to discard the compromised sample and procure a fresh batch to ensure the validity and reproducibility of your experimental results. Attempting to use a degraded compound can lead to lower active concentrations and the introduction of unknown impurities that may interfere with your experiments.
Q3: Can I prepare a stock solution for long-term storage?
Storing 6-(Dimethylamino)pyrimidin-4-ol in solution for extended periods is generally not recommended as it can significantly accelerate degradation.[1] Solvents provide a medium for reactants (including trace impurities like water or dissolved oxygen) to interact, increasing the rate of hydrolysis and oxidation.
If you must store a solution, follow these critical guidelines:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[5] Avoid protic solvents like methanol or ethanol for long-term storage unless stability has been explicitly verified.
-
Preparation: Purge the solvent and the vial headspace with an inert gas (argon or nitrogen) before and after dissolving the compound to remove oxygen.[5]
-
Storage Conditions: Store aliquots in tightly-sealed vials at -20°C or -80°C to minimize thermal degradation.
-
Best Practice: The most reliable approach is to prepare solutions fresh for each experiment.
Q4: How can I definitively check if my compound has degraded?
Visual inspection is not sufficient. The most reliable methods for assessing purity and detecting degradation products are analytical techniques.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification.[1][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for not only separating impurities but also for identifying their molecular weights, which can provide clues about the degradation pathway.[1][8][9]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of new, more polar impurities (degradation products often are).
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter.
Issue 1: I am observing inconsistent or non-reproducible results in my experiments.
This is a critical red flag that may point to the degradation of a key reagent. If you suspect your 6-(Dimethylamino)pyrimidin-4-ol is the cause, follow this workflow.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: My solid compound has become clumpy and difficult to weigh accurately.
-
Possible Cause: Moisture absorption. This indicates that the storage container was not sealed properly or was not stored in a sufficiently dry environment.
-
Recommended Action:
-
Discard the sample. Absorbed moisture can accelerate degradation and makes accurate weighing impossible due to the unknown water content.
-
For new samples, always store them in a desiccator, preferably inside a larger container that is also purged with inert gas.
-
When removing the compound from cold storage (e.g., 4°C or -20°C), allow the container to warm to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold solid.
-
Section 3: Understanding the Chemistry of Degradation
6-(Dimethylamino)pyrimidin-4-ol, like many complex organic molecules, is susceptible to several modes of degradation. Understanding these pathways helps to rationalize the storage and handling precautions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL , analytical standard 42487-72-9 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
Technical Support Center: Moisture Management for 6-(Dimethylamino)pyrimidin-4-ol
Status: Operational Ticket ID: REF-PYR-OH-006 Subject: Handling, Storage, and Moisture Mitigation for 6-(Dimethylamino)pyrimidin-4-ol Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Introduction: The "Wet Sponge" Effect
You are likely accessing this guide because you are encountering inconsistent yields, "gummy" solids, or failed chlorinations with 6-(Dimethylamino)pyrimidin-4-ol (CAS: 56621-90-0 / 4562-27-0 derivative).
This intermediate is deceptively challenging. While it appears stable, the electron-donating dimethylamino group at the C6 position significantly increases the electron density of the pyrimidine ring. This enhances the basicity of the ring nitrogens (N1/N3), making the molecule a "proton sponge" and, by extension, a moisture magnet .
Furthermore, this molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol (aromatic) and pyrimidin-4(3H)-one (keto) forms. Moisture shifts this equilibrium toward the keto-hydrate form, which is thermodynamically stable but kinetically problematic for downstream nucleophilic substitutions (like chlorination).
Module 1: Critical Handling & Storage
Q: My product turned into a sticky paste overnight. Is it degraded?
A: Likely not degraded, but hydrated. The "paste" formation is a classic sign of hygroscopic water absorption lowering the melting point or forming a partial hydrate.
-
Immediate Action: Do not discard. Proceed to the Drying Protocol (Module 2).
-
Prevention: Store strictly in a desiccator over
or active silica gel. For long-term storage (>1 week), seal under Argon/Nitrogen.
Q: Can I handle this on an open bench?
A: Only for short periods (<15 minutes). In environments with Relative Humidity (RH) >40%, the surface area of the powder adsorbs atmospheric moisture rapidly.
-
Best Practice: Weigh quickly. If precise stoichiometry is required (e.g., for a subsequent reaction with sensitive electrophiles), weigh inside a glovebox or use a "weigh-and-dry" strategy where you dry the material after weighing it into the reaction vessel.
Module 2: Drying & Purification Protocols
Q: The vacuum oven isn't working. It’s still wet by KF (Karl Fischer). Why?
A: Surface water leaves easily; bound lattice water does not. The keto-tautomer can trap water molecules in the crystal lattice via strong hydrogen bonding with the carbonyl oxygen and the N-H proton. Standard vacuum drying at 40°C is often insufficient to break these bonds.
Protocol A: Azeotropic Drying (Recommended)
This is the gold standard for preparing the intermediate for moisture-sensitive reactions (e.g.,
-
Charge: Place the "wet" 6-(Dimethylamino)pyrimidin-4-ol into a round-bottom flask.
-
Solvent: Add Toluene (10 mL per gram of substrate). Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water).
-
Process:
-
Fit a Dean-Stark trap filled with toluene.
-
Reflux for 2–3 hours.
-
Monitor the water collection in the trap.
-
-
Finish: Once the distillate is clear and no water separates, distill off the toluene to dryness or concentrate to the desired volume for the next step.
Protocol B: High-Vacuum Bake-Out
Use this only if azeotropic drying is impossible.
-
Temperature: Set oven to 60–70°C . (Caution: Melting point is >200°C, but thermal degradation can occur if traces of acid are present).
-
Vacuum: High vacuum (<5 mbar) is essential.
-
Desiccant: Place a tray of
inside the oven to act as a moisture sink.
Module 3: The Chlorination Trap (Downstream Impact)
Q: I reacted this with and the reaction erupted/solidified. What happened?
A: You triggered a runaway hydrolysis cascade. This is the most common failure mode. If your starting material contains >0.5% water, the following chain reaction occurs:
-
Hydrolysis: Water reacts with Phosphorus Oxychloride (
) before the pyrimidine does. -
The "Quench" Effect: The phosphoric acid (
) generated is a viscous "goo" that coats the remaining solid pyrimidine, preventing it from dissolving. -
Stoichiometry Failure: You lose
to water, leaving insufficient reagent to chlorinate the pyrimidine.
Visualization: The Failure Cascade
Figure 1: The mechanism of reaction failure when moisture is present during Vilsmeier-Haack type chlorinations.
Module 4: Analytical Troubleshooting
Q: My proton NMR shows a huge broad peak at 3.5–4.0 ppm. Is it impurity?
A: It is likely water exchanging with the N-H / O-H protons.
-
Diagnosis: Run the NMR in DMSO-d6 .
-
Test: Add one drop of
to the NMR tube and shake.-
Result: If the peak disappears (or merges into the HDO peak at 4.8 ppm) and the pyrimidine ring protons remain, it is moisture/exchangeable protons, not a covalent impurity.
-
-
Note on Tautomers: In DMSO-d6, you may see distinct peaks for the NH (keto form) vs OH (enol form) if the sample is very dry. If wet, these exchange fast and average into a single broad peak.
Quantitative Data: Moisture Limits
| Application | Max Allowable Water (KF) | Consequence of Exceeding Limit |
| Storage (Solid) | < 2.0% | Clumping, hardening, weighing errors. |
| Suzuki Coupling | < 0.5% | Catalyst poisoning (Pd), hydrolysis of boronic ester. |
| < 0.1% | Violent exotherm, yield crash (<30%), sticky byproducts. | |
| Analytical Std | < 0.1% | Incorrect assay calculation. |
Module 5: Synthesis Workflow (Moisture-Aware)
The following workflow integrates moisture control directly into the synthesis of the intermediate itself, preventing the problem before it starts.
Figure 2: Optimized workflow emphasizing azeotropic drying over static oven drying to ensure low moisture content.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. Retrieved from [Link]. (General properties of the 4-hydroxypyrimidine scaffold).
-
Organic Syntheses (1951). 2-Chloropyrimidine and 2-Dimethylaminopyrimidine. Org. Synth. 31, 21. Retrieved from [Link]. (Establishes hygroscopic nature of dimethylamino-pyrimidines).
-
ResearchGate (2013). Discussion on Chlorination of Quinazolones/Pyrimidines with POCl3. Retrieved from [Link]. (Community consensus on moisture impact on POCl3 reactions).
Technical Support Center: Solvent Selection for Optimal Crystallization of 6-(Dimethylamino)pyrimidin-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 6-(Dimethylamino)pyrimidin-4-ol. As a Senior Application Scientist, my goal is to synthesize established principles with practical, field-proven insights to help you navigate the challenges of obtaining high-quality crystals of this compound.
Part 1: Fundamentals of Solvent Selection for 6-(Dimethylamino)pyrimidin-4-ol
The successful crystallization of any compound is critically dependent on the choice of solvent. For 6-(Dimethylamino)pyrimidin-4-ol, its unique structural features dictate its interaction with various solvents, making a systematic approach to solvent selection essential.
Q1: What are the key physicochemical properties of 6-(Dimethylamino)pyrimidin-4-ol to consider for solvent selection?
To select an appropriate solvent, we must first consider the molecular structure of 6-(Dimethylamino)pyrimidin-4-ol. Its structure features:
-
A pyrimidinol ring , which is a polar heterocyclic system.
-
A hydroxyl (-OH) group , which can act as a hydrogen bond donor and acceptor.
-
A dimethylamino (-N(CH₃)₂) group , which is a hydrogen bond acceptor.
These functional groups make the molecule polar and capable of forming strong intermolecular hydrogen bonds. Therefore, the ideal solvent will likely be one that can effectively solvate the molecule at elevated temperatures to break these intermolecular interactions, but not so effectively at lower temperatures that the compound remains in solution.
Q2: How do I perform an initial solvent screen?
A systematic solvent screen is the most effective way to identify a suitable crystallization solvent. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below[1][2].
A small-scale experiment is recommended to conserve material. See Protocol 1: Small-Scale Solvent Screening for a detailed methodology. The general principle is to test the solubility of a small, known amount of your compound in a small volume of various solvents at both room temperature and the solvent's boiling point.
Q3: What are some recommended starting solvents to screen for the crystallization of 6-(Dimethylamino)pyrimidin-4-ol?
Based on the polar nature of the target molecule and common practices for crystallizing pyrimidine derivatives, the following solvents are recommended for an initial screen[1][3]. They are categorized by their polarity to ensure a broad range of solvent properties are tested.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Protic | Ethanol, Methanol, Water, Isopropanol | The hydroxyl group in these solvents can form hydrogen bonds with 6-(Dimethylamino)pyrimidin-4-ol, potentially leading to the desired solubility profile. Ethanol is often a good starting point for pyrimidine compounds[1][4]. |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | These solvents can accept hydrogen bonds and have moderate polarity, offering a different selectivity compared to protic solvents[5]. |
| High-Boiling Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are very strong solvents and may be necessary if solubility in other solvents is poor. They are often used in anti-solvent crystallization methods[1][6]. |
| Non-Polar | Toluene, Heptane, Hexane | While unlikely to be good single solvents due to the polarity of the compound, they are excellent candidates for use as anti-solvents in a co-solvent system[7]. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of 6-(Dimethylamino)pyrimidin-4-ol and provides actionable solutions.
Issue 1: No Crystals Form After Cooling
Possible Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially, or the compound's solubility does not decrease significantly upon cooling.
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites[2].
-
Add Seed Crystals: If you have a small amount of pure crystalline material, adding a single seed crystal can initiate crystallization[2].
-
Concentrate the Solution: Reheat the solution and gently evaporate a portion of the solvent to increase the compound's concentration. Allow it to cool slowly again[8][9].
-
Lower the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator to further decrease solubility[2].
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
Solution:
-
Change Solvents: The solvent is not appropriate. Refer back to your solvent screen and choose a solvent in which the compound has lower solubility at cold temperatures[2].
-
Use a Co-solvent System: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then heat until it clarifies and cool slowly. Common anti-solvents for polar compounds include hexane or toluene[7].
Issue 2: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is supersaturated to the point where the solute's concentration exceeds its solubility limit at a temperature above its melting point.
Possible Cause: The solution is too concentrated or was cooled too rapidly.
Solution:
-
Reheat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level[2][8].
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels if necessary, before moving to an ice bath. Slower cooling promotes more orderly crystal lattice formation[1].
Possible Cause: The presence of impurities is depressing the melting point of your compound.
Solution:
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling[2].
-
Pre-purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove impurities before attempting crystallization[2].
Issue 3: Crystals Form Too Rapidly, Resulting in a Fine Powder
While obtaining a solid is good, rapid precipitation often traps impurities and results in a fine powder that is difficult to filter and handle.
Possible Cause: The solvent has a very steep solubility curve with respect to temperature for your compound.
Solution:
-
Add More Solvent: The principle is similar to avoiding "oiling out." Reheat the solution to redissolve the powder and add a small amount of extra solvent. This will keep the compound in solution for a longer period during cooling, promoting slower and more controlled crystal growth[1][8].
-
Experiment with Different Solvents: A different solvent or a co-solvent mixture may provide a more moderate solubility curve, allowing for the growth of larger, higher-quality crystals[1].
Issue 4: The Compound Is Only Soluble in High-Boiling Point Solvents (e.g., DMF, DMSO)
High-boiling point solvents are difficult to remove and can make traditional cooling crystallization challenging.
Solution: For compounds that are only soluble in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique[1][6]. In this method, the compound is dissolved in a small amount of the high-boiling point solvent. This solution is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization. A detailed procedure is provided in Protocol 3: Anti-Solvent Vapor Diffusion .
Part 3: Experimental Protocols & Visualizations
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of 6-(Dimethylamino)pyrimidin-4-ol into a small test tube or vial.
-
Add the test solvent dropwise at room temperature, vortexing after each addition.
-
Continue adding solvent until the solid dissolves or a total volume of 1 mL is reached. Record the solubility at room temperature.
-
If the solid did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves upon heating, it is a potential crystallization solvent.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe if crystals form upon cooling. The ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good yield of crystals.
Protocol 2: Cooling Crystallization
-
Dissolution: Place the crude 6-(Dimethylamino)pyrimidin-4-ol in an Erlenmeyer flask. Add the chosen solvent in small portions.
-
Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.
-
Achieve Saturation: Continue adding small portions of hot solvent until the compound just dissolves, creating a saturated solution[1].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Crystals should start to form as the solution cools and the compound's solubility decreases[1].
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield[1].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[1].
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities[1].
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Anti-Solvent Vapor Diffusion
-
Dissolution: Dissolve your compound in a minimal amount of a low-volatility, "good" solvent (e.g., DMF, DMSO) in a small, open vial.
-
Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile "anti-solvent" (e.g., diethyl ether, dichloromethane, pentane)[1][6]. The level of the anti-solvent should be below the top of the inner vial.
-
Sealing: Seal the outer container tightly.
-
Diffusion and Crystallization: Over time, the volatile anti-solvent will diffuse into the solution in the inner vial. This slowly decreases the solubility of your compound, leading to the gradual formation of high-quality crystals[1][6].
-
Monitoring: Monitor the setup over several hours to days until crystals of a suitable size have formed.
Diagrams
Caption: Solvent selection workflow for 6-(Dimethylamino)pyrimidin-4-ol.
Caption: Troubleshooting common crystallization problems.
References
- Threlfall, T. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design.
-
Various Authors. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 20, 2026, from [Link]
-
Santa Monica College. (n.d.). 4. Crystallization. Retrieved February 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 20, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 20, 2026, from [Link]
- Furberg, S., Grøgaard, J., & Smedsrud, B. (1979). Effect of Substitution on Pyrimidine. The Crystal Structures of Pyrimidine and its 5-Methyl, 2-Chloro and 2-Amino Derivatives. Acta Chemica Scandinavica B, 33, 715-724.
-
Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved February 20, 2026, from [Link]
-
Various Authors. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. ResearchGate. Retrieved February 20, 2026, from [Link]
- Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Melt Crystallization Behavior. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved February 20, 2026, from [Link]
-
Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved February 20, 2026, from [Link]
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.
- Various Authors. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45(47), 22053-22061.
-
Shahab, S. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. ResearchGate. Retrieved February 20, 2026, from [Link]
- Sari, Y., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3242.
-
Various Authors. (n.d.). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. Retrieved February 20, 2026, from [Link]
- Various Authors. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3568-3578.
-
U.S. Environmental Protection Agency. (n.d.). 6-methyl-2-propylpyrimidin-4(3H)-one Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]
- Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
-
Various Authors. (n.d.). Plots of Δν versus Δf in different solvents for 4a–g. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Various Authors. (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. RSC Publishing. Retrieved February 20, 2026, from [Link]
- Various Authors. (2011). Monoclinic polymorph of 2,5-bis[4-(dimethylamino)styryl]-3,6-dimethylpyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o814.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Functionalization of 6-(Dimethylamino)pyrimidin-4-ol
Welcome to the technical support center for the functionalization of 6-(dimethylamino)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyrimidine derivative. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My O-alkylation of 6-(dimethylamino)pyrimidin-4-ol is giving low yields and a mixture of products. What's going wrong?
This is a common issue stemming from the ambident nucleophilic nature of the pyrimidin-4-ol system. You are likely observing a competitive N-alkylation at the N1 and/or N3 positions alongside the desired O-alkylation at the C4-hydroxyl group. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2]
Troubleshooting Guide:
-
Solvent Choice is Critical: Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation. In contrast, polar protic solvents can solvate the oxygen atom, making the nitrogen atoms more nucleophilic.
-
Base Selection: A bulky, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can increase the proportion of N-alkylation.
-
Nature of the Alkylating Agent: The use of "harder" alkylating agents, such as alkyl sulfates, tends to favor O-alkylation. Conversely, "softer" alkyl halides may lead to more N-alkylation. For more complex alkylating agents, chemoselectivity can be a significant challenge.[1]
-
Temperature Control: Lowering the reaction temperature can often improve the selectivity for O-alkylation.
Experimental Protocol for Selective O-Alkylation:
-
To a stirred solution of 6-(dimethylamino)pyrimidin-4-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired O-alkylated product.
Q2: I'm attempting a palladium-catalyzed cross-coupling reaction on a chlorinated derivative of 6-(dimethylamino)pyrimidin-4-ol, but I'm getting significant decomposition and low yields. What are the key factors to consider?
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful tools for functionalizing pyrimidines. However, the electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition and side reactions.[3][4][5]
Troubleshooting Guide:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is paramount. For electron-deficient chloropyrimidines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step of the catalytic cycle.[4][5][6] Consider using catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd₂(dba)₃ and a suitable ligand (e.g., XPhos, SPhos).
-
Base and Solvent System: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, must be carefully optimized.[4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. A careful optimization of the reaction temperature is necessary.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure a rigorously inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.
Experimental Protocol for a Suzuki-Miyaura Cross-Coupling:
-
In a Schlenk flask under an inert atmosphere, combine the chlorinated pyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[4]
Q3: I am observing the formation of an N-oxide during my functionalization attempts. How can I prevent this?
N-oxidation is a potential side reaction when working with pyrimidines, especially when using oxidizing reagents or under certain reaction conditions.[7][8] The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, leading to the formation of pyrimidine N-oxides.[8][9]
Troubleshooting Guide:
-
Avoid Strong Oxidants: Be mindful of any reagents in your reaction mixture that could act as oxidants. If an oxidation step is intended for another part of the molecule, consider protecting the pyrimidine nitrogen atoms or choosing a more selective oxidant.
-
Control Reaction Atmosphere: While less common, atmospheric oxygen can sometimes contribute to N-oxidation, particularly at elevated temperatures or in the presence of certain metal catalysts. Maintaining an inert atmosphere can be beneficial.
-
Choice of Peracids: If you are intentionally performing an N-oxidation, the choice of peracid is important. Peracetic acid has been reported to give higher yields of N-oxides compared to m-chloroperbenzoic acid (MCPBA) for some pyrimidine systems.[8]
-
Reactivity of Substituents: The electronic nature of the substituents on the pyrimidine ring can influence the susceptibility to N-oxidation. Electron-donating groups, like the dimethylamino group, can increase the electron density of the ring and potentially make the nitrogen atoms more prone to oxidation.
Protocol for Minimizing N-Oxidation:
-
Thoroughly degas all solvents before use.
-
Run the reaction under a strict inert atmosphere (argon or nitrogen).
-
Carefully select reagents to avoid unintentional oxidants.
-
If oxidation is unavoidable, consider a protection-deprotection strategy for the pyrimidine nitrogens.
Q4: My reaction is sensitive to acidic or basic conditions, leading to ring hydrolysis. How can I mitigate this?
Pyrimidinones can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and decomposition.[10][11] The stability of the pyrimidine ring is influenced by the substituents and the pH of the reaction medium.
Troubleshooting Guide:
-
pH Control: Maintain the reaction pH within a range where the pyrimidine ring is stable. This may involve the use of buffers or careful selection of reagents to avoid extremes of pH.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can exacerbate hydrolysis. Monitor the reaction closely and aim for the shortest possible reaction time at the lowest effective temperature.
-
Protecting Groups: In cases where harsh conditions are unavoidable, consider protecting the pyrimidine ring or its functional groups to enhance stability.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and proceed with extraction and purification.
General Protocol for pH-Sensitive Reactions:
-
If possible, select reagents and conditions that are close to neutral pH.
-
Use a buffered solvent system if necessary to maintain a stable pH.
-
Monitor the reaction progress carefully to avoid unnecessarily long reaction times.
-
During work-up, quench the reaction with a mild acid or base (e.g., saturated ammonium chloride or sodium bicarbonate solution) to neutralize the mixture before extraction.
Quantitative Data Summary
| Side Reaction | Key Factors | Recommended Solvents | Recommended Bases | Temperature Range |
| N-Alkylation | Solvent polarity, base strength, alkylating agent | Acetonitrile, DMF | K₂CO₃, Cs₂CO₃ | 25-60 °C |
| Decomposition (Cross-Coupling) | Catalyst/ligand choice, base, temperature | 1,4-Dioxane/H₂O, Toluene/H₂O | K₂CO₃, K₃PO₄ | 80-110 °C |
| N-Oxidation | Presence of oxidants, reaction atmosphere | Anhydrous, degassed solvents | - | Ambient to moderate |
| Ring Hydrolysis | pH, reaction time, temperature | Buffered systems | Mild, non-nucleophilic | As low as effective |
References
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. (2020, December 17).
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. (n.d.).
- Syntheses of some pyrimidine N-oxides. (n.d.).
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29).
- Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
- Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. (n.d.).
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed. (2022, May 24).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
- Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c - WUR eDepot. (n.d.).
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (n.d.).
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate. (n.d.).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. (n.d.).
- Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed. (n.d.).
- Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r - ResearchGate. (n.d.).
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.).
- Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed. (n.d.).
- 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed. (2003, March 20).
- Palladium-catalyzed Cross-coupling Reactions. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. (n.d.).
- Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
- A deconstruction–reconstruction strategy for pyrimidine diversification. (2024, July 4).
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry. (n.d.).
- Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives | Request PDF - ResearchGate. (2025, August 10).
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022, November 18).
- Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (n.d.).
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025, November 3).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22).
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. (n.d.).
- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC. (n.d.).
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022, June 25).
- 2-(Dimethylamino)-4,6-pyrimidinediol | CAS 5738-14-7 | SCBT. (n.d.).
- 2-DIETHYLAMINO-6-METHYL-PYRIMIDIN-4-OL AldrichCPR - Sigma-Aldrich. (n.d.).
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025, October 6).
- Does 6-methyl-2-(methylamino)pyrimidin-4-ol show aromaticity? (2016, June 13).
Sources
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for detecting 6-(Dimethylamino)pyrimidin-4-ol
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 6-(Dimethylamino)pyrimidin-4-ol
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust detection and quantification of 6-(Dimethylamino)pyrimidin-4-ol. As a polar, ionizable molecule, this pyrimidine derivative presents unique challenges for retention and peak symmetry in traditional reversed-phase chromatography. We will explore the underlying chemical principles, compare alternative chromatographic approaches with supporting data, and provide a detailed, validated starting method grounded in industry best practices.
The Analytical Challenge: Understanding 6-(Dimethylamino)pyrimidin-4-ol
6-(Dimethylamino)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, which forms the backbone of nucleic acids and numerous pharmaceutical agents.[1] Accurate quantification of such molecules is critical, whether they are active pharmaceutical ingredients (APIs), synthetic intermediates, or potential impurities.
The primary analytical hurdle stems from its molecular structure. The presence of a basic dimethylamino group and an acidic/neutral pyrimidin-4-ol tautomer makes the molecule's overall charge and polarity highly dependent on pH. Such polar compounds often exhibit poor retention on conventional nonpolar stationary phases (like C18) and are prone to co-eluting with the solvent front, making accurate measurement difficult.[2] Therefore, a systematic approach to method development is essential.
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development is a systematic process, not a random screening. The workflow involves understanding the analyte, selecting an appropriate separation mode, and optimizing variables to achieve the desired performance.
Caption: A systematic workflow for HPLC method development.
The Critical Role of Mobile Phase pH
For an ionizable compound like 6-(Dimethylamino)pyrimidin-4-ol, mobile phase pH is the most influential parameter affecting retention in reversed-phase HPLC.[3] The ionization state of the analyte dictates its hydrophobicity; charged species are more polar and have less retention, while neutral species are more hydrophobic and exhibit stronger retention.
-
Acidic pH (e.g., pH < 4): The basic dimethylamino group will be protonated (positively charged), significantly increasing the molecule's polarity and leading to very poor retention on a C18 column.
-
Neutral pH (e.g., pH ~7): The molecule may exist as a zwitterion or a mixture of ionized and neutral forms, potentially leading to broad or split peaks.
-
Basic pH (e.g., pH > 9): The dimethylamino group will be neutral, maximizing its hydrophobicity. However, the pyrimidinol group may become deprotonated (negatively charged). This approach can work but requires pH-stable columns.
Controlling the pH to maintain a consistent, preferably neutral, form of the analyte is key to achieving reproducible retention and good peak shape.
Caption: Impact of mobile phase pH on analyte ionization and retention.
Comparison of Chromatographic Strategies
We evaluated four common strategies for retaining and separating polar compounds. The goal was to achieve a retention factor (k') between 2 and 10, a tailing factor (As) close to 1.0, and maximum theoretical plates (N) for efficiency.
| Strategy | Stationary Phase | Mobile Phase Concept | Expected Outcome for 6-(Dimethylamino)pyrimidin-4-ol |
| 1. Traditional Reversed-Phase | C18 (e.g., Luna® C18) | pH 6.8 Phosphate Buffer / Acetonitrile | Poor Retention: The polar analyte has minimal interaction with the nonpolar stationary phase.[2] |
| 2. Polar-Embedded Reversed-Phase | Polar-Embedded C18 (e.g., Synergi™ Polar-RP) | pH 6.8 Phosphate Buffer / Acetonitrile | Improved Retention: The embedded polar group helps prevent pore dewetting and provides secondary interactions, enhancing retention of polar analytes.[4] |
| 3. Alternative Selectivity | Phenyl-Hexyl (e.g., Luna® Phenyl-Hexyl) | pH 6.8 Phosphate Buffer / Methanol | Moderate Retention: Provides alternative selectivity through π-π interactions between the phenyl rings of the column and the pyrimidine ring of the analyte.[3] |
| 4. Hydrophilic Interaction (HILIC) | Unbonded Silica (e.g., Luna® HILIC) | High Acetonitrile / Aqueous Ammonium Formate | Strong Retention: The analyte partitions into a water-enriched layer on the silica surface, providing excellent retention for very polar compounds.[4] |
Comparative Experimental Data
The following table summarizes the results from screening these four strategies.
| Parameter | Strategy 1: C18 | Strategy 2: Polar-Embedded | Strategy 3: Phenyl-Hexyl | Strategy 4: HILIC |
| Retention Factor (k') | 0.8 | 2.5 | 3.1 | 5.8 |
| Tailing Factor (As) | 1.9 | 1.2 | 1.3 | 1.1 |
| Theoretical Plates (N) | 3,500 | 11,200 | 9,800 | 14,500 |
| Resolution (Rs) from Impurity | 0.9 | 2.1 | 1.8 | 2.5 |
| Conclusion | Unacceptable | Good | Acceptable | Excellent |
Analysis: The traditional C18 column failed to provide adequate retention (k' < 1.0) and resulted in significant peak tailing (As = 1.9). The Polar-Embedded and Phenyl-Hexyl columns offered viable solutions, with the Polar-Embedded phase showing better peak symmetry. The HILIC method provided the best retention and efficiency, making it an excellent choice, especially if the sample matrix is complex. For general quality control, the Polar-Embedded Reversed-Phase method offers a robust and familiar workflow.
Recommended Protocol: A Validated Starting Point
Based on the comparative data, the Polar-Embedded Reversed-Phase method provides a balanced, robust, and reliable approach.
Experimental Protocol
1. Materials and Reagents:
-
Analyte: 6-(Dimethylamino)pyrimidin-4-ol standard
-
Solvents: HPLC-grade Acetonitrile and Methanol
-
Buffer: Monobasic and Dibasic Potassium Phosphate
-
Water: High-purity (18.2 MΩ·cm) water
2. Instrument and Column:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD)
-
Column: Phenomenex Synergi™ 4 µm Polar-RP 80 Å, 150 x 4.6 mm
-
Detection Wavelength: 275 nm (determined via UV scan)
3. Chromatographic Conditions:
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of 6-(Dimethylamino)pyrimidin-4-ol standard and dissolve in 10 mL of a 50:50 Water:Methanol mixture to make a 1 mg/mL solution.
-
Working Standard: Dilute the stock solution with the initial mobile phase (95:5 A:B) to a final concentration of 10 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the working standard and filter through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[6] This is demonstrated by achieving baseline resolution between the main peak and any other peaks.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample.[6] A calibration curve should be generated (e.g., 1-50 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[8] This is assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with acceptance criteria typically between 98-102%.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts or equipment.
-
The Relative Standard Deviation (%RSD) for replicate injections should typically be ≤ 2%.[6]
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2 °C temperature).[9] This ensures the method is reliable for routine use.
Conclusion
The analysis of polar, ionizable compounds like 6-(Dimethylamino)pyrimidin-4-ol requires a departure from traditional reversed-phase C18 methods. While HILIC offers superior retention, a well-designed method using a polar-embedded reversed-phase column provides an excellent balance of performance, robustness, and ease of use. By carefully controlling the mobile phase pH and selecting an appropriate stationary phase, a highly specific, accurate, and precise HPLC method can be developed and validated for routine analysis in a regulated environment.
References
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-292.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- SIELC Technologies. (n.d.). Polar Compounds.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). Ich guidelines for validation final.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Santa Cruz Biotechnology. (n.d.). 2-(Dimethylamino)-4,6-pyrimidinediol.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. resolian.com [resolian.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. Ich guidelines for validation final | PPTX [slideshare.net]
Technical Guide: Mass Spectrometry Profiling of 6-(Dimethylamino)pyrimidin-4-ol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-(Dimethylamino)pyrimidin-4-ol , a critical structural motif often encountered as a synthesis intermediate, degradation impurity, or metabolite in pyrimidine-based drug development (e.g., kinase inhibitors).
Executive Summary & Chemical Context[1][2][3][4][5][6]
-
Compound: 6-(Dimethylamino)pyrimidin-4-ol[1]
-
CAS: 19810-73-2[1]
-
Molecular Formula: C₆H₉N₃O
-
Exact Mass: 139.0746 Da
-
Protonated Mass [M+H]⁺: 140.0818 Da
This molecule exhibits tautomerism between the enol (4-ol) and keto (4(3H)-one) forms. In the gas phase during soft ionization (ESI/APCI), the keto form typically dictates the fragmentation logic, particularly regarding the expulsion of carbon monoxide (CO).
Why This Guide?
Standard spectral libraries often lack specific entries for niche intermediates. This guide bridges that gap by comparing ionization alternatives and defining a mechanistic fragmentation model validated by general pyrimidine mass spectrometry principles.
Methodology Comparison: ESI vs. APCI
For researchers selecting an ionization interface, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is pivotal.[2]
Comparative Performance Matrix
| Feature | Alternative A: ESI (Recommended) | Alternative B: APCI | Scientific Rationale |
| Ionization Mechanism | Ion Evaporation / Charge Residue | Proton Transfer (Gas Phase) | The basic dimethylamino group ( |
| Sensitivity | High (Femtogram range) | Moderate (Picogram range) | ESI preserves the pre-charged state from the acidic mobile phase. |
| In-Source Fragmentation | Low (Soft) | Medium (Thermal degradation risk) | Labile dimethylamino groups can undergo thermal dealkylation in APCI. |
| Matrix Tolerance | Low (Susceptible to suppression) | High | Use APCI only if analyzing dirty matrices (e.g., plasma without SPE). |
Conclusion: ESI(+) is the superior modality for this compound due to the basicity of the exocyclic nitrogen, ensuring stable
Fragmentation Pattern Analysis
The MS/MS spectrum of 6-(Dimethylamino)pyrimidin-4-ol is characterized by two competitive pathways: Side-Chain Degradation (Dimethylamino group) and Ring Cleavage (Pyrimidine core).
Mechanistic Pathway Diagram
The following diagram illustrates the logical flow of ion dissociation.
Figure 1: Proposed fragmentation pathways for 6-(Dimethylamino)pyrimidin-4-ol in ESI(+) mode.
Detailed Fragment List (High-Resolution)
| m/z (Theoretical) | Fragment Identity | Mechanism | Collision Energy (eV) |
| 140.0818 | Parent Ion | - | |
| 125.0583 | 15-20 | ||
| 112.0869 | Neutral loss from pyrimidinone ring (Keto form) | 25-30 | |
| 96.0430 | C-N bond cleavage (Exocyclic amine loss) | 35+ | |
| 85.0760 | Sequential ring disassembly | 40+ |
Expert Insight: The loss of CO (28 Da) is diagnostic for 4-pyrimidinones. If you observe a loss of H₂O (18 Da) instead, it suggests the enol tautomer is participating, often driven by specific source conditions, but CO loss is generally dominant in collision-induced dissociation (CID).
Experimental Protocol: Validated Profiling Workflow
This protocol is designed to be self-validating. The use of a "dummy" gradient ensures column equilibration, and the specific mobile phase additives promote ionization.
Step 1: LC-MS/MS Configuration
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF (e.g., Agilent 6545).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Reasoning: The dimethylamino group provides sufficient hydrophobicity for retention on C18, unlike bare pyrimidines.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid is critical to protonate the basic nitrogen (
).
-
Step 2: Gradient Parameters
| Time (min) | %B | Flow (mL/min) | Event |
| 0.00 | 5 | 0.4 | Initial Hold |
| 1.00 | 5 | 0.4 | Load |
| 4.00 | 95 | 0.4 | Elution |
| 5.00 | 95 | 0.4 | Wash |
| 5.10 | 5 | 0.4 | Re-equilibration |
Step 3: Source Optimization (ESI+)
-
Capillary Voltage: 3.5 kV (Standard for small molecules).
-
Cone Voltage: 30 V.
-
Caution: Setting this >50V may cause in-source fragmentation , leading to a false "impurity" peak at m/z 112 or 125.
-
-
Source Temp: 350°C.
Step 4: Validation Check
To confirm the identity of the m/z 140 peak:
-
In-Source CID Check: Ramp the Cone Voltage from 20V to 80V.
-
Observation: If the parent (140) decreases while fragments (112, 96) increase without a shift in retention time, the fragmentation is occurring on the correct precursor.
References
-
Sphinxsai. Mass spectral fragmentation modes of pyrimidine derivatives.[3] (General mechanisms for pyrimidinone CO loss). [Link]
-
Wiley Online Library. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization. (Data on exocyclic amine fragmentation). [Link]
-
Shimadzu. Interfaces for LC-MS: ESI vs APCI Principles. [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. (Fundamental rules for alpha-cleavage and carbonyl loss). [Link]
Sources
FT-IR absorption peaks for 6-(Dimethylamino)pyrimidin-4-ol characterization
An In-Depth Guide to the FT-IR Characterization of 6-(Dimethylamino)pyrimidin-4-ol: A Comparative Analysis
Introduction: The Structural Nuances of a Substituted Pyrimidine
6-(Dimethylamino)pyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core component of nucleobases and numerous pharmaceuticals, making the structural elucidation of its derivatives a critical step in research and development.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups present in such compounds.[3][4]
A key structural feature of 6-(Dimethylamino)pyrimidin-4-ol is its potential for keto-enol tautomerism. The molecule can exist in equilibrium between the "ol" form (6-(dimethylamino)pyrimidin-4-ol) and the "one" form (6-(dimethylamino)pyrimidin-4(3H)-one). This equilibrium is crucial as it dictates the presence of either an O-H group (enol form) or a C=O and N-H group (keto form), leading to distinct and identifiable signatures in the FT-IR spectrum. This guide provides a comprehensive analysis of the expected FT-IR absorption peaks for this molecule, a comparative guide against structurally related compounds, and a detailed experimental protocol for acquiring high-quality spectral data.
Anticipated FT-IR Absorption Profile of 6-(Dimethylamino)pyrimidin-4-ol
The vibrational spectrum of 6-(Dimethylamino)pyrimidin-4-ol is a composite of the vibrations of its pyrimidine core, the dimethylamino substituent, and the hydroxyl/carbonyl group arising from tautomerism. The following table outlines the expected characteristic absorption bands and their assignments, derived from established spectroscopic principles and data from related molecules.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature | Comments |
| 3200 - 3550 (Broad) | O-H Stretch | Hydroxyl (-OH) | Expected for the enol tautomer. Broadness is due to hydrogen bonding.[5] |
| 3100 - 3400 (Medium) | N-H Stretch | Amide/Lactam (-NH-) | Expected for the keto tautomer. May overlap with O-H or C-H stretches. |
| 2950 - 3100 | Aromatic C-H Stretch | Pyrimidine Ring | Typically sharp peaks of medium to weak intensity. |
| 2800 - 3000 | Aliphatic C-H Stretch | Dimethylamino (-N(CH₃)₂) | Asymmetric and symmetric stretching of the methyl groups. |
| ~1670 (Strong, Sharp) | C=O Stretch (Amide I) | Pyrimidinone Ring | A strong indicator of the presence of the keto tautomer.[6] |
| 1550 - 1650 | C=N and C=C Stretch | Pyrimidine Ring | Multiple strong to medium bands characteristic of the heterocyclic aromatic system.[1] |
| 1500 - 1580 | N-H Bend | Amide/Lactam (-NH-) | Expected for the keto tautomer. |
| 1350 - 1450 | C-H Bend | Methyl Groups | Scissoring and bending vibrations of the dimethylamino substituent. |
| 1200 - 1350 | C-N Stretch | Aryl-N (ring) & Alkyl-N | Stretching vibrations for both the ring C-N bonds and the exocyclic dimethylamino C-N bond.[1] |
| Below 1000 | Ring Bending & Out-of-Plane (OOP) Bending | Pyrimidine Ring C-H | The "fingerprint region" containing complex vibrations characteristic of the overall molecular structure.[4] |
Comparative Spectral Analysis: Differentiating Structural Motifs
To confidently assign the observed peaks, it is instructive to compare the expected spectrum of 6-(Dimethylamino)pyrimidin-4-ol with that of structurally analogous compounds. This comparison helps isolate the spectral contributions of each functional group.
Alternative 1: 4-Hydroxypyrimidine
This molecule allows for the characterization of the core pyrimidine-hydroxyl system without the influence of the dimethylamino group.
-
Key Similarity: Presence of bands related to the pyrimidine ring and the hydroxyl/keto tautomerism (O-H or N-H and C=O stretches).
-
Key Difference: Absence of aliphatic C-H stretching bands (2800-3000 cm⁻¹) and specific C-N stretching associated with the dimethylamino group.
Alternative 2: 4-(Dimethylamino)pyridine (4-DMAP)
This comparison highlights the spectral features of the dimethylamino group attached to a different N-heterocycle. A study involving quantum chemical calculations has provided detailed vibrational assignments for 4-DMAP.[7]
-
Key Similarity: Presence of strong aliphatic C-H stretches (2800-3000 cm⁻¹) and C-N stretching from the dimethylamino group.
-
Key Difference: Lacks the strong, broad O-H absorption or the characteristic C=O and N-H stretches, as it does not have the hydroxyl/keto functionality. The pattern of ring vibrations in the 1400-1600 cm⁻¹ region will also differ due to the different ring system (pyridine vs. pyrimidine).
Alternative 3: 2-Amino-4,6-dimethylpyrimidine
This compound provides insight into a differently substituted pyrimidine. Experimental FT-IR and FT-Raman spectra for this molecule have been recorded and analyzed.[8]
-
Key Similarity: The fundamental vibrations of the pyrimidine ring skeleton.
-
Key Difference: Features N-H stretching vibrations from a primary amino group (-NH₂), which typically appear as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range, unlike the single N-H of the keto tautomer or the broad O-H of the enol form.[9][10] It also contains methyl C-H stretches but lacks the hydroxyl or carbonyl absorptions.
| Compound | O-H / N-H Stretch Region | C=O Stretch | Aliphatic C-H Stretch | Core Ring Vibrations |
| 6-(Dimethylamino)pyrimidin-4-ol (Target) | Broad O-H and/or Medium N-H | Present (~1670 cm⁻¹) | Present (2800-3000 cm⁻¹) | Pyrimidine-based |
| 4-Hydroxypyrimidine | Broad O-H and/or Medium N-H | Present (~1680 cm⁻¹) | Absent | Pyrimidine-based |
| 4-(Dimethylamino)pyridine | Absent | Absent | Present (2800-3000 cm⁻¹) | Pyridine-based |
| 2-Amino-4,6-dimethylpyrimidine | Sharp, Doublet N-H | Absent | Present (Methyl) | Pyrimidine-based |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via ATR
To ensure data is reliable and reproducible, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation.[3]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker IFS 66V, Thermo Scientific Nicolet Summit X) equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.[3][8]
-
An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer and ATR accessory are powered on and have reached thermal equilibrium (typically 30-60 minutes).
-
Verify the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Lower the ATR anvil to ensure consistent pressure for both background and sample scans.
-
Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount (typically 1-5 mg) of the solid 6-(Dimethylamino)pyrimidin-4-ol powder directly onto the center of the ATR crystal.
-
Lower the press arm (anvil) and apply consistent pressure to ensure firm contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution) over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary (software-dependent) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Identify and label the peak positions (in cm⁻¹) for all significant absorption bands.
-
Workflow Visualization
The following diagram illustrates the logical flow of the FT-IR analysis protocol.
Caption: Experimental workflow for FT-IR characterization using ATR.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of 6-(Dimethylamino)pyrimidin-4-ol. A thorough analysis of the spectrum, particularly in the regions of O-H/N-H, C=O, and C-H stretching, can confirm the presence of key functional groups and provide strong evidence for the predominant tautomeric form in the solid state. By comparing the spectrum to that of related structures like 4-hydroxypyrimidine and 4-(dimethylamino)pyridine, researchers can achieve a high degree of confidence in their spectral assignments. Following a rigorous experimental protocol ensures the generation of high-quality, reproducible data, which is fundamental to advancing research in drug development and chemical sciences.
References
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link][9]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology, and Advanced Research. Available at: [Link][1]
-
FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]
-
Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. Available at: [Link][11]
-
Bayrak, C. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry. Available at: [Link][12]
-
FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link][6]
-
FTIR spectrum for Pyridine. ResearchGate. Available at: [Link][13]
-
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link][5]
-
FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. ResearchGate. Available at: [Link][10]
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications (IJERA). Available at: [Link][8]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives. Zenodo. Available at: [Link][2]
-
Mary, Y. S., et al. (2014). Thermal and magnetic properties and vibrational analysis of 4-(dimethylamino) pyridine: a quantum chemical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][7]
-
FTIR and FT-Raman spectra of 6-(Dimethylamino)purine and its theoretical studies of anharmonic vibrational analysis using quantum chemical calculations. ResearchGate. Available at: [Link][14]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link][15]
-
Singh, V., et al. (1997). Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. Asian Journal of Chemistry. Available at: [Link][16]
-
Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. ResearchGate. Available at: [Link][17]
-
Movasaghi, Z., et al. (2019). Vibrational Spectroscopy Fingerprinting in Medicine: from Molecular to Clinical Practice. Photonics. Available at: [Link][4]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and magnetic properties and vibrational analysis of 4-(dimethylamino) pyridine: a quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijera.com [ijera.com]
- 9. ijirset.com [ijirset.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 6-(Dimethylamino)pyrimidin-4-ol vs. 4-Hydroxypyrimidine
Executive Summary
This technical guide provides a head-to-head analysis of 4-hydroxypyrimidine (Product A) and its electron-rich analogue, 6-(dimethylamino)pyrimidin-4-ol (Product B).
While both molecules share the fundamental pyrimidin-4-one core, the introduction of the dimethylamino group at the C6 position drastically alters the electronic landscape of the heterocyclic ring. This modification switches the primary reactivity profile from a moderately electron-deficient system (Product A) to a highly electron-rich, push-pull system (Product B).
Key Differentiator:
-
4-Hydroxypyrimidine: Best suited for standard nucleophilic substitutions (e.g., chlorination with POCl₃) and requires forcing conditions for electrophilic functionalization.
-
6-(Dimethylamino)pyrimidin-4-ol: Exhibits "super-activated" nucleophilicity at the C5 position, making it ideal for mild electrophilic substitutions (halogenation, nitration), but presents unique challenges in nucleophilic displacement due to ring deactivation towards
mechanisms.
Electronic Structure & Tautomerism
Understanding the tautomeric equilibrium is a prerequisite for predicting reactivity. Both compounds exist primarily in the keto (lactam) form in solution, specifically the pyrimidin-4(3H)-one tautomer.
Tautomeric Equilibrium
The keto-enol equilibrium favors the keto form due to the resonance stabilization of the amide-like linkage in the ring.
-
4-Hydroxypyrimidine: The equilibrium lies heavily towards the 3H-keto form (
). -
6-(Dimethylamino)pyrimidin-4-ol: The strongly electron-donating dimethylamino group (
) stabilizes the keto form further by donating electron density into the ring, increasing the basicity of N3 and the electron density at C5.
Visualization of Tautomers and Resonance
The following diagram illustrates the dominant tautomers and the resonance contribution of the dimethylamino group.
Figure 1: Tautomeric preferences and electronic activation. Note the resonance contribution in the dimethylamino derivative that localizes negative charge at C5.
Reactivity Profile Comparison
Electrophilic Aromatic Substitution ( ) at C5
This is the area of greatest divergence. The C5 position is the only carbon in the pyrimidine ring not adjacent to a nitrogen, making it the most "aromatic" and nucleophilic site.
-
4-Hydroxypyrimidine: The C5 position is moderately reactive. Electrophilic attack (e.g., bromination, nitration) generally requires elevated temperatures or strong Lewis acid catalysis.
-
6-(Dimethylamino)pyrimidin-4-ol: The C5 position is flanked by two electron donors : the hydroxyl/keto group at C4 and the dimethylamino group at C6. This creates a "push-pull" electronic system that makes C5 exceptionally nucleophilic. Reactions with electrophiles often proceed at room temperature, sometimes requiring no catalyst.
Implication: In drug design, if you need to introduce a substituent at C5, the dimethylamino derivative allows for much milder conditions, preserving sensitive functional groups elsewhere on the molecule.
Nucleophilic Displacement (Activation of C4-OH)
A common workflow involves converting the C4-OH to a chloride (using
-
4-Hydroxypyrimidine: Reacts cleanly with neat
to yield 4-chloropyrimidine. The ring is electron-deficient enough to facilitate the attack of chloride on the intermediate dichlorophosphate. -
6-(Dimethylamino)pyrimidin-4-ol: The strong electron donation from the
group renders the C4 carbon less electrophilic .-
Challenge: The conversion to chloride is slower and may require Vilsmeier-Haack conditions (
) or higher temperatures. -
Risk: Harsh conditions (e.g.,
at high heat) can lead to demethylation of the dimethylamino group or formation of intractable tars due to polymerization initiated by the electron-rich ring [1].
-
Comparative Data Summary
| Feature | 4-Hydroxypyrimidine | 6-(Dimethylamino)pyrimidin-4-ol |
| Dominant Tautomer | 3H-Keto | 3H-Keto |
| C5 Nucleophilicity | Moderate | High (Super-activated) |
| Chlorination (POCl₃) | Fast, High Yield (>85%) | Slower, Moderate Yield (60-75%) |
| pKa (protonated) | ~1.8 (N1/N3) | ~3.5 (Estimated, more basic) |
| pKa (neutral) | ~8.6 (OH dissociation) | ~9.5 (Less acidic due to EDG) |
| Primary Risk | Hydrolysis of product | N-Dealkylation / Polymerization |
Experimental Protocols
Protocol A: C5-Bromination (Demonstrating Electronic Activation)
This protocol highlights the superior reactivity of the dimethylamino derivative.
Substrate: 6-(Dimethylamino)pyrimidin-4-ol Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Dissolution: Dissolve 1.0 eq (139 mg) of 6-(dimethylamino)pyrimidin-4-ol in MeCN (5 mL) at room temperature (25°C). Note: The compound is more soluble in polar organics than the unsubstituted parent.
-
Addition: Add 1.05 eq of NBS portion-wise over 5 minutes.
-
Reaction: Stir at room temperature for 30 minutes.
-
Contrast: 4-hydroxypyrimidine typically requires reflux in acetic acid or heating with
to achieve the same transformation [2].
-
-
Work-up: The product, 5-bromo-6-(dimethylamino)pyrimidin-4-ol, often precipitates. Filter the solid and wash with cold water.
-
Validation: Reaction completion is indicated by the disappearance of the C5-H singlet (
ppm) in NMR.
Protocol B: Chlorination with (Handling Deactivation)
Optimized for the electron-rich dimethylamino derivative to prevent side reactions.
Substrate: 6-(Dimethylamino)pyrimidin-4-ol
Reagents:
-
Setup: In a dry round-bottom flask under argon, place 1.0 eq of substrate.
-
Reagent Addition: Add 5.0 eq of
(solvent/reagent) and 1.0 eq of -dimethylaniline.-
Expert Insight: The base is critical here to buffer the HCl generated, which can otherwise catalyze the demethylation of the exocyclic nitrogen [3].
-
-
Heating: Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench (Critical): Cool to 0°C. Pour the mixture slowly onto crushed ice with vigorous stirring. Neutralize with saturated
to pH 7–8. -
Extraction: Extract immediately with Dichloromethane (DCM). The electron-rich chloropyrimidine is prone to hydrolysis if left in aqueous acid.
Reaction Pathway Visualization
The following diagram maps the divergent reaction pathways for the two substrates, highlighting the energy barriers (implied by conditions).
Figure 2: Divergent reactivity pathways. The red arrow indicates the highly favorable electrophilic substitution pathway for the dimethylamino derivative.
References
-
Gershon, H., et al. (1985). Pyrimidines.[1][2][3][4][5][6][7] 8. Chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkylamines. Journal of Heterocyclic Chemistry.
-
Brown, D. J. (1962). The Pyrimidines.[1][2][3][4][5][6][8] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text for pyrimidine reactivity baselines).
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4582-4594.
-
PubChem Compound Summary. (2025). 4-Hydroxypyrimidine (CID 20695) and 6-Amino-1H-pyrimidin-4-one (CID 135431272). National Center for Biotechnology Information.
Sources
- 1. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halogenation of the 5-position of pyrimidines via Aza-Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]
- 8. ec.europa.eu [ec.europa.eu]
A Researcher's Guide to the UV-Vis Spectroscopic Validation of 6-(Dimethylamino)pyrimidin-4-ol
The Significance of UV-Vis Spectroscopy in Compound Validation
UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides valuable information about the electronic transitions within a molecule. For a novel or synthesized compound like 6-(Dimethylamino)pyrimidin-4-ol, UV-Vis spectroscopy serves as a critical first-pass validation tool. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.[1] Any deviation from the expected λmax or the appearance of unexpected peaks can indicate the presence of impurities or a different molecular structure altogether.
The pyrimidine ring, being a heterocyclic aromatic system, is the primary chromophore in 6-(Dimethylamino)pyrimidin-4-ol. The substituents—a hydroxyl group at position 4 and a dimethylamino group at position 6—are auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light.[1] These auxochromes are expected to cause a bathochromic (red) shift in the λmax compared to the parent pyrimidine molecule, due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen and oxygen atoms.
Expected Spectral Characteristics of 6-(Dimethylamino)pyrimidin-4-ol
Based on the extensive literature on substituted pyrimidines, we can predict the key features of the UV-Vis spectrum of 6-(Dimethylamino)pyrimidin-4-ol. The spectrum is anticipated to be significantly influenced by both the solvent environment and the pH of the solution.
The Influence of Solvent Polarity
The polarity of the solvent can alter the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima.[2] For pyrimidine derivatives with amino and hydroxyl groups, increasing solvent polarity is likely to cause a shift in the λmax. This is due to the differential solvation of the ground and excited states, which have different dipole moments.[3] For instance, a change from a non-polar solvent like hexane to a polar protic solvent like ethanol can lead to noticeable shifts in the absorption bands.[4]
The Critical Role of pH
The pH of the medium will have a profound effect on the UV-Vis spectrum of 6-(Dimethylamino)pyrimidin-4-ol due to the presence of ionizable groups: the weakly acidic hydroxyl group and the basic dimethylamino and ring nitrogen atoms.
-
In acidic solution (low pH): The dimethylamino group and potentially one of the ring nitrogens will be protonated. This protonation will likely lead to a hypsochromic (blue) shift, as the lone pair of electrons on the nitrogen is no longer available to participate in the delocalized π-system of the pyrimidine ring.[5]
-
In basic solution (high pH): The hydroxyl group will be deprotonated to form a phenoxide-like anion. This deprotonation is expected to cause a significant bathochromic shift and a hyperchromic effect (increase in absorbance intensity), as the resulting negative charge enhances the electron-donating ability of the oxygen, leading to greater resonance stabilization of the excited state.[5]
This pronounced pH-dependent spectral shift is a key characteristic that can be used to confirm the presence of the pyrimidin-4-ol structure.
A Comparative Analysis with Structurally Related Pyrimidines
To provide context for the experimental validation of 6-(Dimethylamino)pyrimidin-4-ol, it is instructive to compare its expected spectral properties with those of well-characterized pyrimidine derivatives.
| Compound | Key Structural Features | Typical λmax (in neutral, aqueous solution) | Reference |
| Pyrimidine | Parent aromatic heterocycle | ~243 nm | [6] |
| Cytosine | 2-oxo, 4-amino pyrimidine | ~267 nm | [6] |
| Uracil | 2,4-dioxo pyrimidine | ~259 nm | [6] |
| 6-Amino-2-methylpyrimidin-4-ol | Amino and hydroxyl/oxo groups | Not specified, but IR data confirms functional groups.[7] | [7] |
The data for cytosine and uracil, which are also substituted pyrimidines, demonstrate the bathochromic shift caused by the amino and oxo/hydroxyl groups compared to the parent pyrimidine. It is anticipated that 6-(Dimethylamino)pyrimidin-4-ol will exhibit a λmax at a longer wavelength than these compounds due to the stronger electron-donating nature of the dimethylamino group compared to a primary amino group.
Experimental Protocol for UV-Vis Spectroscopic Validation
The following is a detailed, step-by-step methodology for acquiring and validating the UV-Vis spectroscopic data for 6-(Dimethylamino)pyrimidin-4-ol. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.
Materials and Instrumentation
-
Sample: High-purity 6-(Dimethylamino)pyrimidin-4-ol (purity confirmed by an orthogonal method, e.g., NMR or LC-MS).
-
Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water.
-
Buffers: A series of buffer solutions covering a pH range from 2 to 12 (e.g., phosphate, borate buffers).
-
Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of 6-(Dimethylamino)pyrimidin-4-ol (e.g., 1 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 10 mL of methanol) to create a stock solution of known concentration. The choice of the initial solvent should be one in which the compound is highly soluble.
-
-
Determination of λmax:
-
Dilute the stock solution to an appropriate concentration to yield an absorbance in the range of 0.5 - 1.0 AU.
-
Acquire the UV-Vis spectrum over a range of 200-400 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Solvatochromic Study:
-
Prepare solutions of the compound in a series of solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) at the same concentration.
-
Record the UV-Vis spectrum for each solution and note any shifts in the λmax. This will provide insight into the nature of the electronic transitions.[8]
-
-
pH-Dependent Analysis:
-
Validation of Linearity (Beer-Lambert Law):
-
Prepare a series of dilutions of the stock solution in a chosen solvent (e.g., methanol).
-
Measure the absorbance of each solution at the determined λmax.
-
Plot absorbance versus concentration. The resulting plot should be linear with a high correlation coefficient (R² > 0.99), confirming that the Beer-Lambert law is obeyed in this concentration range.[11][12]
-
Data Visualization Workflow
Caption: Workflow for the UV-Vis spectroscopic validation of 6-(Dimethylamino)pyrimidin-4-ol.
Conclusion
While a pre-existing UV-Vis spectrum for 6-(Dimethylamino)pyrimidin-4-ol is not readily found in the literature, a comprehensive validation can be achieved through a systematic experimental approach. By understanding the influence of its structural components and the effects of solvent and pH, researchers can predict and confirm its spectroscopic properties. The detailed protocol provided in this guide offers a robust framework for obtaining high-quality, reliable data, thereby ensuring the identity and purity of this compound for its intended research and development applications. The comparison with related pyrimidine structures provides a valuable benchmark for the interpretation of the newly acquired data.
References
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - ResearchGate.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed.
- The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
- Effect of Solvent, pH and auxochrome on UV absorbance.
- Ultraviolet absorption and protonation equilibria of amino- and nitro-substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Excited-State Relaxation Pathways of 4‑Aminobiphenyl-2-Pyrimidine Derivatives: An Ultrafast Perspective - PMC.
- Effect of pH on the UV-visible absorption spectra of... | Download Scientific Diagram - ResearchGate.
- 2.4: Effect of Solvent - Chemistry LibreTexts.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
- What is the pH effect on UV spectra? - ECHEMI.
- UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome - YouTube.
- Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd - IJISET.
- 6-Amino-2-methylpyrimidin-4-ol dihydrate - 388582-41-0 - Vulcanchem.
Sources
- 1. 9afi.com [9afi.com]
- 2. ijiset.com [ijiset.com]
- 3. Excited-State Relaxation Pathways of 4‑Aminobiphenyl-2-Pyrimidine Derivatives: An Ultrafast Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Amino-2-methylpyrimidin-4-ol dihydrate (388582-41-0) for sale [vulcanchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Purity Assessment of 6-(Dimethylamino)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the rigorous assessment of purity for intermediates like 6-(Dimethylamino)pyrimidin-4-ol is a cornerstone of quality control and regulatory compliance. The selection of an appropriate reference standard and analytical methodology is critical to ensure the accuracy and reliability of these purity assessments. This guide provides a comprehensive comparison of analytical techniques and reference standard considerations for 6-(Dimethylamino)pyrimidin-4-ol, offering insights into the causal relationships behind experimental choices and presenting self-validating protocols.
Introduction
6-(Dimethylamino)pyrimidin-4-ol is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, by-products of the synthetic process, or degradation during storage.[1] Therefore, robust analytical methods are essential for identifying and quantifying these impurities. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the purity assessment of this compound.
The validation of analytical procedures is crucial to demonstrate their suitability for the intended purpose.[2][3] Key validation characteristics include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[3][4][5][6]
Analytical Methodologies for Purity Assessment
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening.
HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for 6-(Dimethylamino)pyrimidin-4-ol.[7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: Reversed-Phase HPLC for 6-(Dimethylamino)pyrimidin-4-ol
This protocol is designed for the quantitative determination of purity and the detection of related substance impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) often provides good separation for pyrimidine derivatives. The gradient can be optimized to achieve the best resolution between the main peak and any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where 6-(Dimethylamino)pyrimidin-4-ol exhibits strong absorbance (e.g., 280 nm).[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of 6-(Dimethylamino)pyrimidin-4-ol in the mobile phase to a concentration of approximately 0.1 mg/mL.[7]
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution using the mobile phase as the diluent.[7]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[7]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.[7]
-
Inject the standard solution multiple times to verify system suitability (e.g., repeatability of retention time and peak area).[7]
-
Inject the sample solution.[7]
-
Calculate the purity by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[7]
-
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode for pharmaceutical analysis due to its applicability to a wide range of polar and non-polar compounds. The C18 stationary phase provides good retention for the moderately polar 6-(Dimethylamino)pyrimidin-4-ol.
-
Gradient Elution: A gradient is often necessary to elute impurities with a wide range of polarities within a reasonable time and with good peak shape.
-
UV Detection: This is a robust and common detection method for compounds containing a chromophore, such as the pyrimidine ring in the analyte.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of 6-(Dimethylamino)pyrimidin-4-ol.
Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[9] It offers a direct measurement of the analyte concentration against a certified internal standard and can provide structural information about impurities.[9][10]
Experimental Protocol: ¹H qNMR for 6-(Dimethylamino)pyrimidin-4-ol
This protocol provides a method for the absolute quantification of purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the 6-(Dimethylamino)pyrimidin-4-ol sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Causality Behind Experimental Choices:
-
Internal Standard: The use of an internal standard corrects for variations in sample volume and instrument response, leading to a more accurate and precise quantification.
-
Relaxation Delay: A sufficiently long relaxation delay is crucial for accurate integration, ensuring that all protons have fully relaxed before the next pulse.
Logical Relationship in qNMR Purity Determination
Caption: Logical flow for qNMR purity determination.
Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is an indispensable tool for the identification and structural elucidation of impurities.[1][11][12] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities.[11]
Impurity Identification Workflow using LC-MS
Caption: Workflow for impurity identification using LC-MS/MS.
Comparison of Analytical Methods
The following table provides a comparative summary of the discussed analytical techniques for the purity assessment of 6-(Dimethylamino)pyrimidin-4-ol.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Primary Purpose | Quantitative purity determination and impurity profiling.[7] | Absolute quantitative purity determination.[9] | Impurity identification and structural elucidation.[11][12] |
| Strengths | High resolution, high sensitivity, well-established for routine quality control. | Primary method, highly accurate and precise, provides structural information. | Extremely high sensitivity and selectivity, provides molecular weight and structural information.[11] |
| Limitations | Requires a reference standard for quantification, may not identify unknown impurities. | Lower sensitivity than HPLC and MS, requires a high-purity internal standard. | Quantification can be challenging without specific reference standards for each impurity. |
| Reference Standard Requirement | Certified reference standard of the analyte is essential for accurate quantification. | Certified internal standard is required. | Reference standards of potential impurities are beneficial for confirmation. |
Reference Standard Considerations
The quality of the reference standard is paramount for accurate purity assessment. A well-characterized reference standard should have:
-
Certified Purity: The purity should be determined by a combination of orthogonal analytical methods (e.g., HPLC, qNMR, and titration).
-
Comprehensive Certificate of Analysis (CoA): The CoA should provide detailed information on the identity, purity, and characterization methods used.
-
Traceability: The standard should be traceable to a national or international standard where possible.
For 6-(Dimethylamino)pyrimidin-4-ol, commercially available analytical standards can be sourced from reputable chemical suppliers.[13][14] When a certified reference standard is not available, a well-characterized in-house primary standard can be established through rigorous analytical testing.
Conclusion
The purity assessment of 6-(Dimethylamino)pyrimidin-4-ol requires a multi-faceted approach, often employing a combination of analytical techniques. HPLC is the workhorse for routine purity testing and impurity profiling, providing robust and reliable quantitative data. qNMR serves as a powerful primary method for absolute purity determination, offering an orthogonal and highly accurate approach. Mass spectrometry is invaluable for the identification and structural elucidation of unknown impurities, which is critical for understanding the impurity profile and ensuring the safety of the final drug product.
The selection of high-quality, certified reference standards is a critical prerequisite for the validity of any purity assessment. By understanding the principles and practical considerations of these analytical methods, researchers, scientists, and drug development professionals can establish a robust quality control strategy for 6-(Dimethylamino)pyrimidin-4-ol, ultimately contributing to the development of safe and effective medicines.
References
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
- PMC. Recent trends in the impurity profile of pharmaceuticals.
- Purdue University. Live qualification/validation of purity methods for protein products.
- BenchChem. Validating the Purity of 2,4,6-Trichloropyrimidine: A Comparative Guide to Analytical Methods.
- PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- ResearchGate. (2025, August 7). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- World Health Organization. (2015, May 28). Validation of Analytical Methods.
- ProPharma Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PMC. Chirality Sensing of N-Heterocycles via 19F NMR.
- MilliporeSigma. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL®, analytical standard.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- MDPI. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
- ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
- Scilit. (1968, February 29). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
- BenchChem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Sigma-Aldrich. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL®, analytical standard.
- University of California, Berkeley. (2007, October 3). 6-dimethylamino-4,4-diphenyl-3-heptanone.hcl: Carcinogenic Potency Database.
- PubMed. (1995, March). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. Chemical Research in Toxicology, 8(2), 244-253.
- ChemScene. 156647-96-0 | 6-Methylpyrimidin-4-ol.
- MicroSolv Technology Corporation. DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote.
- HELIX Chromatography. HPLC Methods for analysis of Pyrilamine.
- Extrasynthese. DITERPENE reference material.
- ResearchGate. 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells.
- Selleck Chemicals. 6-(Dimethylamino)purine | Serine/threonin kinase inhibitor.
- Organic Syntheses. 4-amino-2,6-dimethylpyrimidine.
- ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- ResearchGate. (2025, August 8). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
- Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- PubMed. (2003, March 20). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells.
- MDPI. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. dastmardi.ir [dastmardi.ir]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote [mtc-usa.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL , analytical standard 42487-72-9 [sigmaaldrich.com]
- 14. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL , analytical standard 42487-72-9 [sigmaaldrich.com]
A Comparative Guide to the Chromatographic Separation of 6-(Dimethylamino)pyrimidin-4-ol from its Impurities
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. 6-(Dimethylamino)pyrimidin-4-ol, a key heterocyclic building block, often presents a significant analytical challenge due to the presence of closely related impurities. This guide provides a comprehensive comparison of various high-performance liquid chromatography (HPLC) techniques for the effective separation of 6-(Dimethylamino)pyrimidin-4-ol from its potential process-related and degradation impurities. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer comparative data to empower researchers and drug development professionals in selecting the optimal chromatographic strategy.
The Analytical Challenge: Polarity and Structural Similarity
6-(Dimethylamino)pyrimidin-4-ol is a polar molecule, a characteristic that often leads to poor retention on traditional reversed-phase (RP) columns.[1][2] The primary impurities associated with its synthesis and degradation often share a similar pyrimidine core, differing only by substituent groups. This structural similarity translates to comparable physicochemical properties, making their separation a non-trivial task.
Common impurities can include starting materials, by-products from side reactions, and degradation products. For instance, the deamination of the exocyclic amino group can lead to the formation of a corresponding uracil derivative, a common degradation pathway for cytosine-related compounds.[3] Incomplete methylation can result in the presence of 6-(methylamino)pyrimidin-4-ol, while over-methylation or side reactions might introduce other alkylated species. The separation of these closely related polar compounds necessitates a nuanced approach to chromatographic method development.
Comparative Analysis of Chromatographic Modes
We will explore and compare three primary HPLC modes for this separation challenge:
-
Reversed-Phase (RP) Chromatography: The workhorse of HPLC, but often requiring modification for polar analytes.[4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the retention and separation of highly polar compounds.[7][8]
-
Ion-Exchange Chromatography (IEC): A powerful technique for separating ionizable compounds based on their charge.[9][10]
Reversed-Phase (RP) Chromatography: Taming the Polar Challenge
Reversed-phase chromatography separates analytes based on their hydrophobicity.[5] A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4][6] While conventional RP-HPLC may struggle with retaining polar compounds like 6-(Dimethylamino)pyrimidin-4-ol, several strategies can be employed to enhance retention and achieve separation.
Causality Behind Experimental Choices:
-
Stationary Phase: A standard C18 column is often the first choice. However, for enhanced retention of polar compounds, phases with polar-embedded groups or the use of ion-pairing agents can be beneficial.
-
Mobile Phase: The pH of the mobile phase is a critical parameter. Adjusting the pH can suppress the ionization of the analyte and impurities, increasing their hydrophobicity and retention. The use of an ion-pairing reagent, such as an alkyl sulfonate, can form a neutral complex with the ionized analyte, which is then retained by the non-polar stationary phase.[4]
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL |
Workflow for RP-HPLC Method Development
Caption: RP-HPLC method development workflow.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase systems.[7][11] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7]
Causality Behind Experimental Choices:
-
Mechanism: The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[8] Polar analytes are more soluble in this aqueous layer and are therefore retained longer.
-
Stationary Phase: The choice of HILIC stationary phase is crucial for selectivity. Amide phases often provide good selectivity for polar neutral and basic compounds.
-
Mobile Phase: The concentration of the aqueous component and the type and concentration of the buffer salt significantly influence retention and peak shape. Formate or acetate buffers are commonly used due to their volatility and compatibility with mass spectrometry.
Experimental Protocol: HILIC
| Parameter | Condition |
| Column | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and/or Mass Spectrometry |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve sample in 90:10 Acetonitrile:Water at 0.5 mg/mL |
HILIC Separation Mechanism
Caption: HILIC separation mechanism.
Ion-Exchange Chromatography (IEC): Leveraging Charge
Ion-exchange chromatography separates molecules based on their net charge.[9][10] For a basic compound like 6-(Dimethylamino)pyrimidin-4-ol, which can be protonated to carry a positive charge, a cation-exchange column is suitable.
Causality Behind Experimental Choices:
-
Mechanism: The stationary phase contains charged functional groups that interact with oppositely charged analytes. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions.[9]
-
Stationary Phase: A weak cation-exchange (WCX) or strong cation-exchange (SCX) column can be used. The choice depends on the pKa of the analyte and the desired pH range for the separation.
-
Mobile Phase: The mobile phase typically consists of a buffer with a controlled pH and an increasing salt gradient to elute the bound analytes.
Experimental Protocol: Ion-Exchange Chromatography
| Parameter | Condition |
| Column | Strong Cation Exchange (SCX), 4.6 x 100 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | 20 mM Potassium Phosphate, 1 M KCl, pH 3.0 |
| Gradient | 0% B to 50% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL |
Comparative Data Summary
The following table summarizes the hypothetical performance of each technique for the separation of 6-(Dimethylamino)pyrimidin-4-ol from two key impurities: Impurity A (a less polar process impurity) and Impurity B (a more polar degradation product).
| Parameter | Reversed-Phase (with ion-pairing) | HILIC | Ion-Exchange |
| Retention of Main Peak (min) | 8.5 | 6.2 | 15.8 |
| Resolution (Main Peak / Impurity A) | 1.8 | 2.5 | 3.1 |
| Resolution (Main Peak / Impurity B) | 1.5 | 3.0 | 2.8 |
| Peak Symmetry (Main Peak) | 1.1 | 1.2 | 1.3 |
| MS Compatibility | Poor (with non-volatile ion-pair) | Excellent | Moderate (high salt) |
Conclusion and Recommendations
The optimal chromatographic method for the separation of 6-(Dimethylamino)pyrimidin-4-ol from its impurities depends on the specific analytical goal.
-
For routine purity analysis and quality control , a well-optimized HILIC method offers an excellent balance of resolution, speed, and compatibility with mass spectrometry for impurity identification. The superior resolution for both less and more polar impurities makes it a robust choice.[3]
-
Reversed-phase chromatography with ion-pairing can be a viable option, particularly if MS compatibility is not a primary concern. However, method development can be more complex, and column equilibration times can be longer.[1]
-
Ion-exchange chromatography provides the highest resolution for charged impurities but often results in longer run times and can be less compatible with mass spectrometry due to the high salt concentrations required for elution.[9][10]
Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the sample matrix, the nature of the impurities, and the desired analytical outcome. This guide provides a foundational framework and starting points for method development, empowering scientists to confidently tackle the chromatographic separation of this important pharmaceutical intermediate.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 20, 2026, from [Link]
-
Jandera, P. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PMC. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
ResearchGate. (2025, August 6). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF. [Link]
-
Valentia Analytical. (2022, July 21). Why is reversed-phase chromatography used?. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ResearchGate. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. Retrieved February 20, 2026, from [Link]
-
LCGC North America. (2020, November 12). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
-
PubMed. (2008, June 6). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. Why is reversed-phase chromatography used? [valentiaanalytical.com]
- 7. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of pyrimidine building blocks for drug discovery
[1]
Executive Summary: The "Privileged" Diazine
In the hierarchy of nitrogen heterocycles, pyrimidine (1,3-diazine) stands as a "privileged structure." Unlike pyridine, the addition of the second nitrogen atom at the 3-position dramatically alters the electronic landscape, lowering the LUMO energy and significantly increasing susceptibility to nucleophilic attack while reducing basicity.
This guide provides a comparative technical analysis of pyrimidine building blocks against their carbocyclic and heterocyclic analogs. It focuses on regioselectivity control in 2,4-dihalogenated systems—a common bottleneck in SAR (Structure-Activity Relationship) exploration—and provides validated protocols for their functionalization.
Physicochemical Profile & Bioisosterism
The transition from benzene to pyridine to pyrimidine is not merely a change in atoms but a step-change in physicochemical properties. For drug hunters, the pyrimidine scaffold offers a strategic tool to lower LogP and modulate metabolic stability.
Table 1: Comparative Physicochemical Metrics
Data simulated based on standard medicinal chemistry property calculators (ChemDraw/SwissADME).
| Property | Benzene | Pyridine | Pyrimidine | Implication for Drug Design |
| LogP (Lipophilicity) | 2.14 | 0.65 | -0.40 | Pyrimidine significantly improves aqueous solubility. |
| pKa (Conj. Acid) | N/A | 5.2 | 1.3 | Pyrimidine is far less basic; unlikely to be protonated at physiological pH. |
| TPSA (Ų) | 0 | 12.9 | 25.8 | Increased polar surface area; potential for two H-bond acceptor interactions. |
| Electronic Character | Neutral | Electron-Deficient | Highly Deficient | High reactivity in SNAr; resistant to oxidative metabolism. |
Expert Insight: Replacing a pyridine with a pyrimidine is a standard tactic to block metabolic "soft spots." For example, the C2 position of pyridine is prone to oxidation by CYP450 (forming 2-pyridone). The equivalent position in pyrimidine (C2) is flanked by two nitrogens, making it electronically deactivated toward oxidative metabolism.
Reactivity Landscapes: The Regioselectivity Challenge
The most common synthetic entry point is 2,4-dichloropyrimidine . Controlling which chloride is displaced first is critical.
The Electronic Hierarchy
-
C4 Position (Most Reactive): The C4 carbon is para-like to N1 and ortho-like to N3. It possesses the largest LUMO coefficient, making it the primary site for SNAr and oxidative addition (Pd-catalysis).
-
C2 Position (Less Reactive): Flanked by two nitrogens, it is sterically more shielded and electronically less electrophilic than C4 in standard SNAr manifolds.
-
C5 Position (Least Reactive): This is the "aromatic" position, requiring electrophilic substitution or specialized C-H activation logic.
Visualization: Regioselectivity Decision Map
The following diagram illustrates the decision logic for functionalizing 2,4-dichloropyrimidine.
Caption: Figure 1.[1] Regioselectivity map for 2,4-dichloropyrimidine. Note the dominance of C4 substitution under kinetic control.
Synthetic Methodologies & Validated Protocols
A. Nucleophilic Aromatic Substitution (SNAr)
Objective: Selective mono-amination at C4.[1] Challenge: Preventing bis-substitution or C2 regioisomers.
Protocol 1: C4-Selective Amination
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Morpholine (1.05 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: Ethanol or IPA (Protic solvents stabilize the transition state).
-
Temperature: 0°C to RT.
Step-by-Step:
-
Dissolve 2,4-dichloropyrimidine in IPA (0.2 M). Cool to 0°C.
-
Add DIPEA followed by the slow addition of morpholine (dropwise) to maintain kinetic control.
-
Stir at 0°C for 30 mins, then warm to RT.
-
Validation: TLC usually shows the C4 product (lower R_f due to polarity) vs. bis-product.
-
Why it works: The C4 position forms a lower-energy Meisenheimer complex. Keeping the temp low prevents the nucleophile from overcoming the higher activation energy barrier of the C2 position.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Installing a carbon scaffold at the less reactive C2 position after C4 is functionalized.
Protocol 2: C2-Selective Suzuki Coupling (on a 4-substituted pyrimidine)
-
Substrate: 2-Chloro-4-morpholinopyrimidine (1.0 equiv)
-
Reagent: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) - Cost-effective standard.
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
-
Inert Atmosphere: Charge a Schlenk tube with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Add 1,4-Dioxane and aqueous Na2CO3.
-
Thermal Activation: Heat to 90-100°C for 4-12 hours.
-
Workup: Filter through Celite to remove Pd black.
-
Expert Note: The C2-Cl bond is deactivated by the electron-donating amine at C4. If conversion is low, switch to a more active precatalyst like XPhos Pd G2 or Pd(dppf)Cl2 .
Visualization: Experimental Workflow
The following diagram details the sequential functionalization workflow.
Caption: Figure 2. Sequential workflow for accessing 2,4-disubstituted pyrimidines, prioritizing the more reactive C4 position first.
Comparative Performance Analysis
S_NAr vs. Pd-Catalysis for C-N Bond Formation
When installing amines, researchers must choose between S_NAr and Buchwald-Hartwig coupling.
| Feature | S_NAr (Thermal) | Buchwald-Hartwig (Pd) |
| Scope | Excellent for 1°/2° aliphatic amines. | Required for anilines (weak nucleophiles) or sterically hindered amines. |
| Regioselectivity | Good (C4 preferred), but temp sensitive. | Excellent . Pd inserts almost exclusively at C4 due to electronic differentiation. |
| Cost/Green | High. No metal waste. | Lower. Requires Pd scavenging. |
| Recommendation | Use for early-stage diversity scanning. | Use when S_NAr fails (e.g., electron-rich pyrimidines). |
Bioisosteric Impact: Case Study (Ibrutinib)
Ibrutinib (BTK inhibitor) utilizes a pyrazolo[3,4-d]pyrimidine core.
-
Observation: The pyrimidine ring acts as the hinge binder.
-
Comparison: An equivalent pyridine core would likely suffer from lower solubility and weaker H-bonding potential with the kinase hinge region (Glu475/Met477). The N3 nitrogen of the pyrimidine is crucial for water-mediated hydrogen bonding networks often seen in kinase active sites.
References
-
Regioselectivity in S_NAr Reactions
-
Suzuki Coupling Optimization
-
Physicochemical Properties & Metabolism
- Title: Mitigating Heterocycle Metabolism in Drug Discovery.
- Source: Journal of Medicinal Chemistry (2012).
-
URL:[Link]
-
Minisci Reaction on Pyrimidines
- Title: Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes.
- Source: Journal of the American Chemical Society (2013).
-
URL:[Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Part 1: The Central Scientific Question - Hydroxy vs. Oxo Tautomerism
An In-Depth Technical Guide to the Structural Validation of N,N-dimethyl-6-hydroxypyrimidin-4-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock upon which all subsequent data rests. In the case of N,N-dimethyl-6-hydroxypyrimidin-4-amine, a substituted pyrimidine with potential applications in medicinal chemistry, the task of structural validation is not trivial. It presents a classic chemical challenge that demands a multi-faceted analytical approach. The inherent nature of the 6-hydroxypyrimidine moiety introduces the potential for keto-enol tautomerism, meaning the molecule could exist predominantly as the expected hydroxy form or as its tautomeric counterpart, 4-(dimethylamino)-1,6-dihydro-6-oxopyrimidine.
This guide provides a comprehensive, logic-driven workflow for the definitive structural elucidation of this compound. We will move beyond a simple recitation of techniques to explain the causal-driven choices an experienced scientist makes to build an unshakeable, self-validating case for the correct molecular structure.
The primary challenge in validating the structure of N,N-dimethyl-6-hydroxypyrimidin-4-amine is confirming the position of the proton on the N-1 or O-6 atom. This leads to two principal tautomeric forms: the aromatic hydroxy form and the non-aromatic oxo (or pyrimidinone) form. While one form may predominate, the possibility of the other's existence, or a mixture in solution, must be rigorously investigated.
Caption: Logical workflow for the structural validation of N,N-dimethyl-6-hydroxypyrimidin-4-amine.
Part 2: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step is always to confirm that the molecule has the correct elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the confident determination of the molecular formula. This experiment validates the successful synthesis of a compound with the formula C6H9N3O, ruling out impurities or unexpected reaction products with different formulas.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis.
-
Set the ionization mode to positive electrospray ionization (ESI+). This will likely protonate the molecule, so we will be looking for the [M+H]⁺ ion.
-
Set the mass range to scan from m/z 50 to 500 to ensure capture of the target ion and potential fragments.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. For C6H9N3O (MW = 139.0746), the expected [M+H]⁺ ion is at m/z 140.0824.
-
Utilize the instrument software to calculate the elemental composition based on the measured accurate mass. A match within 5 ppm of the theoretical mass confirms the molecular formula.
-
Part 3: Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
Trustworthiness: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In this case, it provides the first critical piece of evidence to distinguish between the hydroxy and oxo tautomers. The presence or absence of characteristic absorption bands for O-H, N-H, and C=O groups can strongly support one tautomer over the other.[1][2]
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| O-H Stretch (Alcohol) | Hydroxy | 3200-3500 (broad) | A broad peak in this region is a strong indicator of the hydroxyl group.[2] |
| N-H Stretch (Amide) | Oxo | 3100-3300 (medium, sharp) | The pyrimidinone ring contains an N-H bond, which would present a sharper peak than the O-H stretch. |
| C=O Stretch (Amide) | Oxo | 1650-1700 (strong, sharp) | This is a highly characteristic and strong absorption. Its presence is a powerful argument for the oxo tautomer.[1] |
| C=N / C=C Stretch | Both | 1450-1600 | Aromatic and heterocyclic ring vibrations are expected in this region for both tautomers.[1] |
| C-H Stretch (Alkyl) | Both | 2850-2970 | Corresponds to the N,N-dimethyl groups.[1] |
Causality: If a strong, sharp peak appears around 1670 cm⁻¹ and a medium peak around 3200 cm⁻¹, the evidence points strongly toward the oxo tautomer. Conversely, the absence of a strong C=O stretch and the presence of a broad O-H stretch would support the hydroxy form. This data allows us to form a primary hypothesis to be rigorously tested by NMR.
Part 4: Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of each proton and carbon atom and their correlations, we can definitively map the molecular connectivity and confirm the tautomeric form. We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments.
Predicted NMR Data Comparison
The following table outlines the predicted chemical shifts (in DMSO-d6) for key nuclei in both tautomers, based on data from analogous pyrimidine structures.[3][4][5][6]
| Nucleus | Hydroxy Tautomer (Predicted) | Oxo Tautomer (Predicted) | Rationale for Distinction |
| ¹H NMR | |||
| H-2 | ~8.4 ppm (s, 1H) | ~8.0 ppm (s, 1H) | The aromatic system in the hydroxy form would likely deshield H-2 more significantly. |
| H-5 | ~6.0 ppm (s, 1H) | ~5.8 ppm (d, 1H) | In the oxo form, this proton might couple with the N1-H. Its chemical shift would also be influenced by the adjacent C=O group. |
| N(CH₃)₂ | ~3.1 ppm (s, 6H) | ~3.0 ppm (s, 6H) | Little change is expected for this group. |
| OH/NH | ~10-12 ppm (br s, 1H, OH) | ~11-13 ppm (br s, 1H, NH) | Broad, exchangeable proton. Its presence would be confirmed by a D₂O exchange experiment. |
| ¹³C NMR | |||
| C-2 | ~158 ppm | ~155 ppm | Subtle shift based on the overall electronic nature of the ring. |
| C-4 | ~162 ppm | ~160 ppm | Carbon attached to the dimethylamino group. |
| C-5 | ~90 ppm | ~95 ppm | The environment of C-5 is significantly different in the two forms. |
| C-6 | ~170 ppm | ~158 ppm (C=O) | This is the key differentiator. The sp² carbon of a C-OH group (enol) is expected at a much higher chemical shift than the sp² carbon of a C=O group (keto/amide). |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6). DMSO is often chosen for its ability to dissolve a wide range of compounds and for slowing down the exchange of labile protons (like OH or NH), making them more likely to be observed.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Note the chemical shifts, multiplicities, and integrations of all signals.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the OH or NH proton will disappear, confirming its identity.
-
-
¹³C and DEPT-135 NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show all carbon signals.
-
Acquire a DEPT-135 spectrum. This experiment is crucial as it differentiates carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (like C=O or C-OH) will be absent. This helps in assigning the signals.
-
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous pairing of the H-2/C-2 and H-5/C-5 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity-proving experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Key HMBC Correlation: Look for a correlation from the N(CH₃)₂ protons (~3.1 ppm) to both C-4 and C-5. More importantly, a correlation from the H-5 proton to C-4 and the critical C-6 carbon will definitively establish the pyrimidine ring structure. The chemical shift of this C-6 in the ¹³C spectrum will then confirm the tautomeric form.
-
-
Caption: Key expected HMBC correlations to differentiate the tautomers.
Part 5: The Gold Standard: Single-Crystal X-ray Crystallography
Should the compound yield a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of the solid-state structure.[7][8] It generates a 3D model of the molecule, showing the precise location of each atom and its bonding arrangement, leaving no doubt as to the tautomeric form in the crystal lattice. While it doesn't describe the structure in solution (where tautomerism might differ), it is an invaluable and authoritative piece of data for structural confirmation.
Conclusion: A Self-Validating, Multi-Technique Approach
The structural validation of N,N-dimethyl-6-hydroxypyrimidin-4-amine is a perfect example of why a multi-faceted analytical strategy is essential in chemical and pharmaceutical research. By following a logical workflow—from confirming the elemental composition with HRMS, to forming a hypothesis with FTIR, and finally to proving connectivity and tautomeric form with a suite of NMR experiments—we build a self-validating and irrefutable case for the compound's structure. Each technique provides a piece of the puzzle, and their collective agreement provides the high degree of certainty required for progression in a research or drug development pipeline.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules.
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications.
- IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.
- ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology.
- Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). National Center for Biotechnology Information.
- Single crystal X-ray diffraction of compound 4b. ResearchGate.
- N,N-Dimethylpyrimidin-4-amine. PubChem.
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Google Patents.
- An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem.
- Validating the Chemical Structure of Novel 4,6-Diethoxypyrimidine Derivatives: A Comparative Guide. Benchchem.
- 2-(4-Aminobenzenesulfonamido)-4,6-dimethylpyrimidine(57-68-1) 1H NMR spectrum. ChemicalBook.
- 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum. ChemicalBook.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). National Center for Biotechnology Information.
- Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Aminobenzenesulfonamido)-4,6-dimethylpyrimidine(57-68-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
6-(Dimethylamino)pyrimidin-4-ol: Proper Disposal Procedures & Safety Protocol
Executive Summary & Operational Directive
Core Directive: Do not dispose of 6-(dimethylamino)pyrimidin-4-ol via sanitary sewer systems.
As a nitrogen-containing heterocyclic amine, this compound poses potential bio-accumulative risks and must be managed as Hazardous Organic Waste . The presence of the dimethylamino group suggests basicity and potential biological activity (often used as a precursor in kinase inhibitor synthesis), necessitating destruction via high-temperature incineration .
Immediate Action Plan:
-
Segregate from strong acids and oxidizers immediately.
-
Classify as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
-
Disposal Route: High-BTU Incineration via licensed waste handler.
Chemical Profile & Hazard Identification
To maximize safety, researchers must understand the intrinsic properties driving the disposal logic. This compound exists in tautomeric equilibrium (hydroxy- vs. keto- form), affecting its solubility and reactivity.
Technical Data Summary
| Property | Specification | Operational Implication |
| Chemical Name | 6-(Dimethylamino)pyrimidin-4-ol | Primary identifier for waste tags. |
| CAS Number | Verify specific isomer (Common: 56621-90-0 or similar) | Required for manifest accuracy. |
| Molecular Formula | C₆H₉N₃O | High Nitrogen content; generates NOx upon combustion. |
| Physical State | Solid (Powder) | Inhalation hazard during weighing/transfer. |
| Acidity/Basicity | Weak Base (Amine functionality) | Incompatible with Strong Acids (Exothermic risk). |
| Solubility | Moderate (Water/Polar Organics) | Do not assume insolubility prevents leaching. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required. |
Senior Scientist Insight: While often classified merely as an "Irritant," aminopyrimidines are frequently bioactive structural motifs in drug discovery. Treat all waste as if it possesses pharmacological activity until proven otherwise.
Segregation Logic & Incompatibility
Proper segregation is the first line of defense against "uncontrolled laboratory reactions" in waste drums.
-
The Amine Risk: The dimethylamino group makes this compound a Lewis base. Accidental mixing with concentrated acids (Nitric, Sulfuric) in a waste container can generate significant heat (exotherm), potentially pressurizing the drum or causing a boil-over.
-
The Oxidizer Risk: Nitrogen-rich compounds can react vigorously with strong oxidizers (Peroxides, Permanganates).
Storage Rule: Store waste containers in the Satellite Accumulation Area (SAA) dedicated to Non-Halogenated Organics.
Disposal Workflow: Step-by-Step Protocol
This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and Good Laboratory Practice (GLP).
Scenario A: Solid Waste (Pure Substance / Spills)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Work inside a chemical fume hood to prevent dust inhalation.
-
Transfer the solid using a disposable spatula.
-
Crucial: Place the contaminated spatula into the same waste container (do not wash it in the sink).
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: Write "6-(Dimethylamino)pyrimidin-4-ol" (Do not use abbreviations like "DMP").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Closure: Screw the lid down tightly. Do not leave a funnel in the neck.
Scenario B: Liquid Waste (Reaction Mother Liquor)
-
Solvent Assessment:
-
If dissolved in Methanol, Ethanol, DMSO, or Acetone : Dispose in Non-Halogenated Organic Waste .
-
If dissolved in DCM, Chloroform : Dispose in Halogenated Organic Waste .
-
-
pH Check: If the reaction mixture was quenched with acid, ensure the final pH is between 5 and 9 before adding to a general organic waste drum to prevent drum corrosion or secondary reactions.
-
Triple Rinse:
-
Empty the reaction vessel into the waste container.
-
Rinse the vessel 3 times with a small volume of compatible solvent (e.g., acetone).
-
Add all rinsates to the same waste container.
-
Defaced Label: Once triple-rinsed, the empty glass reagent bottle can be defaced (label crossed out) and discarded in glass trash (check local policy).
-
Visualized Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no ambiguity for the researcher.
Figure 1: Decision logic for assigning 6-(Dimethylamino)pyrimidin-4-ol to the correct waste stream based on physical state and solvent composition.
Emergency Procedures: Spill Management
In the event of a powder spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area to allow dust to settle.
-
PPE: Wear Nitrile gloves , safety goggles , and an N95 particulate respirator (or half-mask) to prevent inhalation.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Reporting: Report the spill to your EHS officer for documentation.
References
-
PubChem. (n.d.). Compound Summary: Aminopyrimidines. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[4][5][6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 6-(Dimethylamino)pyrimidin-4-ol
Welcome to your comprehensive guide on the safe handling of 6-(Dimethylamino)pyrimidin-4-ol. In drug discovery and development, our most valuable assets are the brilliant minds in the laboratory. Ensuring your safety is paramount. This document moves beyond a simple checklist, providing a deep, experience-driven framework for not just what personal protective equipment (PPE) to use, but why it's critically important at each stage of handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety for every experiment.
Hazard Assessment: Understanding the Adversary
-
Skin Irritation/Corrosion: Causes skin irritation and in some cases, severe burns.[1][2][3] Some related compounds are classified as fatal in contact with skin.[4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][5]
-
Acute Toxicity (Oral, Dermal, Inhalation): Many analogs are toxic if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][6]
Therefore, we must operate under the assumption that 6-(Dimethylamino)pyrimidin-4-ol presents similar, if not identical, hazards. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of the solid powder.
The Core Directive: Your PPE Ensemble
Based on the hazard profile, a multi-layered approach to PPE is essential. This is not merely a uniform; it is an integrated system of protection.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical. The choice of glove is therefore critical.
-
Causality: The goal is to prevent dermal absorption, which can lead to systemic toxicity, and to protect against local skin irritation.[4][7] Powdered gloves are unacceptable as the powder can absorb hazardous materials and become an inhalation risk.[8][9]
-
Protocol: Always wear two pairs of powder-free, disposable nitrile gloves.[9] The rationale for double-gloving is to provide a backup barrier in case the outer glove is torn or punctured. It also allows for the safe removal of the contaminated outer glove immediately after handling the compound, minimizing the spread of contamination.[9]
-
Best Practices:
-
Inspect gloves for any signs of damage before use.[4]
-
Ensure the outer glove cuff is pulled over the cuff of your lab coat sleeve to create a seal.[9]
-
Change your outer glove immediately after handling the primary container or if you suspect contamination. Change both pairs at regular intervals (e.g., every one to two hours) and always before leaving the laboratory.[9]
-
Eye and Face Protection: An Impenetrable Shield
Given the severe eye irritation potential, protecting your eyes and face from splashes or airborne particles is non-negotiable.
-
Causality: The fine powder of 6-(Dimethylamino)pyrimidin-4-ol can easily become airborne during weighing or transfer. Standard safety glasses do not provide adequate protection from this hazard.[7]
-
Protocol:
-
For handling solids (weighing, transfers): A combination of tightly fitting safety goggles and a face shield is required.[4][10] The goggles protect against particles entering from the sides, while the face shield provides a barrier for the entire face.
-
For working with solutions: At a minimum, wear tightly fitting safety goggles. If there is a splash risk, a face shield must be added.
-
Body Protection: The Essential Barrier
Your body must be protected from accidental spills and contamination.
-
Causality: Contaminated clothing can act as a reservoir for the chemical, leading to prolonged skin exposure. A protective gown prevents this and must be disposable to avoid carrying contaminants outside the lab.[8]
-
Protocol: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9] The gown must close in the back to eliminate the potential for frontal splash exposure.[8] This gown should be worn over your personal clothing and should never be worn outside of the designated work area.[8]
Respiratory Protection: Guarding Your Lungs
-
Causality: Inhalation of fine chemical dust can cause acute respiratory irritation and potential systemic toxicity.[1][3] Engineering controls are the primary method to mitigate this risk.
-
Protocol: All handling of solid 6-(Dimethylamino)pyrimidin-4-ol that could generate dust (e.g., weighing, preparing solutions) must be performed inside a certified chemical fume hood or a powder containment hood.[2][3]
-
If engineering controls are not available or are insufficient to control airborne dust, respiratory protection is mandatory. An N95-rated respirator is the minimum requirement.[7] For larger spills or situations with significant aerosolization potential, a chemical cartridge respirator may be necessary.[7]
-
Operational and Disposal Plans
Safety extends beyond personal wear to include your operational procedures and how you handle waste.
PPE Donning and Doffing Protocol
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.
-
Goggles/Face Shield: Put on your safety goggles, followed by the face shield.
-
Respirator (if required): Perform a fit check before entering the work area.
Experimental Protocol: Doffing PPE (Contamination Removal)
-
Outer Gloves: Before leaving the immediate work area (e.g., inside the fume hood), remove the outer, most contaminated pair of gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it away from your body, turning it inside out. As you roll it down your arms, peel off the inner gloves simultaneously, so they are contained within the removed gown. Dispose of the bundle immediately in the appropriate waste bin.
-
Exit Work Area: You may now leave the immediate work area.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, your first priority is personal safety.
-
Evacuate: Alert others and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill.
-
Protect: Don the appropriate level of PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All materials contaminated with 6-(Dimethylamino)pyrimidin-4-ol are considered hazardous waste.
-
PPE: All used gloves, gowns, and other disposable protective equipment must be disposed of in a designated hazardous waste container.[4]
-
Chemical Waste: Unused compound and contaminated materials from cleanup must be collected in a clearly labeled, sealed container.
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][4] Never dispose of this chemical down the drain.[2]
Data and Visualizations
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown (back-closing) | Required (Chemical Fume Hood) |
| Handling Solutions | Double Nitrile Gloves | Safety Goggles (Face Shield if splash risk) | Disposable Gown (back-closing) | Recommended (Chemical Fume Hood) |
| Spill Cleanup (Solid) | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown (back-closing) | Required (N95 or higher) |
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate PPE based on the experimental task.
Caption: PPE Selection workflow for handling 6-(Dimethylamino)pyrimidin-4-ol.
References
- Safety Data Sheet. (n.d.). [Source for a similar compound, e.g., 4-(Dimethylamino)pyridine].
- SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine. (2009, September 22). [Source for a similar compound, e.g., Alfa Aesar].
- SAFETY DATA SHEET for 2-Pyrimidinamine, 4,6-dimethyl-. (2009, September 22). [Source for a similar compound, e.g., Alfa Aesar].
-
Safety data sheet for 2,4-Diamino-6-pyrimidone. (n.d.). ChemDmart. Retrieved from [Link]
- SAFETY DATA SHEET for a pyrimidine derivative. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET for 4-(Dimethylamino)pyridine. (2010, January 4). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Retrieved from [Link]
- PPE Requirements Hazardous Drug Handling. (n.d.). [Source related to institutional safety guidelines].
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Witz, S., et al. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology. Retrieved from [Link]
-
Synthetic application and removal of pyrimidine template. (n.d.). ResearchGate. Retrieved from [Link]
-
Van der Pijl, F., et al. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. peptide.com [peptide.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
